Zileuton

Catalog No.
S547766
CAS No.
111406-87-2
M.F
C11H12N2O2S
M. Wt
236.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zileuton

CAS Number

111406-87-2

Product Name

Zileuton

IUPAC Name

1-[1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

InChI

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)

InChI Key

MWLSOWXNZPKENC-UHFFFAOYSA-N

SMILES

Array

solubility

Practically insoluble (0.5 mg/ml)
5.39e-02 g/L

Synonyms

A 64077, A-64077, Abbot 64077, N-(1-benzo(b)thien-2-ylethyl)-N-hydroxyurea, zileuton, Zyflo

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O

The exact mass of the compound Zileuton is 236.06195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble (0.5 mg/ml)5.39e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759277. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Supplementary Records. It belongs to the ontological category of 1-benzothiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Zileuton pharmacokinetics half-life metabolism CYP450

Author: Smolecule Technical Support Team. Date: February 2026

Zileuton Pharmacokinetic Profile at a Glance

The table below summarizes the core quantitative pharmacokinetic data for this compound.

Parameter Value Details
Bioavailability Not fully established [1] [2] Rapidly absorbed [3] [4].
Tmax (Time to Cmax) ~1.7 hours [3] [4] --
Volume of Distribution ~1.2 L/kg [3] [1] [4] --
Plasma Protein Binding 93% [3] [1] [4] Primarily to albumin [3] [4].
Elimination Half-Life ~2.5 hours [3] [1] [5] --
Apparent Oral Clearance ~7.0 mL/min/kg [1] [4] --
Primary Route of Elimination Metabolism [3] [4] >94% of dose recovered in urine, primarily as metabolites [3] [4].

Metabolism and CYP450 Interactions

This compound undergoes extensive hepatic metabolism and exhibits significant drug-drug interaction potential.

Metabolic Pathways

This compound is primarily metabolized in the liver through two main pathways [3] [4]:

  • Oxidative Metabolism: Mediated by Cytochrome P450 isoenzymes CYP1A2, CYP2C9, and CYP3A4 [3] [1] [6]. These enzymes are responsible for the formation of ring-hydroxylated and diastereomer sulfoxide metabolites.
  • Conjugative Metabolism: The major metabolic route involves formation of two O-glucuronide conjugates [3] [4]. An inactive N-dehydroxylated metabolite (Abbott-66193) is also formed, which is further metabolized by the same CYP450 isoforms [6].

The following diagram illustrates the primary metabolic pathways of this compound:

G This compound This compound CYP CYP1A2, CYP2C9, CYP3A4 This compound->CYP Oxidation Glucuronidation Glucuronidation This compound->Glucuronidation Conjugation OxidizedMets Oxidized Metabolites (Hydroxylated, Sulfoxide) CYP->OxidizedMets ConjugateMets O-Glucuronide Conjugates (Major Metabolites) Glucuronidation->ConjugateMets

CYP450 Inhibition and Clinical Drug Interactions

This compound acts as a weak reversible inhibitor and mechanism-based inhibitor of CYP1A2 [7]. This inhibition underlies its clinically significant interactions, which necessitate dosage adjustments and careful monitoring.

Co-administered Drug Effect of this compound Clinical Recommendation
Theophylline ↓ Clearance by ~49%, ↑ AUC, ↑ Half-life by 1.5 hours [8] [4]. Reduce theophylline dose by ~half and monitor serum levels [3] [4].
Warfarin ↓ Clearance of (R)-warfarin by 15%, ↑ prothrombin time (PT) [3] [4]. Monitor prothrombin time closely and adjust warfarin dose [3] [4].
Propranolol ↑ AUC, leading to bradycardia and hypotension risk [3]. Monitor patient and consider reducing beta-blocker dose [3] [4].

The diagram below summarizes the interaction relationships between this compound and other drugs:

G This compound This compound Theophylline Theophylline This compound->Theophylline Inhibits Metabolism Warfarin Warfarin This compound->Warfarin Inhibits Metabolism Propranolol Propranolol This compound->Propranolol Inhibits Metabolism

Experimental Insights

The search results indicate the foundational in vitro and clinical studies that characterized these interactions, though full methodological details are not available in the current results.

  • In Vitro Studies: The identification of specific CYP450 isoforms involved in this compound metabolism was determined using human liver microsomes and purified recombinant human CYP enzymes [6]. Correlations with known isoform-specific metabolic activities (e.g., CYP1A2 with 7-ethoxyresorufin O-deethylase activity) and inhibition by selective chemical inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2) were key to elucidating the pathways [7] [6].
  • Clinical Interaction Studies: The profound interaction with theophylline was characterized in a placebo-controlled, randomized crossover trial in healthy adults [8]. The study measured plasma concentrations and calculated pharmacokinetic parameters with and without this compound co-administration.

Conclusion

References

Comprehensive Technical Guide: Clinical Research Applications of Zileuton

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Zileuton, a 5-lipoxygenase (5-LO) inhibitor, is an FDA-approved therapeutic for the prophylaxis and chronic treatment of asthma in patients aged 12 and older. Its primary mechanism involves the inhibition of leukotriene biosynthesis, specifically targeting the formation of leukotrienes B₄, C₄, D₄, and E₄. These lipid mediators play a critical role in inflammatory pathways, contributing to bronchoconstriction, edema, and mucus secretion in asthmatic patients. Beyond its established use, recent investigations have revealed promising repurposing potential for this compound in novel therapeutic areas. Groundbreaking preclinical studies published in 2025 demonstrate its efficacy in blocking food allergen absorption and preventing anaphylaxis, while concurrent research explores its application as a nephroprotectant adjuvant to mitigate antibiotic-induced kidney injury. This whitepaper provides a comprehensive technical analysis of this compound's mechanism, established clinical applications, investigational uses, detailed experimental protocols, and research considerations for drug development professionals.

Introduction and Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LO), which catalyzes the first committed step in the arachidonic acid cascade leading to leukotriene synthesis. The drug's molecular target situates it at a critical juncture in the inflammatory response network. The following diagram illustrates the core signaling pathway and mechanism of action of this compound:

G ArachidonicAcid Arachidonic Acid Enzyme5LO Enzyme: 5-Lipoxygenase (5-LO) ArachidonicAcid->Enzyme5LO Conversion LTA4 Leukotriene A₄ (LTA₄) Enzyme5LO->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 γ-glutamyl transpeptidase LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 dipeptidases This compound This compound This compound->Enzyme5LO Inhibits

This compound inhibits 5-Lipoxygenase, blocking production of pro-inflammatory leukotrienes.

The pharmacological activity of this compound is primarily attributed to the parent drug, which effectively suppresses the formation of key inflammatory mediators. By inhibiting the production of these cysteinyl leukotrienes and LTB₄, this compound produces a comprehensive anti-inflammatory effect, reducing neutrophil and eosinophil migration, microvascular permeability, airway edema, and bronchoconstriction. Recent research suggests that clinical response to this compound may be modulated by the phosphatidylinositide 3-kinase (PI3K) pathway, with increased PIK3CA activation and consequent elevated LTB₄ production associated with poorer therapeutic response [1].

Established Clinical Applications

FDA-Approved Indications

This compound is formally indicated by the FDA for the prophylaxis and chronic treatment of asthma in patients aged 12 years and older. It is critical to note that this compound is not effective for acute asthma exacerbations and should not be used for rescue medication during bronchospasm attacks. In clinical practice, this compound is frequently administered as an add-on therapy with inhaled corticosteroids, providing a complementary mechanism of action for comprehensive asthma control [1].

Table: FDA-Approved Formulations and Dosing Regimens

Formulation Dosage Strength Frequency Total Daily Dose Administration Instructions
Immediate-Release (IR) Tablets 600 mg 4 times daily 2400 mg Within 1 hour after morning and evening meals
Extended-Release (ER) Tablets 600 mg 2 tablets twice daily 2400 mg Within 1 hour after morning and evening meals; do not crush, split, or chew
Off-Label and Investigational Uses

Beyond its approved asthma indication, this compound demonstrates therapeutic potential across multiple clinical domains, supported by varying levels of evidence:

  • Aspirin-Exacerbated Respiratory Disease (AERD): this compound has demonstrated significant efficacy in managing this condition, with recent studies indicating it may reduce the necessity for sinus surgeries in affected patients [1].
  • Dermatological Conditions: Research supports potential applications in atopic dermatitis (with topical formulations under investigation), acne vulgaris, and pruritic manifestations of Sjögren-Larsson syndrome through modulation of cutaneous inflammatory pathways [1].
  • Exercise-Induced Bronchoconstriction: Administration approximately 1 hour before exercise has shown benefit in preventing airway constriction triggered by physical exertion [1].
  • Oncological Applications: Preliminary investigations suggest this compound may inhibit chronic myeloid leukemia cell proliferation, both as monotherapy and in combination with imatinib [1].

Investigational Applications in Clinical Research

Food Allergy and Anaphylaxis Prevention

Breakthrough research published in August 2025 revealed a previously unrecognized role for leukotrienes in gut allergen absorption and anaphylaxis pathogenesis. Northwestern Medicine scientists identified the DPEP1 gene as a crucial regulator of this process, encoding an enzyme that breaks down leukotrienes in the small intestine [2] [3] [4]. The experimental workflow and key findings from this seminal study are summarized below:

G GeneticScreening Forward Genetic Screen (Cross-breeding mouse strains) GeneIdentification DPEP1 Gene Identification (Regulates leukotriene breakdown in gut) GeneticScreening->GeneIdentification PathwayElucidation Pathway Elucidation: Leukotrienes facilitate allergen transport across gut lining GeneIdentification->PathwayElucidation SusceptibleMice Anaphylaxis-Susceptible Mice: Less active DPEP1 → Leukotriene buildup → Increased allergen transport GeneIdentification->SusceptibleMice Variant ResistantMice Anaphylaxis-Resistant Mice: More active DPEP1 → Efficient leukotriene clearance → Reduced allergen transport GeneIdentification->ResistantMice Variant TherapeuticTesting Therapeutic Intervention: This compound pre-treatment PathwayElucidation->TherapeuticTesting Outcome Outcome: Reduced allergen absorption & anaphylaxis protection TherapeuticTesting->Outcome

Experimental workflow from genetic discovery to therapeutic testing in food allergy.

The implications of these findings are substantial, suggesting this compound could be repurposed as a pre-exposure prophylactic for individuals with food allergies. A proof-of-concept clinical trial began in July 2025 to evaluate whether this protective effect translates to humans [2].

Nephroprotection Against Antibiotic Toxicity

Recent investigations (2025) have explored this compound's potential as a renoprotective adjuvant during treatment with nephrotoxic antibiotics. This research addresses a critical clinical challenge: balancing effective treatment of drug-resistant infections with the prevention of drug-induced kidney injury [5] [6].

Table: this compound Nephroprotection Study Parameters and Outcomes

Study Component Methodology Key Findings
Formulation Development Developed parenteral formulations (1 mg/mL & 10 mg/mL) for preclinical testing Formulations demonstrated good multi-dose safety with no significant changes in serum creatinine or ALT
Animal Model Sprague Dawley rats administered this compound with nephrotoxic antibiotics over 10 days This compound well-distributed into renal tissue; serum exposure comparable to humans after typical doses (600-2400 mg)
Antibiotics Tested Vancomycin, Polymyxin B, Amikacin This compound reduced nephrotoxicity in a dose-dependent manner
Dosing Strategy Comparison of once-daily vs. fractionated dosing Similar renal protection achieved with same total daily dose regardless of fractionation
Clinical Implication Potential to enhance therapeutic window of last-line antibiotics against multidrug-resistant organisms Could allow more aggressive dosing regimens while mitigating renal damage risk

This application is particularly promising for critically ill patients who may not tolerate oral medications, necessitating the development of parenteral this compound formulations. The demonstrated dose-dependent protection without evidence of drug accumulation at steady state supports the feasibility of this approach [5].

Experimental Protocols and Methodologies

Protocol: this compound in Acute Asthma (Human)

A 2016 randomized, double-blind, placebo-controlled trial compared oral this compound with Montelukast in acute asthma exacerbations, providing a robust methodological framework [7].

  • Patient Population: 120 adults (18-65 years) with acute asthma exacerbation requiring hospitalization, PEFR ≤75% of personal best or predicted value.
  • Exclusion Criteria: Smoking >10 pack-years, pregnancy, recent leukotriene modifier use, oral/parenteral steroids >5 days within 1 month, theophylline within 1 week.
  • Study Design: Patients randomized to three groups:
    • Group 1: Oral Montelukast 10 mg + placebo
    • Group 2: Oral this compound CR 600 mg (2 tablets twice daily)
    • Group 3: Placebo (2 tablets twice daily)
  • Concomitant Therapy: All groups received standard care including nebulized salbutamol (2.5 mg 6th hourly), nebulized ipratropium bromide (500 mcg 6th hourly), and IV methylprednisolone (40 mg 8th hourly).
  • Primary Endpoint: Mean PEFR at 6h, 12h, 24h, 48h, and discharge.
  • Secondary Endpoints: Need for rescue medications, vital signs.
  • Results Analysis: this compound demonstrated significantly higher mean PEFR values compared to placebo (p=0.007) and required fewer rescue medications [7].
Protocol: Food Allergy Protection (Preclinical)

The landmark 2025 Science study employed a rigorous genetic and pharmacological approach [2] [3] [4]:

  • Genetic Screening: Conducted forward genetic screening through crossbreeding of peanut-sensitized mouse strains (anaphylaxis-susceptible vs. resistant).
  • Genome Mapping: Employed genome-wide mapping to identify DPEP1 gene variants associated with anaphylaxis resistance.
  • This compound Administration: Anaphylaxis-susceptible mice received this compound prior to oral challenge with peanut extract.
  • Allergen Absorption Assessment: Measured peanut allergen levels in bloodstream following oral challenge.
  • Anaphylaxis Monitoring: Evaluated clinical symptoms and physiological markers of anaphylaxis.
  • Control Experiments: Conducted parallel experiments with injected peanut allergen to confirm gut-specific mechanism.
  • Key Findings: this compound pre-treatment reduced allergen absorption by 95% and protected 95% of susceptible mice from anaphylaxis.
Protocol: Nephroprotection (Preclinical)

The 2025 antimicrobial agents research established comprehensive methodology for evaluating this compound's renal protective effects [5] [6]:

  • Formulation Development:

    • Solubility and stability testing of two this compound formulations (1 mg/mL & 10 mg/mL)
    • Storage stability evaluated at -80°C, 4°C, 22°C, and 37°C for up to 1 month
    • HPLC and LC-MS/MS methods developed and validated for quantification
  • Pharmacokinetic Assessment:

    • Serum and renal tissue levels measured after single dose and at steady state (10 days)
    • Extraction recovery (>80%) and matrix effect (<±10%) validated
  • Nephroprotection Model:

    • Rats administered this compound (12 mg/kg daily) with nephrotoxic antibiotics (vancomycin, polymyxin B, amikacin) for 10 days
    • Serum creatinine and ALT monitored longitudinally
    • Dose fractionation studies comparing once-daily vs. divided dosing
  • Safety Evaluation:

    • Body weight tracking
    • Hepatic and renal function monitoring
    • Hemolysis potential assessment

Research Considerations

Safety and Monitoring Requirements

This compound administration requires vigilant safety monitoring, particularly regarding hepatotoxic potential. The following parameters must be implemented in clinical research settings:

  • Hepatic Monitoring: Baseline alanine aminotransferase (ALT) measurement before initiation, monthly for first 3 months, then every 2-3 months during long-term therapy [1].
  • Contraindications: Active liver disease or persistent ALT elevations ≥3 times upper limit of normal [1].
  • Common Adverse Events: Headache (25%), upper respiratory infections, diarrhea, myalgia, dyspepsia [1].
  • Hematological Effects: Infrequent decreases in white blood cell count (typically self-resolving) [1].
Pharmacokinetics and Drug Interactions

Understanding this compound's pharmacokinetic profile is essential for appropriate study design and patient safety:

  • Absorption: Rapid absorption with peak plasma concentration in ~1.7 hours [1].
  • Distribution: Apparent volume of distribution ~1.2 L/kg; 93% plasma protein binding (primarily albumin) [1].
  • Metabolism: Hepatic metabolism via CYP1A2, CYP2C9, and CYP3A4 isoenzymes [1].
  • Elimination: Primarily renal excretion (94.5%); mean terminal half-life ~2.5 hours [1].

Table: Clinically Significant Drug Interactions

Interacting Drug Interaction Effect Clinical Management
Warfarin 15% decrease in clearance; significantly increased prothrombin times Frequent monitoring of prothrombin times; anticoagulant dose adjustment
Theophylline Increased serum concentration Monitor theophylline levels; potential dose reduction
Propranolol Increased serum levels leading to bradycardia and hypotension Monitor for cardiovascular effects; consider beta-blocker dose reduction
Tizanidine CYP1A2 inhibition may increase serum concentration Avoid concurrent administration
Formulation and Development Challenges

Recent research has addressed significant pharmaceutical challenges in this compound development:

  • Parenteral Formulation: this compound is classified as a Biopharmaceutical Classification System Class II drug (low solubility, high permeability) with aqueous solubility of only 0.14 mg/mL, presenting substantial challenges for intravenous administration [5].
  • Analytical Methods: Robust RP-HPLC-PDA methods have been developed and validated for quantification in bulk and tablet formulations, employing Design of Experiments and Response Surface Methodology for optimization [8].
  • Stability Considerations: Forced degradation studies demonstrate stability under hydrolytic, oxidative, photolytic, and thermal stress conditions [8].

Conclusion and Future Directions

This compound represents a compelling example of drug repurposing potential based on deepening understanding of leukotriene biology. While its established role in asthma management continues to be refined through comparative effectiveness research, the novel applications in food allergy prevention and nephroprotection highlight the potential for significant clinical impact beyond original indications.

The molecular mechanism linking leukotriene inhibition to reduced allergen absorption in the gut represents a paradigm shift in understanding anaphylaxis pathophysiology. Similarly, the application as a nephroprotectant addresses the critical clinical challenge of antimicrobial resistance by potentially enhancing the safety profile of last-line antibiotics.

Future research directions should focus on:

  • Translational Studies: Confirming preclinical findings in human populations through well-designed clinical trials
  • Formulation Optimization: Developing patient-friendly administration routes, particularly for prophylactic use
  • Combination Therapies: Exploring synergistic effects with existing treatments across indications
  • Biomarker Development: Identifying predictors of treatment response to enable personalized therapeutic approaches

References

Zileuton pharmacodynamics leukotriene pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Emerging Research and Applications

Beyond its approved use for chronic asthma, research highlights Zileuton's potential in other inflammatory conditions. A key 2025 study revealed a new biological role for leukotrienes in the gut and found that this compound could block this pathway, nearly eliminating food-induced anaphylaxis in mouse models [1] [2]. This suggests this compound could be repurposed as a preventative treatment for food allergies.

Other investigational areas include:

  • Aspirin-Exacerbated Respiratory Disease (AERD): Used off-label, with studies showing it can improve sinonasal outcomes and potentially reduce the need for sinus surgery [3] [4].
  • Acute Respiratory Distress Syndrome (ARDS): A 2025 study found that this compound significantly reduced neutrophil infiltration and pro-inflammatory cytokine levels in a murine model of LPS-induced ARDS [5].
  • Dermatological Conditions: Topical formulations are under investigation for atopic dermatitis [3] [4].
  • Oncology: Research in mouse models indicates potential activity against chronic myeloid leukemia (CML), both alone and in combination with imatinib [4] [6].

Experimental Insights

The following diagram illustrates the leukotriene pathway and the specific point of inhibition by this compound, based on its established mechanism of action.

G CellMembrane Cell Membrane Damage PhospholipaseA2 Phospholipase A₂ CellMembrane->PhospholipaseA2 ArachidonicAcid Arachidonic Acid PhospholipaseA2->ArachidonicAcid Lipoxygenase 5-Lipoxygenase (5-LOX) ArachidonicAcid->Lipoxygenase LT_A4 Leukotriene A₄ (LTA₄) Lipoxygenase->LT_A4 LTB4 LTB₄ (Neutrophil Chemoattractant) LT_A4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LT_A4->CysLTs Effects Inflammation Bronchoconstriction Edema Mucus Secretion LTB4->Effects CysLTs->Effects This compound This compound This compound->Lipoxygenase Inhibits

A pivotal August 2025 study in Science detailed a novel protocol demonstrating this compound's efficacy against food anaphylaxis [1] [2]. The key methodological steps were:

  • Animal Model: Used peanut-sensitized mouse strains, one susceptible to anaphylaxis upon oral peanut challenge and one resistant.
  • Genetic Mapping: A forward genetic screen identified the DPEP1 gene as a key regulator of leukotriene levels in the gut.
  • Drug Intervention: Anaphylaxis-susceptible mice were treated with a dose of this compound before oral administration of peanut extract.
  • Outcome Measurement: Researchers monitored for symptoms of anaphylaxis and measured levels of allergenic protein in the bloodstream.

The results were striking: treatment with this compound reversed the risk, protecting 95% of susceptible mice from anaphylaxis by reducing allergen absorption from the gut into the blood [1] [2]. This protective effect was only observed when the allergen was ingested, not when injected, confirming the role of leukotrienes in gut-specific allergen transport [2].

Important Safety and Interactions

The clinical use of this compound is constrained by a specific safety profile that requires careful management.

  • Hepatotoxicity: The most serious adverse effect is potential elevation of liver enzymes (ALT). It is contraindicated in patients with active liver disease [4] [6]. Monitoring of ALT levels is mandatory: before treatment initiation, monthly for the first 3 months, every 2-3 months for the rest of the first year, and periodically thereafter during long-term therapy [4].
  • Drug-Drug Interactions: As a weak inhibitor of CYP1A2, this compound can increase serum concentrations of several drugs [4] [6]. The table below outlines key interactions.
Interacting Drug Effect of Coadministration Clinical Management
Theophylline Increased serum concentration of Theophylline [4] [6]. Monitor plasma levels and reduce dose as needed [4].
Warfarin Decreased clearance, increased prothrombin time [4] [6]. Monitor prothrombin time closely and adjust warfarin dose [4].
Propranolol Increased serum level, risk of bradycardia and hypotension [4]. Monitor for adverse effects; consider reducing beta-blocker dose [4].
Tizanidine CYP1A2 inhibition may increase Tizanidine concentration [4]. Avoid concurrent administration due to risk of adverse reactions [4].

The landscape of this compound research is rapidly evolving. A proof-of-concept clinical trial is already underway at Northwestern University to test its efficacy in humans with food allergies [1] [2]. Furthermore, its potential application in conditions like ARDS is being actively explored in preclinical models [5].

References

Zileuton: A Whitepaper on Research Applications Beyond Asthma

Author: Smolecule Technical Support Team. Date: February 2026

Expanded Therapeutic Horizons: Key Research Areas

Zileuton, a known 5-lipoxygenase (5-LOX) inhibitor, is being investigated for its potential in several novel therapeutic areas based on its fundamental mechanism of blocking leukotriene production. The following table summarizes the primary research domains, key findings, and their levels of evidence.

Research Area Proposed Mechanism of Action Key Findings / Status Evidence Level

| Food Allergy & Anaphylaxis | Inhibition of gut-derived cysteinyl leukotrienes (CysLTs), reducing allergen transport across the intestinal lining [1] [2] [3]. | - 95% protection from anaphylaxis in susceptible mice [1] [2].

  • Efficacy only when allergen is ingested, not injected [1].
  • Human Trial: Early-stage proof-of-concept trial underway (N=21) [1]. | Preclinical (Mouse Models) / Early Clinical | | Acute Kidney Injury (AKI) | 5-LOX inhibition modulates mitochondrial quality control and suppresses Myeloid-Derived Suppressor Cell (MDSC)-mediated inflammatory pathways [4]. | - Significantly reduced BUN & Creatinine in glycerol-induced AKI mice [4].
  • Improved histopathological tubular injury scores [4].
  • Downregulated NLRP3 inflammasome and pro-inflammatory markers [4]. | Preclinical (Mouse Model) | | Oncology (Chronic Myeloid Leukemia) | Inhibition of 5-LOX, a pathway implicated in cancer cell survival and proliferation [5]. | Shown to inhibit CML, both as a monotherapy and in combination with imatinib [5] [6]. | Preclinical In Vitro / Animal Studies | | Dermatology | Topical inhibition of leukotrienes to reduce local inflammation [5]. | Investigated for atopic dermatitis, acne, and pruritus in Sjögren-Larsson syndrome [5]. | Preclinical / Formulation Research |

Detailed Experimental Protocols from Key Studies

Protocol: Investigating this compound in Food-Induced Anaphylaxis (Mouse Model)

This methodology is derived from the recent Northwestern/Yale studies published in Science [1] [3].

  • 1. Animal Model Generation:
    • Genetic Screening: Conduct a forward genetic screen by cross-breeding peanut-sensitized mouse strains with varying susceptibility to anaphylaxis. This is used to identify key genes like DPEP1 [1] [2].
    • Sensitization: Sensitize mice to a specific allergen (e.g., peanut or ovalbumin) to create a cohort with high susceptibility to anaphylaxis upon oral challenge [1].
  • 2. Drug Administration & Challenge:
    • Pre-treatment: Administer a single dose of this compound (or vehicle control) via oral gavage to the experimental group. The timing of administration is critical, typically given shortly before allergen challenge [1] [2].
    • Allergen Challenge: Orally administer the specific allergen (e.g., peanut extract) to the mice. A separate control group may receive the allergen via intraperitoneal injection to confirm the gut-specific mechanism [1].
  • 3. Data Collection & Analysis:
    • Clinical Scoring: Monitor and score mice for anaphylactic symptoms (e.g., lethargy, puffing of fur, drop in body temperature) using a standardized scoring system [1] [2].
    • Blood Collection: Measure levels of the intact allergenic protein in the bloodstream post-challenge to quantify allergen absorption [1].
    • Mechanistic Analysis: Analyze leukotriene levels in gut tissue and assess mast cell activity and phenotype [7].
Protocol: Investigating this compound in Rhabdomyolysis-Induced AKI (Mouse Model)

This methodology is based on the 2025 study by Florsheim et al. [4].

  • 1. Animal Model & Grouping:
    • Use male C57BL/6 mice and assign them to four groups:
      • Sham: Receive saline intraperitoneally (IP).
      • This compound (Z) Control: Receive this compound (30 mg/kg body weight, IP) only.
      • Glycerol (Gly) Injury: Receive a single intramuscular (IM) injection of 50% glycerol (8 mL/kg).
      • Glycerol + this compound (Z+Gly) Treatment: Receive both glycerol IM and this compound IP concurrently [4].
  • 2. Sample Collection & Analysis (24 hours post-injection):
    • Renal Function: Collect blood and measure Blood Urea Nitrogen (BUN) and Serum Creatinine (Cr) using standard clinical chemistry assays [4].
    • Histopathology: Harvest kidney tissue for H&E staining. Perform a blinded assessment of tubular injury scores based on necrosis, brush border loss, and tubular atrophy [4].
    • Molecular Analysis:
      • Perform qPCR to measure mRNA expression of inflammatory markers (NLRP3, Caspase-1, IL-1β, IL-18, mincle) [4].
      • Analyze markers of mitochondrial biogenesis (TFAM, CPT1α, PGC-1α) via qPCR and Western Blot [4].
      • Use flow cytometry to quantify infiltration of CD11b+/Gr-1+ MDSCs in kidney tissue [4].

Mechanism of Action and Signaling Pathways

This compound's primary mechanism is the inhibition of the 5-Lipoxygenase (5-LOX) enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes (LTs). The diagrams below illustrate its role in the newly discovered pathways for food allergy and acute kidney injury.

This compound in Food Allergen Absorption

The following pathway details the gut-specific mechanism of anaphylaxis identified in recent research and the point of intervention for this compound.

G FoodAllergen Food Allergen Ingestion MastCell Intestinal Mast Cell (IgE-mediated activation) FoodAllergen->MastCell ArachidonicAcid Arachidonic Acid MastCell->ArachidonicAcid Enzyme 5-Lipoxygenase (5-LOX) ArachidonicAcid->Enzyme Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Enzyme->Leukotrienes GutLining Increased Transport across Gut Lining Leukotrienes->GutLining AllergenBlood Allergen in Bloodstream GutLining->AllergenBlood Anaphylaxis Systemic Anaphylaxis AllergenBlood->Anaphylaxis This compound This compound This compound->Enzyme Inhibits

This compound inhibits 5-LOX in the gut, blocking leukotriene-driven allergen absorption and anaphylaxis.

This compound in Acute Kidney Injury (AKI)

In rhabdomyolysis-induced AKI, this compound's 5-LOX inhibition exerts protective effects through a multi-faceted mechanism involving mitochondrial function and immune response.

G cluster_5LOX 5-Lipoxygenase Pathway GlycerolInjection Glycerol-Induced Muscle Injury CellDamage Renal Tubular Cell Stress GlycerolInjection->CellDamage Inflammasome NLRP3 Inflammasome Activation CellDamage->Inflammasome MitoDysfunction Mitochondrial Dysfunction CellDamage->MitoDysfunction Inflammation Pro-inflammatory Cytokines (IL-1β, IL-18) Inflammasome->Inflammation MDSCPath MDSC Infiltration & TGF-β, iNOS, Arg-1 Release Inflammation->MDSCPath RenalDamage Renal Tubular Injury & Necrosis MDSCPath->RenalDamage MitoDysfunction->RenalDamage This compound This compound ArachidonicAcid Arachidonic Acid This compound->ArachidonicAcid Inhibits 5-LOX Leukotrienes Pro-inflammatory Leukotrienes ArachidonicAcid->Leukotrienes Leukotrienes->Inflammasome Leukotrienes->MDSCPath Leukotrienes->MitoDysfunction

This compound's 5-LOX inhibition in AKI mitigates NLRP3 activation, mitochondrial dysfunction, and MDSC-driven inflammation.

Pharmacological and Development Considerations

For researchers considering the use of this compound in new contexts, several established pharmacological and safety factors must be considered.

Parameter Details Implications for Research

| Pharmacokinetics | - Half-life: ~2.5 hours [5] [8] [6].

  • Protein Binding: 93% (primarily albumin) [5] [8].
  • Metabolism: Hepatic, primarily via CYP1A2, CYP2C9, CYP3A4 [5] [8].
  • Excretion: Primarily renal (≥94%) [5]. | Short half-life may require multiple or sustained dosing in chronic models. Dosing schedules should account for metabolic enzymes in drug interaction studies. | | Known Toxicology | - Hepatotoxicity: Primary concern; can elevate serum ALT [5] [6].
  • Monitoring: Required before and during chronic therapy [5]. | In preclinical studies, liver function should be monitored, especially in long-term trials. Single-dose studies may mitigate this risk [2]. | | Key Drug Interactions | - Theophylline & Propranolol: this compound increases their serum concentrations [5] [6].
  • Warfarin: this compound decreases its clearance, increasing prothrombin time [5].
  • CYP1A2 Inhibitors/Substrates: Potential for interactions [8]. | Critical for designing combination therapies. Doses of concomitant drugs may need adjustment in complex models. |

Future Research Directions and Conclusion

The repurposing of this compound is a promising field, particularly in food allergies, where it offers a novel, pre-emptive "pill-before-meal" approach rather than a rescue treatment [2]. The ongoing clinical trial will be pivotal in validating the mouse model findings in humans [1] [3]. Furthermore, the exploration of its role in modulating specific immune cells like MDSCs in AKI and other inflammatory conditions opens up new avenues for immunotherapy research [4].

A critical area of future investigation will be to understand the PI3K signaling pathway, which has been identified as a major determinant of variable response to this compound in asthma patients. Research shows that patients with increased activation of PIK3CA are poor responders to the drug, likely due to sustained LTB4 production [5] [9]. This suggests that genetic or molecular screening for PI3K pathway activation could be used to identify patient populations most likely to respond to this compound in its new applications.

References

Zileuton arachidonic acid metabolism pathway

Author: Smolecule Technical Support Team. Date: February 2026

Core Pathway and Mechanism of Action

The diagram below illustrates zileuton's primary mechanism and its broader interactions with the arachidonic acid metabolism network.

G AA Arachidonic Acid (AA) COX Cyclooxygenase (COX-1/COX-2) AA->COX Metabolism LOX 5-Lipoxygenase (5-LOX) AA->LOX Metabolism CYP Cytochrome P450 (CYP) AA->CYP Metabolism PLA2 Phospholipase A2 (PLA2) PLA2->AA Prostaglandins Prostanoids (PGE2, PGI2) COX->Prostaglandins Leukotrienes Leukotrienes (LTB4, LTC4) LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs This compound This compound This compound->PLA2 Indirect Inhibition (Reduces AA Release) This compound->COX Upregulation This compound->LOX Direct Inhibition CellMembrane Cell Membrane Phospholipids CellMembrane->PLA2 Hydrolysis

This compound's primary action is 5-LOX inhibition, with secondary effects on PLA2 and COX-2.

Quantitative Data on this compound's Effects

The table below summarizes key quantitative findings from preclinical and clinical studies.

Model/System Key Finding Reported Effect Size/Concentration Citation
In Vitro (H9c2 Cardiomyocytes) Induced COX-2 protein expression Maximal induction at 50 µM [1]
In Vitro (Mouse Macrophages) Inhibited PGE2 production Significant reduction at 1-100 µM [2]
In Vivo (Rat TBI Model) Reduced LTB4 levels; improved neurological function 10 mg/kg/day (i.p.) [3]
In Vivo (Rat NAFLD Model) Reversed increased ALT/AST and NAS score 3 mg/kg/day (i.v.) [4]
Human (Asthma Patients) Peak plasma concentration (IR formulation) ~4.4 ± 1.0 µg/mL (~18.6 µM) [5] [6]

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are detailed methodologies from cited studies.

Protocol: Investigating Prostaglandin Inhibition in Macrophages [2]

This protocol is used to study this compound's 5-LOX independent effect of reducing prostaglandin production.

  • Cell Culture:
    • Use mouse peritoneal macrophages or J774 macrophage cell lines.
    • Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM glutamine, and antibiotics.
  • Cell Stimulation & Treatment:
    • Adhere cells in plates and replace medium with serum-free DMEM before experiments.
    • Pre-treat cells with this compound (e.g., 1-100 µM) for a specified time.
    • Activate cells with Lipopolysaccharide (LPS) (e.g., 10 µg/mL) plus Interferon-γ (IFNγ) (e.g., 100 U/mL) for 24 hours to induce inflammation and COX-2 expression.
  • Sample Collection & Analysis:
    • Collect cell culture media after stimulation.
    • Quantify PGE2 and 6-keto PGF1α (a stable metabolite of PGI2) using Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA).
Protocol: Assessing Efficacy in a Traumatic Brain Injury (TBI) Model [3]

This in vivo protocol evaluates this compound's potential for treating neuroinflammation.

  • Animal Model:
    • Use adult male C57BL/6J mice.
    • Induce TBI using a Controlled Cortical Impact (CCI) injury model.
  • Drug Administration:
    • Dissolve this compound in corn oil.
    • Administer via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
    • The first dose is given 30 minutes after injury, followed by daily injections.
  • Outcome Measures:
    • Biochemical: Measure LTB4 levels in brain tissue using ELISA. Analyze gene expression of inflammatory markers (Il-1β, Ccl2, etc.) via RT-PCR.
    • Histological: Assess brain damage, blood-brain barrier disruption, and neuronal apoptosis.
    • Functional: Evaluate neurological recovery using the rotarod test (for motor function) and fear conditioning test (for memory).

Pharmacogenomics and Clinical Response

The effectiveness of this compound can vary significantly between individuals, and genetics play a key role.

  • PI3K Signaling Pathway: Research indicates that the phosphatidylinositide 3-kinase (PI3K) signaling pathway is a major determinant of this compound response [7]. Patients who show a poor response to this compound have increased activation of PIK3CA. This leads to elevated leukotriene B4 (LTB4) production, which can bind to GPCRs and further activate PI3K signaling, creating a cycle of resistance to the drug [7] [8].
  • Clinical Implication: This finding suggests that biomarkers of PI3K pathway activation could potentially help identify patients most likely to benefit from this compound therapy.

Analytical Method for Drug Quantification

For pharmacokinetic studies, a robust bioanalytical method is essential. The following is a validated LC-MS/MS method for quantifying this compound in plasma [5].

  • Extraction: Liquid-liquid extraction using methyl tert-butyl ether.
  • Chromatography:
    • Column: C18 (100 × 4.6 mm, 5 µm).
    • Mobile Phase: Isocratic elution with a mixture of 1 mM ammonium acetate buffer (pH 7.5) and methanol (10:90).
    • Flow Rate: 1.0 mL/min.
    • Run Time: 2 minutes.
  • Mass Spectrometry:
    • Ionization: Positive electrospray ionization (ESI+).
    • Detection: Multiple Reaction Monitoring (MRM).
    • Transitions: m/z 237.3 → 161.2 (this compound), m/z 241.2 → 161.1 (this compound D4, Internal Standard).
  • Validation: The method was linear in the range of 50.5 – 10,012.7 ng/mL, covering expected clinical concentrations.

Key Insights for Research and Development

  • Mechanism is More Complex Than Direct Inhibition: While this compound is designed as a direct 5-LOX inhibitor, its net anti-inflammatory effect in different disease contexts may also stem from its ability to reduce substrate availability (AA) and modulate other protective pathways (COX-2/PGE2) [2] [1].
  • Therapeutic Potential Beyond Asthma: Strong preclinical evidence supports investigating this compound's utility in conditions driven by the AA/5-LOX axis, including neurological injuries, NAFLD/NASH, and cardiovascular diseases [4] [3] [1].
  • Consider Patient Variability: The PI3K pathway finding underscores that this compound is not a one-size-fits-all therapy. Future clinical trials could be enhanced by stratifying patients based on biomarkers of pathway activation [7].

References

Comprehensive Technical Analysis of Zileuton's 5-LOX Enzyme Inhibition Specificity: Mechanisms, Experimental Approaches, and Research Implications

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Core Mechanism of Action

Zileuton (1-[1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea) is currently the only FDA-approved 5-lipoxygenase (5-LOX) inhibitor marketed for the prophylaxis and chronic treatment of asthma. As an iron ligand-type inhibitor, this compound functions by chelating the active site iron of the 5-LOX enzyme while also possessing weak-reducing properties. This mechanism effectively blocks the conversion of arachidonic acid (AA) to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in leukotriene biosynthesis. By inhibiting this rate-limiting step, this compound prevents the formation of all downstream pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, and LTE4), which are potent lipid mediators involved in inflammatory and allergic responses. [1] [2]

The molecular structure of this compound features key pharmacophoric elements including a benzo[b]thiophene moiety and a hydroxyurea subunit, both of which are essential for its 5-LOX inhibitory activity. Structure-activity relationship studies have demonstrated that the benzo[b]thiophene component is particularly critical for effective inhibition of 5-LOX product biosynthesis, as modifications to this moiety typically result in significant loss of activity. The hydroxyurea component serves as the iron-chelating group that directly interacts with the catalytic iron atom in the 5-LOX active site, thereby preventing the enzyme from participating in the dioxygenation of arachidonic acid. [2] [3]

Inhibition Specificity and Off-Target Effects

Key Findings on Specificity Limitations

Recent research has revealed that this compound's pharmacological effects extend beyond its intended 5-LOX inhibition, indicating important specificity limitations that researchers must consider when utilizing this compound as an experimental tool:

  • Prostaglandin biosynthesis suppression: this compound significantly reduces PGE2 and 6-keto prostaglandin F1α levels in activated mouse peritoneal macrophages and J774 macrophages at concentrations comparable to those required for 5-LOX inhibition. This effect was observed independently of 5-LOX inhibition, as it persisted in macrophages from 5-LOX knockout mice. The compound demonstrated dose-dependent inhibition of PGE2 production in LPS-stimulated human whole blood and suppressed PGE2 and 6-keto PGF1α pleural levels in rat carrageenan-induced pleurisy, confirming this off-target effect in multiple experimental systems. [4] [1]

  • Arachidonic acid release interference: Rather than directly inhibiting cyclooxygenase (COX)-2 or microsomal PGE2 synthase-1 activity, this compound significantly decreases AA release in macrophages by inhibiting phospholipase A2 translocation to cellular membranes. This upstream mechanism represents a broader anti-inflammatory effect that impacts both lipoxygenase and cyclooxygenase pathways simultaneously. [4] [1]

  • Dual-pathway inhibition: The discovery that this compound interferes with AA release challenges the conventional understanding of its specificity and suggests that its anti-inflammatory effects in experimental models may result from this broader mechanism rather than selective 5-LOX inhibition alone. This has important implications for interpreting results obtained with this compound in research settings. [4]

Quantitative Assessment of Inhibition Potency

Table 1: Quantitative Comparison of this compound's Inhibition Across Experimental Systems

Experimental System Measured Outcome Potency (IC50/Effective Concentration) Specificity Observations
Recombinant human 5-LOX 5-LOX product formation 0.60 ± 0.12 µM Standard potency measurement [3]
Mouse peritoneal macrophages LTB4 inhibition ~1-10 µM Concentration-dependent [1]
Mouse peritoneal macrophages PGE2 inhibition ~1-10 µM Similar potency as LT inhibition [4]
Human whole blood (LPS-stimulated) PGE2 inhibition ~1-10 µM Confirmed in human system [4]
J774 macrophages AA release inhibition ~10-100 µM Higher concentrations required [4]

Table 2: Comparison of this compound with Other 5-LOX Inhibitors

Inhibitor Mechanism Type IC50 Value Specificity Limitations Research Applications
This compound Iron ligand/redox 0.60 µM Inhibits AA release/PLA2 translocation Asthma, inflammation models, neuroinflammation [4] [3]
CJ-13,610 Competitive 0.49 µM Not fully characterized Used as comparative inhibitor in studies [3]
Velutin (flavonoid) Not specified Molecular docking score: -203.169 kJ/mol binding energy Natural product with multi-target potential Potential alternative for selective inhibition [5]

Experimental Protocols and Methodologies

In Vitro Evaluation Systems

Cell-based assay systems provide critical platforms for evaluating this compound's 5-LOX inhibitory activity and specificity:

  • Human embryonic kidney (HEK293) cells: Cells stably transfected with human 5-LOX serve as a highly reproducible model for preliminary screening of 5-LOX inhibitors. In this system, cells are stimulated with calcium ionophore A23187 (2-5 µM) in the presence of exogenous arachidonic acid (10-20 µM) for 10-15 minutes at 37°C. The reaction is stopped by adding ice-cold methanol, and 5-LOX products are quantified via reverse-phase HPLC or enzyme immunoassay. This compound is typically tested across a concentration range of 0.1-100 µM. [2]

  • Polymorphonuclear leukocytes (PMNL): Human PMNL isolated from fresh blood donations provide a more physiologically relevant system. Cells are resuspended in calcium-containing buffer and pre-incubated with this compound for 10-15 minutes before stimulation with calcium ionophore (1-2 µM) or opsonized zymosan. After incubation at 37°C for 5-10 minutes, reactions are terminated and 5-LOX products are extracted and quantified. This system allows assessment of both intracellular and transcellular leukotriene biosynthesis. [2]

  • Macrophage systems: Mouse peritoneal macrophages or J774 macrophage cell lines are particularly valuable for evaluating specificity. Cells are activated with LPS (10 µg/mL)/IFNγ (100 U/mL) for 24 hours or zymosan (20-30 particles/cell) for 60 minutes. Media is assayed for both cysteinyl leukotrienes (via EIA) and prostanoids (via RIA) to concurrently evaluate 5-LOX and COX pathway inhibition. [4] [1]

In Vivo Evaluation Models

Animal models provide essential systems for evaluating this compound's efficacy and specificity in whole-organism contexts:

  • Rat carrageenan-induced pleurisy: This well-established acute inflammation model involves injecting 0.2-0.5 mL of 1% carrageenan solution into the pleural cavity of anesthetized rats. This compound is typically administered orally (10-30 mg/kg) or intraperitoneally (3-10 mg/kg) 30-60 minutes before carrageenan. After 4-6 hours, exudate volume is measured, and leukotriene and prostaglandin levels in pleural fluid are quantified to assess dual-pathway inhibition. [4] [1]

  • Rat air pouch model: Sterile air (20 mL) is injected subcutaneously into the intrascapular area of the back to form an air pouch. After 3-6 days, inflammation is induced by injecting 1% carrageenan or other irritants into the pouch. This compound is administered prior to irritant injection, and inflammatory exudates are collected after 4-24 hours for eicosanoid quantification. This model provides a defined cavity for collecting inflammatory mediators and assessing drug effects. [3]

  • Controlled cortical impact TBI model: For neuroinflammation studies, a controlled cortical impact injury is induced in mice (3-mm impactor tip, velocity 1.5 m/s, deformation depth 1.5 mm). This compound is administered via intraperitoneal injection (10 mg/kg) 30 minutes post-injury and then daily. Brain tissue, blood-brain barrier integrity, and neurological outcomes are assessed to evaluate neuroprotective effects through 5-LOX inhibition. [6]

G A Inflammatory Stimulus (LPS/IFNγ, Zymosan, Carrageenan) B Phospholipase A2 (PLA2) Translocation to Membrane A->B Activates C Arachidonic Acid (AA) Release B->C Releases D 5-Lipoxygenase (5-LOX) Pathway C->D Substrate E Cyclooxygenase (COX) Pathway C->E Substrate F Leukotrienes (LTB4, LTC4, LTD4) D->F Produces G Prostaglandins (PGE2, PGF1α) E->G Produces H This compound H->B Inhibits Translocation (Off-target Effect) H->D Direct Inhibition (Iron Chelation)

Diagram 1: this compound's dual mechanisms of action showing both intended 5-LOX inhibition and off-target effects on PLA2 translocation and AA release. The diagram illustrates how this compound impacts both the lipoxygenase and cyclooxygenase inflammatory pathways through these mechanisms.

Therapeutic Applications and Research Implications

Established and Emerging Applications

This compound's therapeutic potential extends beyond its approved indication for asthma, with research revealing applications across multiple disease domains:

  • Neuroinflammatory conditions: In experimental traumatic brain injury (TBI), this compound treatment (10 mg/kg daily, i.p.) significantly reduced microglial activation, inflammatory cytokine production (IL-1β, CCL7, CCL2), and lipid ROS formation. This was associated with improved neurological outcomes in rotarod and fear conditioning tests, suggesting 5-LOX inhibition as a promising approach for TBI management. The protective mechanism involves suppression of the AA/5-LOX/LT axis-mediated neuroinflammation through inhibition of ERK, NF-κB, and Akt pathways in microglia. [6]

  • Metabolic disorders: In high-fat diet-induced nonalcoholic fatty liver disease (NAFLD) models, this compound (3 mg/kg, i.v.) reversed increased transaminase activities and NAFLD activity scores by inhibiting the AA/5-LOX pathway. The study demonstrated that this compound reduced concentrations of AA/5-LOX pathway substrates (FFA, AA) and products (CysLTs), while also decreasing mRNA and protein expression of PLA2 and 5-LOX, highlighting its potential in managing NAFLD progression. [7]

  • Antibiotic-associated nephroprotection: Recent investigations have explored this compound as a nephroprotective adjuvant during treatment with nephrotoxic antibiotics (vancomycin, polymyxin B, amikacin). A newly developed parenteral formulation (1-10 mg/mL) demonstrated good multi-dose safety in rats (12 mg/kg daily for 10 days), with this compound well-distributed into renal tissue and reducing nephrotoxicity in a dose-dependent manner. This application represents a novel repurposing approach that could enhance the safety profile of essential antibiotics. [8]

  • Food allergy management: In murine models of food allergy, this compound dramatically reduced anaphylaxis by blocking allergen absorption in the gut through inhibition of leukotriene-mediated enhancement of gut permeability. This protective effect, observed in 95% of treated mice, represents a novel approach to food allergy management by targeting allergen passage across the gut lining rather than immune activation directly. Human trials are underway to validate this effect. [9]

Research Implications and Pharmacological Considerations

Critical considerations for researchers utilizing this compound in experimental systems:

  • Interpretation of mechanistic studies: The discovery that this compound inhibits both 5-LOX and AA release necessitates careful interpretation of results obtained with this compound. Effects previously attributed solely to 5-LOX inhibition may involve this broader anti-inflammatory mechanism. Appropriate control experiments using genetic 5-LOX deletion or alternative inhibitors are recommended to confirm specific 5-LOX-dependent effects. [4] [1]

  • Dosing and formulation considerations: this compound's aqueous solubility limitations (0.14 mg/mL) present challenges for in vitro and in vivo applications. Recent development of parenteral formulations (1-10 mg/mL in proprietary excipients) has improved delivery options, particularly for animal studies where oral administration is impractical. Pharmacokinetic studies in rats show good renal tissue distribution without significant accumulation after repeated dosing. [8]

  • Species and model selection: Researchers should consider that this compound's effects demonstrate significant interspecies variation. The efficacy observed in mouse food allergy models (95% protection) or rat NAFLD models may not directly translate to human biology. Selection of appropriate model systems with relevance to human disease pathophysiology is crucial for predictive research. [9] [7]

G cluster_1 Critical Specificity Controls A Experimental Question B Model System Selection A->B C This compound Treatment (0.1-100 µM in vitro 3-30 mg/kg in vivo) B->C D Specificity Controls C->D E Pathway Analysis D->E D1 5-LOX KO Systems F Data Interpretation with Specificity Limitations E->F D2 Prostaglandin Measurement D3 AA Release Assays D4 Alternative Inhibitors

Diagram 2: Experimental workflow for evaluating this compound's effects with appropriate specificity controls. The diagram highlights critical control experiments needed to distinguish specific 5-LOX inhibition from off-target effects in research settings.

Conclusion and Future Directions

This compound remains a valuable pharmacological tool and therapeutic agent, but researchers must account for its limited specificity when interpreting experimental results and designing studies. The discovery that this compound inhibits AA release through prevention of PLA2 translocation to cellular membranes demonstrates that its anti-inflammatory effects extend beyond 5-LOX inhibition. This expanded understanding should inform more precise application of this compound in research settings and guide the development of next-generation 5-LOX inhibitors with improved specificity profiles.

References

Comparative Analysis of Zileuton Extended-Release versus Immediate-Release Formulations: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction and Therapeutic Context

Zileuton is an orally active 5-lipoxygenase (5-LOX) inhibitor that represents a distinct class of anti-inflammatory agents used for the prophylaxis and chronic treatment of asthma. Unlike leukotriene receptor antagonists such as montelukast and zafirlukast that block the action of cysteinyl leukotrienes at receptor sites, this compound acts upstream in the arachidonic acid cascade to prevent the formation of all leukotrienes (LTB4, LTC4, LTD4, and LTE4) from arachidonic acid. These leukotrienes are potent mediators of bronchoconstriction, airway edema, mucus secretion, and inflammation in asthmatic patients. By inhibiting their formation at the enzymatic level, this compound addresses multiple components of the inflammatory pathway simultaneously [1] [2].

The clinical development of this compound formulation strategies reflects ongoing efforts to balance therapeutic efficacy with dosing convenience and safety considerations. The original immediate-release (IR) tablet, approved in 1996, required four-times-daily dosing due to this compound's relatively short elimination half-life of approximately 2.5 hours. This frequent dosing regimen posed challenges for medication adherence in the long-term management of chronic asthma. The extended-release (ER) formulation was subsequently developed to maintain effective plasma concentrations with twice-daily administration, potentially improving adherence while providing continuous 5-lipoxygenase inhibition [3] [4]. The immediate-release formulation has been withdrawn from the U.S. market, making the extended-release formulation the primary available option [3] [2].

The pharmacological activity of this compound resides in both R(+) and S(-) enantiomers present in the racemic mixture, both of which demonstrate 5-lipoxygenase inhibitory activity in vitro systems. Recent research suggests that clinical response to this compound may be influenced by the phosphatidylinositide 3-kinase (PI3K) pathway, with patients showing poor response having increased activation of PIK3CA, resulting in elevated leukotriene B4 production and resistance to therapy [1]. This underscores the importance of maintaining consistent drug levels through appropriate formulation strategies to overcome potential resistance mechanisms in certain patient subpopulations.

Comparative Pharmacokinetics and Formulation Profiles

The development of this compound ER tablets addressed a significant clinical need for a more convenient dosing regimen while maintaining therapeutic efficacy. The pharmacokinetic profiles of IR and ER formulations demonstrate fundamental differences that directly influence their dosing schedules and clinical application.

Table 1: Comparative Formulation Characteristics of this compound IR and ER Tablets

Characteristic Immediate-Release (IR) Extended-Release (ER)
Dosage Form 600 mg film-coated tablets 600 mg multilayer extended-release tablets
Dosing Frequency 4 times daily 2 times daily
Total Daily Dose 2400 mg 2400 mg
Administration Timing Without regard to meals Within 1 hour after morning and evening meals
Tablet Manipulation May be split in half Should not be chewed, cut, or crushed
Market Status Withdrawn from U.S. market Commercially available

The absorption characteristics of the two formulations differ significantly. The IR tablet is rapidly absorbed following oral administration, reaching peak plasma concentration in approximately 1.7 hours. In contrast, the ER formulation employs a multilayer delivery system designed to prolong absorption, resulting in a more sustained plasma concentration profile. Food administration affects each formulation differently: while the IR tablets can be taken without regard to meals, the ER tablets demonstrate increased peak plasma concentration (Cmax) and extent of absorption (AUC) when taken with food, necessitating administration within one hour after meals for optimal bioavailability [5] [6] [7].

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations

Pharmacokinetic Parameter Immediate-Release Extended-Release
Time to Peak Concentration (Tmax) ~1.7 hours Prolonged relative to IR
Elimination Half-life ~2.5 hours ~3.2 hours
Apparent Volume of Distribution ~1.2 L/kg Similar to IR
Protein Binding 93% (primarily albumin) Similar to IR
Effect of Food Increases Cmax, no effect on AUC Increases both Cmax and AUC
Metabolism Hepatic (CYP1A2, CYP2C9, CYP3A4) Similar to IR
Excretion Urine (94.5%), Feces (2.2%) Similar to IR

The metabolic fate is identical for both formulations, with this compound undergoing primarily hepatic metabolism via cytochrome P450 isoenzymes CYP1A2, CYP2C9, and CYP3A4. The metabolites include 2 glucuronide conjugates and an N-dehydroxylated metabolite, with pharmacodynamic activity residing primarily with the parent drug. The elimination profile shows that approximately 94.5% of the dose is excreted in urine as metabolites, with minimal unchanged drug detected. The slightly longer half-life of the ER formulation (3.2 hours versus 2.5 hours for IR) reflects the extended absorption phase rather than a change in fundamental elimination kinetics [1] [6] [2].

Dosing Protocols and Clinical Monitoring Guidelines

Recommended Dosing Strategies

The established dosing protocols for this compound formulations reflect their distinct release characteristics and are designed to maintain consistent therapeutic levels while minimizing potential adverse effects.

  • Adult Dosing (≥12 years): The recommended dosage of this compound ER is two 600 mg tablets (1200 mg) twice daily, administered within one hour after morning and evening meals, for a total daily dose of 2400 mg. The previously available IR formulation was dosed at 600 mg four times daily, without specific meal timing requirements, for the same total daily dose. The maximum recommended daily dose for both formulations is 2400 mg, and exceeding this dose increases the risk of hepatotoxicity without demonstrated additional therapeutic benefit [5] [7].

  • Administration Considerations: For the ER formulation, dietary coordination is essential as food significantly enhances both the rate and extent of absorption. Tablets should be swallowed whole and not chewed, cut, or crushed, as this would disrupt the extended-release mechanism and potentially lead to dose dumping. If a dose is missed, patients should take the next dose at the regularly scheduled time and should not double the dose to make up for missed medication. In contrast, the IR tablets could be split in half to facilitate swallowing without affecting drug release characteristics [5] [6].

Special Population Considerations
  • Hepatic Impairment: this compound is contraindicated in patients with active liver disease or persistent hepatic transaminase elevations ≥3 times the upper limit of normal (ULN). This contraindication applies to both formulations due to the potential for this compound to cause hepatotoxicity. In patients with mild hepatic impairment (transaminases <3× ULN), this compound should be used with caution, particularly in those who consume substantial quantities of alcohol or have a history of liver disease [5] [6] [8].

  • Renal Impairment: No dosage adjustment is necessary for patients with renal impairment, including those undergoing hemodialysis. Pharmacokinetic studies have not shown altered elimination in renally impaired patients, which is consistent with the minimal renal excretion of unchanged drug [1] [6] [7].

  • Pediatric Patients: this compound is not approved for children under 12 years of age. The FDA has not required pediatric studies in patients younger than 12 due to the risk of hepatotoxicity, and the manufacturer states that therapy is not appropriate for this population [1] [6] [8].

  • Geriatric Patients: While formal dosage adjustments are not required for elderly patients, those taking the IR formulation (particularly women ≥65 years) demonstrated an increased risk for ALT elevations in clinical trials. This increased risk was not observed with the ER formulation, but caution is still warranted in this population [1] [6].

Essential Clinical Monitoring

Robust hepatic monitoring is imperative during this compound therapy due to the potential for drug-induced liver injury. The following monitoring protocol is recommended for both formulations:

  • Baseline Assessment: Obtain serum alanine aminotransferase (ALT) levels before initiating therapy [5] [6].
  • Initial Monitoring: Monitor monthly for the first 3 months of therapy [5] [6].
  • Extended Monitoring: Continue monitoring every 2-3 months for the remainder of the first year [5].
  • Long-term Monitoring: Periodically monitor for patients receiving long-term therapy (beyond one year) [5].
  • Symptom-Driven Evaluation: Immediately assess hepatic function if clinical signs/symptoms of liver injury develop, including right upper quadrant pain, nausea, fatigue, lethargy, pruritus, jaundice, or "flu-like" symptoms [5] [6].

The ALT test is the most sensitive indicator of potential this compound-induced liver injury. If ALT elevations ≥5× ULN occur or if patients develop symptoms suggestive of hepatic dysfunction, this compound should be discontinued immediately and transaminase levels followed until they normalize [5].

Stability, Handling, and Analytical Considerations

Stability Profiles and Storage Conditions

The solid-state stability of this compound has been comprehensively evaluated under various environmental conditions. Both IR and ER formulations demonstrate optimal stability when stored at controlled room temperature (20-25°C/68-77°F), with protection from light exposure. The tablets should be kept in their original packaging until administration to maintain stability [6] [9].

Accelerated stability studies reveal that this compound in solid form exhibits minimal degradation (<0.2%) after one-month exposure to sunlight or fluorescent light at intensities up to 1500 foot-candles, though some yellowing of the tablets may occur. When subjected to high-intensity UV radiation for 6 hours, approximately 0.7% degradation occurs with noticeable yellowing. Under elevated temperature conditions (90°C for one month), significant degradation (14%) occurs, emphasizing the importance of proper temperature control during storage and transportation [9].

Primary Degradation Products and Analytical Methods

The main degradation products identified in solid-state stability studies include:

  • (Z)-1-benzo[b]thien-2-ylethanone oxime
  • (E)-1-benzo[b]thien-2-ylethanone oxime
  • N-(1-benzo[b]thien-2-ylethyl) urea

These degradation products form through distinct chemical pathways and should be monitored as part of quality control protocols for both active pharmaceutical ingredient and finished product stability testing [9].

For analytical identification and purity testing, several method have been developed:

  • Thin-Layer Chromatography (TLC): System I utilizing ethyl acetate on silica gel 60 F254 plates effectively separates this compound from its impurities, with this compound exhibiting an Rf value of 0.21. System II using chloroform/methylene chloride/ammonium hydroxide (50:50:1) provides alternative separation capabilities [9].

  • Spectroscopic Methods: The identity of this compound can be confirmed by comparing the infrared absorption spectrum of the sample to reference spectra [9].

  • Elemental Analysis: Typical elemental composition of this compound is carbon (55.91%), hydrogen (5.12%), nitrogen (11.86%), sulfur (13.57%), and oxygen (13.54%), providing confirmation of chemical identity [9].

Experimental Protocols for Formulation Development

Dissolution Testing Methodologies

Objective: To characterize and compare the release profiles of this compound IR and ER formulations using standardized dissolution apparatus.

Equipment and Reagents:

  • USP Apparatus 1 (Baskets) or 2 (Paddles)
  • Dissolution medium: pH 6.8 phosphate buffer (900 mL)
  • Water bath maintained at 37°C ± 0.5°C
  • UV-Visible spectrophotometer or HPLC system with UV detection

Procedure:

  • Place 900 mL of dissolution medium in each vessel and equilibrate to 37°C.
  • For ER tablets: Use paddles at 50 rpm rotation speed.
  • For IR tablets: Use baskets at 100 rpm rotation speed.
  • At predetermined time points (1, 2, 4, 8, 12, 16, 20, and 24 hours for ER; 5, 10, 15, 20, 30, 45, and 60 minutes for IR), withdraw samples and filter immediately.
  • Analyze drug concentration using validated UV (λmax = 260 nm) or HPLC methods.
  • Calculate cumulative percentage of drug released versus time.

Acceptance Criteria:

  • IR formulation: ≥85% released within 45 minutes
  • ER formulation: Should demonstrate sustained release profile over 12-24 hours

This dissolution protocol is critical for evaluating batch-to-batch consistency and predicting in vivo performance of the formulations [5] [6].

Pharmacokinetic Study Protocol

Objective: To determine comparative bioavailability and pharmacokinetic parameters of this compound IR and ER formulations in healthy human volunteers.

Study Design:

  • Randomized, open-label, two-period crossover study
  • Washout period: At least 5 days between treatments
  • Subjects: Healthy adult volunteers (n=24-36) aged 18-55 years

Dosing and Sampling:

  • Single dose administration of 1200 mg this compound (as either 2×600 mg IR tablets or 2×600 mg ER tablets)
  • ER tablets administered within one hour after standardized meal
  • Blood sampling pre-dose and at 0.5, 1, 1.7, 2, 3, 4, 6, 8, 10, 12, 16, 20, and 24 hours post-dose
  • Plasma separation via centrifugation and storage at -70°C until analysis

Bioanalytical Method:

  • HPLC-MS/MS detection for this compound quantification
  • Lower limit of quantification: 0.05 μg/mL
  • Calibration curve range: 0.05-20 μg/mL

Data Analysis:

  • Non-compartmental analysis to determine Cmax, Tmax, AUC0-t, AUC0-∞, t1/2
  • Statistical comparison of log-transformed AUC and Cmax using ANOVA
  • 90% confidence intervals for ratios of geometric means (ER vs IR) for AUC parameters

This study design allows for comprehensive characterization of the pharmacokinetic profiles and food effects on bioavailability [6] [2].

Stability Testing Protocol

Objective: To evaluate the physical and chemical stability of this compound formulations under various environmental conditions as per ICH guidelines.

Accelerated Stability Testing:

  • Storage conditions: 40°C ± 2°C / 75% RH ± 5% RH
  • Timepoints: 0, 1, 2, 3, and 6 months
  • Packaging: Original container closure system

Long-term Stability Testing:

  • Storage conditions: 25°C ± 2°C / 60% RH ± 5% RH
  • Timepoints: 0, 3, 6, 9, 12, 18, 24, and 36 months
  • Packaging: Market configuration

Evaluation Parameters:

  • Appearance: Color, physical form, integrity
  • Assay: Drug content by HPLC (% of label claim)
  • Related substances: Degradation products by HPLC
  • Dissolution: Release profile comparison
  • Moisture content: For ER formulation only

Acceptance Criteria:

  • Appearance: No significant change from initial description
  • Assay: 90.0-110.0% of label claim
  • Degradation products: Individual unknown impurity ≤0.2%, total impurities ≤2.0%
  • Dissolution: Meets established release profile specifications

This comprehensive stability protocol ensures formulation integrity throughout the intended shelf life [9].

Conclusion and Future Prospects

The development of this compound ER tablets represents a significant advancement in the evolution of 5-lipoxygenase inhibitor therapy, addressing the critical need for improved dosing convenience while maintaining therapeutic efficacy for chronic asthma management. The pharmacokinetic optimization achieved through extended-release technology has transformed a four-times-daily regimen into a twice-daily administration, potentially enhancing medication adherence without compromising asthma control.

The clinical implications of formulation selection extend beyond mere dosing frequency. The ER formulation's requirement for administration with food introduces both a potential adherence challenge and an opportunity for integrating medication timing with routine daily activities. The hepatic monitoring requirements remain identical for both formulations, emphasizing that the extended-release mechanism does not mitigate the fundamental need for vigilant liver function assessment throughout the treatment course.

Future research directions should focus on several key areas. First, predictive biomarkers for treatment response, particularly related to the PI3K pathway activation status, could help identify patient subgroups most likely to benefit from this compound therapy. Second, exploration of novel formulation technologies such as multiparticulate systems or gastroretentive delivery mechanisms could further optimize the pharmacokinetic profile. Finally, expanded investigation of this compound's potential off-label applications in conditions such as chronic obstructive pulmonary disease, aspirin-exacerbated respiratory disease, and dermatological disorders may broaden its therapeutic utility beyond asthma prophylaxis.

The following diagram illustrates the metabolic pathway and pharmacological activity of this compound:

G A Arachidonic Acid B 5-Lipoxygenase (5-LOX) A->B C Leukotriene A4 (LTA4) B->C D LTB4 C->D E LTC4, LTD4, LTE4 C->E F Bronchoconstriction Inflammation Edema D->F E->F G This compound H Inhibition G->H competitive H->B blocks catalytic activity

Diagram 1: Mechanism of action of this compound as a competitive inhibitor of 5-lipoxygenase, blocking the conversion of arachidonic acid to inflammatory leukotrienes.

For researchers and pharmaceutical developers, the following experimental workflow provides a systematic approach for formulation comparison:

G A Formulation Development B In Vitro Characterization A->B C Dissolution Profiling B->C D Stability Testing B->D E Pharmacokinetic Studies C->E D->E F Comparative Analysis E->F G Formulation Optimization F->G if needed G->B iterative improvement

Diagram 2: Systematic workflow for development and evaluation of this compound extended-release formulations, highlighting iterative optimization based on characterization data.

References

Zileuton experimental asthma model protocols

Author: Smolecule Technical Support Team. Date: February 2026

Zileuton in Preclinical Disease Models

The following table summarizes quantitative data from recent experimental studies investigating this compound in various animal models [1] [2] [3].

Disease Model Species/Sex This compound Dose & Route Key Efficacy Findings Proposed Mechanism
Traumatic Brain Injury (TBI) [2] Male C57BL/6J mice 10 mg/kg/day, intraperitoneal (i.p.) ↓ Brain damage, ↓ neuronal apoptosis, improved neurological function Inhibited AA/5-LOX/LT axis; reduced microglial activation & inflammatory cytokines (Il-1β, Ccl2) [2].
Rhabdomyolysis-induced Acute Kidney Injury (AKI) [1] Male C57BL/6 mice 30 mg/kg, single i.p. injection ↓ Blood Urea Nitrogen (BUN): 129.7 → 101.7 mg/dL; ↓ Creatinine: 2.2 → 0.9 mg/dL; ↓ tubular injury Regulated mitochondrial quality control; suppressed MDSC-mediated inflammatory pathways [1].
Food-Induced Anaphylaxis [3] [4] Mice Single dose, given prior to allergen challenge 95% of mice protected from anaphylaxis (vs. 95% susceptible in controls) Blocked leukotriene production via the DPEP1 gene pathway in the gut [3] [4].

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments using this compound in preclinical models.

Traumatic Brain Injury (TBI) Mouse Model [2]
  • Animal Model: Adult male C57BL/6J mice (20-25 g). TBI was induced using a Controlled Cortical Impact (CCI) model with specific parameters: 3-mm diameter impactor tip, velocity of 1.5 m/s, deformation depth of 1.5 mm, and dwell time of 100 ms.
  • Drug Administration:
    • Treatment Group: Received intraperitoneal (i.p.) injection of this compound at 10 mg/kg body weight per day.
    • Vehicle Control Group: Received i.p. injection of the vehicle (corn oil).
    • Dosing Schedule: The first injection was administered 30 minutes after TBI induction, followed by daily injections.
  • Key Outcome Assessments:
    • Neurological Function: Evaluated using rotarod and fear conditioning tests.
    • Brain Damage Analysis: Histological examination of brain tissue to assess damage, blood-brain barrier disruption, and neuronal apoptosis (e.g., TUNEL staining).
    • Molecular Analysis:
      • RNA-seq: Performed on pericontusional brain tissue at 7 days post-TBI.
      • ELISA: Used to measure leukotriene B4 (LTB4) levels.
      • Western Blot / Immunocytochemistry: Analyzed protein expression of 5-LOX and inflammatory pathways.
      • qRT-PCR: Quantified expression of inflammatory cytokines.
Rhabdomyolysis-induced Acute Kidney Injury (AKI) Mouse Model [1]
  • Animal Model: Male C57BL/6 mice. Rhabdomyolysis was induced by a single intramuscular (i.m.) injection of 50% glycerol at 8 mL/kg.
  • Drug Administration:
    • Treatment Group (Z + Gly): Received a single intraperitoneal (i.p.) injection of this compound (30 mg/kg body weight) concurrently with glycerol injection.
    • Control Groups: Included Sham (saline), this compound-only, and Glycerol-only groups.
  • Key Outcome Assessments:
    • Renal Function: Measured by Blood Urea Nitrogen (BUN) and serum Creatinine (Cr) levels at 24 hours post-injection.
    • Histopathology: Kidney tubular injury scored from tissue sections.
    • Molecular Analysis:
      • qRT-PCR: Measured mRNA levels of injury and inflammation markers (e.g., mincle, NLRP-3, TGF-β, Arg-1).
      • Mitochondrial Markers: Assessed levels of mtDNA, TFAM, CPT1α, and PGC-1α via various techniques.
      • Flow Cytometry / Immunostaining: Analyzed infiltration of CD11b(+) Gr-1(+) Myeloid-Derived Suppressor Cells (MDSCs).
Food-Induced Anaphylaxis Mouse Model [3] [4]
  • Animal Model: Mice genetically susceptible to food-induced anaphylaxis.
  • Drug Administration:
    • Treatment: Mice were given a single dose of this compound shortly before the oral challenge with a food allergen (e.g., peanut extract).
    • The specific dose used in the published mouse study was not detailed, but a human clinical trial is testing 600 mg twice daily [3].
  • Key Outcome Assessments:
    • Anaphylaxis Symptoms: Monitored for symptoms such as wheezing, difficulty breathing, and shock after allergen challenge.
    • Protection Rate: The percentage of mice that did not develop anaphylactic symptoms after treatment was the primary outcome.

Mechanism of Action and Signaling Pathways

This compound is a selective 5-lipoxygenase (5-LOX) inhibitor [5] [6]. It works upstream of other asthma drugs like montelukast by preventing the formation of all leukotrienes (LTB4, LTC4, LTD4, LTE4) rather than just blocking their receptors [5].

The diagram below illustrates the 5-LOX pathway and this compound's role in traumatic brain injury (TBI) based on the experimental model [2].

G TBI Traumatic Brain Injury (TBI) AA_Release Pla2g4a Upregulation ↑ Arachidonic Acid (AA) Release TBI->AA_Release Microglial_Activation Microglial Activation AA_Release->Microglial_Activation Neuroinflammation Neuroinflammation & Neuronal Apoptosis Microglial_Activation->Neuroinflammation Brain_Damage Brain Damage & Poor Outcomes Neuroinflammation->Brain_Damage This compound This compound Administration (5-LOX Inhibitor) LOX_Inhibition Inhibition of 5-LOX Enzyme This compound->LOX_Inhibition LOX_Inhibition->Microglial_Activation Inhibits LT_Reduction Blocked Leukotriene (LT) Production LOX_Inhibition->LT_Reduction Cytokine_Reduction ↓ Inflammatory Cytokines (Il-1β, Ccl2, etc.) LT_Reduction->Cytokine_Reduction Reduces Cytokine_Reduction->Neuroinflammation Protection Reduced Brain Damage Improved Neurological Function Cytokine_Reduction->Protection

Critical Safety & Pharmacokinetic Notes for Researchers

  • Hepatotoxicity: this compound administration is associated with a risk of elevated liver enzymes (ALT). In a year-long human asthma study, 4.6% of patients had ALT elevations ≥3 times the upper limit of normal [7]. Protocols must include regular monitoring of liver function before and during experiments [5].
  • Drug Interactions: this compound is primarily metabolized by CYP1A2 and can inhibit this enzyme, leading to increased serum concentrations of co-administered drugs like theophylline, warfarin, and propranolol [5]. This is a critical consideration when designing combination therapy studies.
  • Pharmacokinetics: this compound is rapidly absorbed upon oral administration, has a half-life of approximately 2.5 hours, and is primarily excreted in the urine [5]. Dosing schedules in animal models should account for this relatively short half-life.

References

Comprehensive Application Notes and Protocols for Zileuton Neuroprotection Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Zileuton is an FDA-approved 5-lipoxygenase (5-LOX) inhibitor used clinically for asthma management that has demonstrated significant neuroprotective potential in preclinical studies. By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid to pro-inflammatory leukotrienes, reducing neuroinflammation and oxidative stress in neurological injury models. Recent research has revealed that this compound's neuroprotective effects extend beyond anti-inflammatory activity to include modulation of multiple cell death pathways, including ferroptosis, apoptosis, and mitochondrial dysfunction. These multi-faceted mechanisms make this compound a promising candidate for neurotherapeutic development across a spectrum of central nervous system disorders, including cerebral ischemia, spinal cord injury, and neurodegenerative conditions.

The molecular mechanisms underlying this compound's neuroprotective effects involve multiple signaling pathways that converge to reduce neuronal death and promote functional recovery. In ischemic brain injury models, this compound has been shown to activate the PI3K/Akt survival pathway while simultaneously inhibiting pro-inflammatory NF-κB signaling and downstream inflammatory mediators like COX-2, TNF-α, and IL-1β [1] [2]. In glutamate-induced oxidative stress models, this compound directly protects neurons by inhibiting ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation [3] [4]. Additionally, this compound modulates mitochondrial quality control mechanisms and reduces the infiltration of inflammatory cells into injured neural tissue, further contributing to its protective effects [5] [6].

Table 1: Key Experimental Findings of this compound Neuroprotection

Disease Model Key Findings Proposed Mechanisms References

| Focal Cerebral Ischemia | ↓ Infarct volume (24-48%) ↓ Neurological deficits ↓ Cerebral edema | PI3K/Akt activation NF-κB inhibition ↓ COX-2, TNF-α, IL-1β | [1] [2] | | Spinal Cord Injury | ↓ Tissue damage & edema Improved motor function ↓ Neutrophil infiltration | ↓ ERK1/2 phosphorylation ↓ TNF-α, COX-2 ↓ Apoptosis (↓ Bax, ↑ Bcl-2) | [5] | | Glutamate Oxidative Toxicity | ↑ Cell viability (dose-dependent) ↓ ROS production Protection against ferroptosis | Inhibition of ferroptosis ↓ Lipid peroxidation GSH-independent pathway | [3] [4] |

In Vitro Experimental Protocols

Glutamate-Induced Oxidative Toxicity in HT-22 Cells
2.1.1 Cell Culture and Maintenance
  • Cell Line: HT-22 mouse hippocampal neuronal cells
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 100 µg/mL penicillin-streptomycin
  • Incubation Conditions: Humidified atmosphere with 5% CO₂ at 37°C
  • Passaging: Routine passage at 70-80% confluence using standard trypsinization protocols
2.1.2 Glutamate Toxicity Induction and this compound Treatment
  • Glutamate Preparation: Prepare 100 mM stock solution in sterile PBS, filter sterilize (0.22 µm)
  • This compound Preparation: Prepare 100 mM stock solution in DMSO, aliquot and store at -20°C
  • Experimental Groups:
    • Control (vehicle only)
    • Glutamate only (5 mM)
    • Glutamate + this compound (1, 10, 50, 100 µM)
    • This compound only (100 µM) for control
  • Treatment Protocol:
    • Plate HT-22 cells at 5×10⁴ cells/well in 24-well plates
    • Incubate for 24 hours to reach 70-80% confluence
    • Pre-treat with this compound for 1 hour before glutamate exposure
    • Add glutamate (5 mM final concentration) to appropriate wells
    • Incubate for 24 hours before assessment
2.1.3 Assessment Methods
  • Cell Viability (MTT Assay):
    • Add MTT to culture media (500 nM final concentration)
    • Incubate for 2 hours at 37°C
    • Lyse cells with DMSO, measure absorbance at 570 nm
  • Reactive Oxygen Species (ROS) Measurement:
    • Incubate cells with 5 µM H₂DCFDA in serum-free DMEM for 30 minutes
    • Replace with fresh serum-free medium
    • Visualize under fluorescence microscope or quantify using fluorescence plate reader
  • Glutathione (GSH) Determination:
    • Lyse cells in RIPA buffer, centrifuge at 13,200 rpm for 20 minutes
    • Use commercial GSH assay kit with DTNB and glutathione reductase
    • Measure absorbance at 412 nm, normalize to protein concentration
Ferroptosis Inhibition Studies
2.2.1 Erastin-Induced Ferroptosis Model
  • Erastin Preparation: 500 nM working concentration in DMSO
  • Experimental Groups: Similar to glutamate toxicity setup with erastin replacing glutamate
  • Ferroptosis Inhibition: Include ferrostatin-1 (12.5 µM) as positive control for ferroptosis inhibition
  • Assessment: Cell viability measurement as described in section 2.1.3

The following diagram illustrates the experimental workflow and key mechanisms investigated in the in vitro protocols:

G cluster_treatment Treatment Groups cluster_assessment Assessment Methods cluster_mechanism Key Mechanisms Start HT-22 Cell Culture Control Control (Vehicle only) Start->Control Glutamate Glutamate (5 mM) Start->Glutamate This compound This compound (1-100 µM) Start->this compound Combination Glutamate + this compound Start->Combination Viability Cell Viability (MTT Assay) Control->Viability Glutamate->Viability This compound->Viability Combination->Viability ROS ROS Production (H₂DCFDA) Viability->ROS GSH GSH Levels ROS->GSH Mechanism Mechanistic Studies GSH->Mechanism Ferroptosis Ferroptosis Inhibition Mechanism->Ferroptosis PI3K PI3K/Akt Pathway Mechanism->PI3K Apoptosis Anti-apoptotic Effects Mechanism->Apoptosis

In Vivo Experimental Protocols

Focal Cerebral Ischemia Model
3.1.1 Animal Preparation and Middle Cerebral Artery Occlusion (MCAO)
  • Animals: Adult male Sprague-Dawley rats (280-320 g) or C57BL/6 mice (25-30 g)
  • Anesthesia: Induced with 5% isoflurane, maintained with 2% isoflurane in 70% N₂O/30% O₂
  • Physiological Monitoring: Maintain body temperature at 37.0±0.5°C with heating pad
  • MCAO Procedure:
    • Make midline neck incision, expose right common carotid artery (CCA)
    • Isolate external carotid artery (ECA) and internal carotid artery (ICA)
    • Insert silicone-coated nylon monofilament (diameter: 0.28 mm for rats, 0.16 mm for mice) through ECA into ICA
    • Advance filament until mild resistance indicates MCA occlusion
    • Secure filament, close incision, maintain occlusion for 60-90 minutes (transient) or permanently
3.1.2 this compound Administration and Experimental Groups
  • This compound Formulation: Suspension in 0.5% methylcellulose or saline with 10% DMSO for better solubility
  • Dosing Regimen:
    • Pre-treatment: 30 minutes before MCAO (for prophylactic studies)
    • Post-treatment: 1 hour and 6 hours after MCAO (for therapeutic studies)
    • Dosage: 30 mg/kg intraperitoneally or 50 mg/kg orally based on preliminary studies
  • Experimental Groups (n=10-12 per group):
    • Sham operation + vehicle
    • MCAO + vehicle
    • MCAO + this compound
    • MCAO + this compound + LY294002 (PI3K/Akt inhibitor, 10 µg/animal, intracerebroventricular) for mechanism studies
3.1.3 Assessment of Ischemic Damage
  • Neurological Deficit Scoring (at 24 and 48 hours post-ischemia):
    • 0: No deficit
    • 1: Failure to extend left forepaw
    • 2: Circling to the left
    • 3: Falling to the left
    • 4: No spontaneous walking, depressed consciousness
  • Infarct Volume Measurement:
    • Sacrifice animals 24-48 hours after MCAO
    • Remove brains, slice into 2-mm coronal sections
    • Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes
    • Fix in 4% paraformaldehyde, photograph sections
    • Analyze infarct area using ImageJ software, correct for edema
  • Cerebral Edema Assessment: Measure brain water content by wet-dry weight method
Spinal Cord Injury Model
3.2.1 Spinal Cord Compression Injury
  • Animals: Adult male CD1 mice (25-30 g)
  • Anesthesia: Chloral hydrate (400 mg/kg, intraperitoneal)
  • Surgical Procedure:
    • Make longitudinal incision on midline of back, expose paravertebral muscles
    • Dissect muscles to expose T5-T8 vertebrae
    • Perform T6-T7 laminectomy to expose spinal cord
    • Produce injury by extradural compression with aneurysm clip (closing force 24 g) for 1 minute
  • Post-operative Care: Administer 1 ml saline subcutaneously, house singly at 27°C, manually void bladders twice daily until normal function returns
3.2.2 this compound Treatment Protocol
  • Dosing Regimen: this compound (50 mg/kg in saline, orally) administered 1 and 6 hours after injury, then daily for 9 days for functional recovery studies
  • Control Groups: Include sham-operated and vehicle-treated injured controls
  • Additional Intervention: For comparative studies, include montelukast (5 mg/kg, intraperitoneal) as Cys-LT1 receptor antagonist
3.2.3 Functional and Histological Assessment
  • Motor Function Evaluation (Basso Mouse Scale for 10 days):
    • 0: No hindlimb movement
    • 1: Slight movement of one or two joints
    • 2: Extensive movement of one joint or extensive movement of one joint and slight movement of another joint
    • 3: Plantar placement of the paw with or without weight support
    • 4: Occasional, frequent, or consistent weight-supported plantar steps
    • 5: Frequent or consistent plantar stepping, predominant paw position is parallel to the body
    • 6: Normal gait
  • Histopathological Analysis:
    • Perfuse animals with 4% paraformaldehyde 24 hours or 10 days post-injury
    • Remove spinal cords, post-fix in paraformaldehyde, embed in paraffin
    • Section at 5-µm thickness, stain with hematoxylin and eosin
    • Assess tissue damage, neutrophil infiltration, and neuronal survival by blinded observer
  • Immunohistochemistry: Analyze expression of TNF-α, COX-2, pERK1/2, Bax, Bcl-2, and FAS ligand

Table 2: In Vivo Dosing Regimens for Different Neurological Models

Disease Model Species Route Dose Treatment Schedule Key Outcomes

| Focal Cerebral Ischemia | Rat (SD) | Intraperitoneal | 30 mg/kg | 1h and 6h after occlusion | ↓ Infarct volume ~40% ↓ Neurological deficits ↓ Cerebral edema | [1] | | Spinal Cord Injury | Mouse (CD1) | Oral | 50 mg/kg | 1h, 6h after injury, then daily for 9 days | Improved motor function ↓ Tissue damage ↓ Neutrophil infiltration | [5] | | Rhabdomyolysis-induced AKI | Mouse (C57BL/6) | Intraperitoneal | 30 mg/kg | Single dose concurrently with glycerol | Improved renal function ↓ Tubular injury ↓ MDSC infiltration | [6] |

Data Analysis and Interpretation

Outcome Measures and Statistical Analysis

Primary Outcome Measures:

  • Infarct Volume: Express as percentage of ipsilateral hemisphere, correct for edema when present
  • Functional Recovery: Use appropriate neurological scoring scales specific to each injury model
  • Histopathological Scoring: Use semi-quantitative scales (0-4) for features like neuronal loss, neutrophil infiltration, and tissue damage

Secondary Outcome Measures:

  • Biochemical Markers: Quantify levels of TNF-α, IL-1β, LTB4, PGE2 using commercial ELISA kits
  • Oxidative Stress Parameters: Measure malondialdehyde (MDA) for lipid peroxidation, MPO activity for neutrophil infiltration
  • Protein Expression: Analyze p-Akt, t-Akt, NF-κB p65, COX-2, iNOS by western blot with densitometric analysis

Statistical Methods:

  • Data Presentation: Express all data as mean ± SEM
  • Normality Testing: Use Shapiro-Wilk test for normality assessment
  • Group Comparisons: Employ one-way ANOVA followed by Tukey's post-hoc test for normally distributed data
  • Non-parametric Data: Use Kruskal-Wallis test with Dunn's post-hoc test for non-normally distributed data
  • Significance Level: Set at p < 0.05 for statistical significance
  • Sample Size: Minimum n=6 per group for in vivo studies, n=8 for behavioral tests to ensure adequate power
Interpretation of Results

Positive Neuroprotection Indicators:

  • Significant reduction in infarct volume (>30% compared to vehicle)
  • Improvement in neurological function scores (≥1 point difference)
  • Downregulation of pro-inflammatory mediators (TNF-α, IL-1β, COX-2)
  • Inhibition of apoptotic pathways (reduced Bax/Bcl-2 ratio, decreased TUNEL-positive cells)
  • Activation of pro-survival pathways (increased p-Akt/Akt ratio)

Mechanistic Confirmation:

  • Use pathway-specific inhibitors (e.g., LY294002 for PI3K/Akt) to confirm mechanism
  • Demonstrate that protective effects are abolished when pathway is inhibited
  • Show correlation between pathway activation and functional improvement

The following diagram illustrates the key molecular pathways involved in this compound's neuroprotective effects:

G cluster_inhibition Inhibition cluster_activation Activation cluster_protection Neuroprotective Effects This compound This compound (5-LOX Inhibitor) LOX 5-Lipoxygenase This compound->LOX PI3K PI3K/Akt Pathway This compound->PI3K Leukotrienes Leukotriene Synthesis LOX->Leukotrienes Ferroptosis Inhibition of Ferroptosis LOX->Ferroptosis Direct Effect NFkB NF-κB Activation Leukotrienes->NFkB Inflammation ↓ Neuroinflammation NFkB->Inflammation Survival Cell Survival Signals PI3K->Survival Apoptosis ↓ Apoptosis Survival->Apoptosis Recovery Functional Recovery Ferroptosis->Recovery Edema ↓ Cerebral Edema Inflammation->Edema Apoptosis->Recovery Edema->Recovery

Practical Considerations and Applications

Formulation and Administration

Formulation Challenges: this compound is a Biopharmaceutical Classification System (BCS) class II drug with poor water solubility (0.14 mg/mL) but high permeability [7]. This presents challenges for in vivo studies, particularly when high concentrations are required. For oral administration in rodent studies, this compound is commonly suspended in 0.5% methylcellulose or administered with 10% DMSO in saline to enhance solubility. For intraperitoneal injection, slight solubilization with DMSO followed by dilution in saline is effective, with final DMSO concentrations not exceeding 5% to avoid vehicle toxicity.

Recent Pharmaceutical Developments: Novel parenteral formulations of this compound have been developed to overcome solubility limitations [7]. These include:

  • Concentrated formulations (1 mg/mL and 10 mg/mL) using propriety excipients
  • Stability-optimized solutions that maintain potency at various temperatures (-80°C to 37°C)
  • Multi-dose formulations demonstrated to be safe in repeated administration studies

Dosing Strategy Considerations:

  • Therapeutic Window: Effective doses range from 30-50 mg/kg in animal models
  • Treatment Initiation: Both pre-treatment and post-injury administration (up to 6 hours) show efficacy
  • Dose Fractionation: Once-daily dosing appears as effective as divided doses for renal protection models [7]
  • Route Selection: Intraperitoneal administration provides more consistent bioavailability than oral in acute injury models
Safety and Toxicity Monitoring

Hepatic Monitoring: As this compound has been associated with elevated liver enzymes in clinical use, regular monitoring of alanine transaminase (ALT) is recommended in chronic studies [8]. In preclinical models, no significant hepatotoxicity has been observed at neuroprotective doses (up to 50 mg/kg) in treatment durations up to 10 days [7].

Behavioral Effects: Clinical use has reported behavioral changes including agitation, aggression, and hallucinations in some patients [8]. While these have not been prominently reported in animal studies, careful behavioral observation is recommended, particularly in chronic administration paradigms.

Drug Interactions: this compound inhibits cytochrome P450 isozymes, particularly CYP1A2, which may affect the metabolism of co-administered drugs [8]. In research settings, this is particularly relevant for studies combining this compound with other neuroprotective agents that may be CYP substrates.

Applications in Other Disease Models

Emerging research has identified potential applications for this compound beyond the central nervous system:

Renal Protection: this compound demonstrates nephroprotective effects in models of antibiotic-induced kidney injury (vancomycin, polymyxin B, amikacin) and rhabdomyolysis-induced acute kidney injury [7] [6]. The mechanisms involve reduction of inflammatory cell infiltration and modulation of mitochondrial quality control.

Psychiatric Disorders: Recent evidence suggests antidepressant effects in chronic stress models, with this compound reducing immobility time in forced swim and tail suspension tests comparable to fluoxetine [9]. These effects are associated with reduced hippocampal IL-6 levels, indicating modulation of neuroinflammation in depression.

Allergic Conditions: A groundbreaking 2025 study revealed that this compound blocks food allergy anaphylaxis in mice by inhibiting a newly discovered pathway involving the DPEP1 gene and leukotriene regulation in the gut [10]. This suggests potential repurposing for food allergy protection.

References

Zileuton dose-response relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Zileuton Dose-Response Findings

The table below summarizes key quantitative findings from recent studies on this compound's effects in various animal models.

Therapeutic Area Model System Dosing Regimen Key Efficacy Findings Proposed Mechanism
Antibiotic-Associated Nephrotoxicity [1] Rat model 12 mg/kg daily (IP); single and multiple doses (up to 10 days) Dose-dependent reduction in nephrotoxicity from vancomycin, polymyxin B, and amikacin; fractionated dosing was similarly effective. Inhibition of 5-LOX, reducing production of pro-inflammatory and nephrotoxic leukotrienes.
Food-Induced Anaphylaxis [2] [3] Murine model Not specified; administered prior to allergen challenge 95% of mice protected from anaphylaxis (reversed from 95% susceptibility). Blockade of a DPEP1 gene-regulated leukotriene pathway in the gut, preventing anaphylaxis.
Traumatic Brain Injury (TBI) [4] Murine CCI model 10 mg/kg daily (IP) for 7 days, starting 30 min post-injury Reduced microglial activation, inflammatory cytokines (IL-1β, CCL2), lipid ROS, and neuronal apoptosis; improved neurological outcomes. Inhibition of the AA/5-LOX/LT axis, suppressing ERK, NF-κB, and Akt signaling pathways.
Acute Respiratory Distress Syndrome (ARDS) [5] Murine LPS-induced model 1 µg/g body weight (IP), single dose 1-hour post-LPS Significant reduction in neutrophil infiltration and pro-inflammatory cytokines (TNF-α, CXCL2, IL-1β, IL-6) in BAL fluid. 5-LOX inhibition, reducing neutrophil chemotaxis and downregulating CysLTR1 and ERK1/2 signaling.

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the application notes.

Protocol 1: Attenuating Antibiotic-Associated Nephrotoxicity in Rats [1]

This protocol evaluates the nephroprotective effect of this compound co-administered with nephrotoxic antibiotics.

  • 1. Formulation & Pharmacokinetics: A parenteral this compound formulation (1 mg/mL or 10 mg/mL) is used. Serum and renal tissue pharmacokinetics are assessed after a single dose and at steady-state (after 10 days of dosing).
  • 2. Animal Modeling: Rats are administered nephrotoxic antibiotics (e.g., vancomycin, polymyxin B, amikacin) over 10 days to induce kidney injury.
  • 3. This compound Dosing: Cohorts receive co-administration of this compound (e.g., 12 mg/kg) intraperitoneally, either as a once-daily or fractionated dose.
  • 4. Endpoint Analysis:
    • Safety: Monitor body weight and measure serum creatinine (kidney function) and alanine transaminase (liver function) after 10 days.
    • Efficacy: The primary endpoint is the attenuation of antibiotic-induced increase in serum creatinine. The dose-dependent effect is analyzed.
Protocol 2: Blocking Food-Induced Anaphylaxis in Mice [2] [3]

This protocol tests this compound's efficacy in preventing severe allergic reactions.

  • 1. Sensitization: Mice are sensitized to a food allergen like peanut to establish high susceptibility to anaphylaxis.
  • 2. Drug Pretreatment: Mice are orally administered this compound shortly before the challenge.
  • 3. Allergen Challenge: Mice are challenged with an oral dose of the allergen (e.g., peanut extract).
  • 4. Outcome Monitoring:
    • Symptom Score: Mice are monitored for clinical symptoms of anaphylaxis (e.g., lethargy, puffing, shock).
    • Protection Rate: The percentage of mice showing no or minimal symptoms is calculated to determine efficacy.
Protocol 3: Ameliorating Neuroinflammation in Traumatic Brain Injury [4]

This protocol investigates the neuroprotective role of this compound in a controlled cortical impact (CCI) model.

  • 1. TBI Model: A CCI injury is induced in male C57BL/6J mice to create a consistent TBI.
  • 2. Drug Treatment: Mice receive daily intraperitoneal injections of this compound (10 mg/kg) or vehicle for 7 days, with the first dose 30 minutes post-injury.
  • 3. Tissue and Functional Analysis:
    • Molecular: RNA-sequencing, RT-PCR, and Western blotting are performed on pericontusional brain tissue to analyze gene expression (e.g., Pla2g4a, 5-Lox) and pathway activation (ERK, NF-κB, Akt). LTBA levels are measured via ELISA.
    • Histological: Brain damage, blood-brain barrier disruption, microglial activation, and neuronal apoptosis are assessed.
    • Functional Recovery: Neurological function is evaluated using rotarod and fear conditioning tests.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the mechanism of action and experimental workflow for this compound.

Diagram 1: this compound Inhibits the 5-LOX Leukotriene Pathway

This diagram shows the core mechanism by which this compound exerts its effects across different disease models by inhibiting the 5-LOX enzyme [1] [5] [2].

G cluster_pathway 5-LOX / Leukotriene Pathway CellMembrane Cell Membrane Phospholipids Phospholipids CellMembrane->Phospholipids Phospholipase A2 AA Arachidonic Acid (AA) Phospholipids->AA FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX Conversion by AA->FiveLOX FLAP 5-LOX Activating Protein (FLAP) LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4  with FLAP FiveLOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4->LTB4 CysLTs Cysteinyl LTs (LTC4, LTD4) LTA4->CysLTs LTA4->CysLTs Inflammation Inflammatory Effects: • Neutrophil Recruitment • Vascular Permeability • Bronchoconstriction • Anaphylaxis Promotion LTB4->Inflammation Stimulates LTB4->Inflammation CysLTs->Inflammation Stimulate CysLTs->Inflammation This compound This compound This compound->FiveLOX Inhibits

Diagram 2: In Vivo Workflow for TBI Study

This diagram outlines the experimental workflow for evaluating this compound in a murine traumatic brain injury model [4].

G Start Start: C57BL/6J Mice TBI Induce TBI (Controlled Cortical Impact) Start->TBI Dosing This compound Treatment (10 mg/kg, i.p.) TBI->Dosing 30 min post-injury Analysis Endpoint Analysis Dosing->Analysis 7 days of dosing Molecular • RNA-seq & RT-PCR • Western Blot • ELISA (LTB4) Analysis->Molecular Histology • Histology • Immunocytochemistry Analysis->Histology Behavior • Rotarod Test • Fear Conditioning Analysis->Behavior

Application Notes Conclusion

The collective data from recent studies strongly supports the repurposing potential of this compound. The dose-response relationships observed in diverse disease models highlight its efficacy at defined doses (10-12 mg/kg in rodents) and its well-characterized safety profile accelerates its path to clinical translation. The core mechanism of 5-LOX inhibition provides a unified, targeted therapeutic strategy against neutrophilic inflammation and leukotriene-mediated pathology.

  • For Nephroprotection: The developed parenteral formulation and dosing strategy is a significant advancement, enabling combination therapy with injectable antibiotics [1].
  • For Food Allergies: this compound offers a proactive, on-demand pill-based strategy, a paradigm shift from current desensitization therapies [2] [3].
  • For Neuroinflammation: Targeting the AA/5-LOX/LT axis presents a novel approach to modulating the damaging neuroinflammatory cascade following TBI [4].

Further clinical trials are warranted to validate these promising preclinical results in human populations.

References

Application Notes: Zileuton in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary research applications, key findings, and experimental models from recent zileuton studies.

Therapeutic Area Proposed Mechanism Key Findings Experimental Models References
Traumatic Brain Injury (TBI) Inhibits 5-LOX, reducing leukotriene release and microglial activation [1]. Reduced neuroinflammation, lipid ROS, neuronal apoptosis, and improved neurological outcomes [1]. Male C57BL/6J mouse CCI model; 10 mg/kg/day i.p. post-injury [1].
Pancreatic Cancer Inhibits ALOX5, suppressing JAK/STAT-mediated M2 polarization of Tumor-Associated Macrophages (TAMs) [2]. Suppressed cancer invasion and metastasis; high ALOX5 expression correlated with poor survival [2]. Human pancreatic cancer cell lines (AsPC-1, PANC-1); co-culture with macrophages; mouse xenograft models [2].
Chronic Lymphocytic Leukemia (CLL) Disrupts 5-LOX pathway, reducing adhesion of cancer cells to protective stromal niches [3]. Variably reduced CLL cell adhesion to stromal cells; effect was distinct from Ibrutinib [3]. Patient-derived CLL cells co-cultured with HS-5 stromal cell line; this compound at 10-50 µM [3].
Food Allergy & Anaphylaxis Blocks leukotriene production, preventing allergen absorption in the gut [4] [5]. Nearly eliminated anaphylactic reactions (95% protected) in susceptible mouse models [4]. Genetically susceptible (C3H/HeJ) mice; oral allergen challenge after this compound dosing [5].
Subarachnoid Hemorrhage (SAH) Inhibits 5-LOX, shifting microglial polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotype [6]. Attenuated neuroinflammation via suppression of MyD88/NF-κB pathway [6]. BV-2 microglial cells activated with haemolysate; this compound at 5-20 µM [6].
Antibiotic Nephroprotection Mitigates kidney injury associated with nephrotoxic antibiotics [7]. Attenuated vancomycin-, polymyxin B-, and amikacin-associated nephrotoxicity in rats [7]. Rat model; parenteral this compound formulations (1-10 mg/mL); 12 mg/kg daily for 10 days [7].

Detailed Experimental Protocols

Protocol for Traumatic Brain Injury (TBI) Study

This protocol models the protective effects of this compound against secondary brain injury [1].

  • Animal Model:
    • Use adult male C57BL/6J mice (20-25 g).
    • Induce TBI using a Controlled Cortical Impact (CCI) device with parameters: 3-mm tip, 1.5 m/s velocity, 1.5 mm depth, 100 ms dwell time.
    • Include sham-operated controls undergoing identical procedures without impact.
  • Drug Treatment:
    • Compound: this compound (dissolved in corn oil).
    • Dose & Route: 10 mg/kg body weight, administered via intraperitoneal (i.p.) injection.
    • Regimen: First dose 30 minutes post-injury, followed by once-daily administration.
  • Endpoint Analysis (at 7 days post-TBI):
    • Molecular: RNA-seq of pericontusional tissue, RT-PCR for inflammatory markers (Il-1β, Ccl2, etc.), Western Blot for 5-LOX and Pla2g4a, ELISA for LTB4.
    • Histological: Brain damage, blood-brain barrier integrity, and neuronal apoptosis.
    • Functional: Rotarod test for motor coordination and fear conditioning test for memory.
Protocol for Pancreatic Cancer Invasion & Metastasis Study

This protocol evaluates the anti-tumor and immunomodulatory effects of this compound [2].

  • In Vitro Model:
    • Cell Lines: Human pancreatic cancer cells (AsPC-1, PANC-1) and macrophage cell lines (e.g., THP-1).
    • Co-culture: Co-culture cancer cells with macrophages to study TAM polarization.
    • Treatment: Apply this compound at relevant concentrations (e.g., 10-100 µM, requires dose-finding) for 24-72 hours.
  • In Vivo Model:
    • Use mouse xenograft models (e.g., immunodeficient mice injected with human pancreatic cancer cells).
    • Dose & Route: Administer this compound (e.g., 50-100 mg/kg) via oral gavage daily.
  • Endpoint Analysis:
    • Invasion/Migration: Transwell invasion assay.
    • Macrophage Polarization: Flow cytometry for M2 markers (CD206) and M1 markers (CD86); ELISA for associated cytokines (IL-10, TGF-β).
    • Signaling: Western Blot to assess JAK/STAT pathway proteins.
    • Metastasis: Count metastatic nodules in lungs/liver post-mortem.
Protocol for Food Allergy/Anaphylaxis Protection Study

This protocol tests this compound's prophylactic potential against food-induced anaphylaxis [4] [5].

  • Animal Model:
    • Use C3H/HeJ mice, which are susceptible to food-induced anaphylaxis.
    • Sensitize mice to a food allergen (e.g., peanut) prior to the challenge.
  • Drug Treatment:
    • Administration: Administer this compound prior to the oral allergen challenge.
    • The exact dose used in the seminal study was not specified in the summary, but typical research doses range from 10 to 50 mg/kg. Dose-finding studies are required.
  • Endpoint Analysis:
    • Clinical Score: Monitor for anaphylaxis symptoms (e.g., scratching, puffiness, labored breathing, drop in body temperature).
    • Mast Cell Activation: Measure plasma histamine and mouse mast cell protease-1 (mMCPT-1) levels.
    • Gut Permeability: Assess allergen absorption using assays for serum allergen-specific IgE.

Signaling Pathways and Workflows

The diagrams below illustrate the core molecular mechanisms of this compound action and general workflow for in vivo therapeutic efficacy studies, based on the provided research.

This compound Mechanism of Action in Neuroinflammation and Cancer

start Cell Stimulus (TBI, Haemolysate, Tumor Signals) A Phospholipase A2 (Pla2g4a) Activation start->A B Arachidonic Acid (AA) Release A->B C 5-Lipoxygenase (5-LOX/ALOX5) B->C D Pro-inflammatory Leukotrienes (LTB4, etc.) C->D E1 Microglial M1 Polarization D->E1 E2 TAM M2 Polarization D->E2 E3 Gut Allergen Absorption D->E3 F1 Neuroinflammation & Neuronal Damage E1->F1 F2 Tumor Invasion & Metastasis E2->F2 F3 Systemic Anaphylaxis E3->F3 Z This compound Treatment Z->C Inhibits

General In Vivo Therapeutic Efficacy Study Workflow

cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Analysis A1 Animal Model Selection (e.g., CCI for TBI, Xenograft for Cancer) A2 Randomization into Groups: - Sham/Vehile Control - Disease Model + Vehicle - Disease Model + this compound A1->A2 A3 Baseline Measurements A2->A3 B1 Disease Model Induction A3->B1 B2 Drug Treatment (this compound i.p. or oral) B1->B2 C1 Terminal Endpoint B2->C1 C2 Tissue Collection C1->C2 C3 Molecular & Histological Analysis (RNA-seq, WB, ELISA, IHC) C2->C3 C4 Functional & Behavioral Tests (Rotarod, Clinical Scoring) C2->C4

Critical Considerations for Protocol Design

  • Formulation and Pharmacokinetics: this compound is hydrophobic. For preclinical studies, confirm the formulation used (e.g., corn oil for i.p. [1], proprietary parenteral forms [7]). Its half-life is short (~2.5 hours in humans [8]), which impacts dosing frequency.
  • Hepatotoxicity Monitoring: Consistent liver function monitoring is crucial. Measure serum alanine aminotransferase (ALT) before, during (e.g., first 3 months), and after chronic treatment [8] [9].
  • Drug-Drug Interactions: this compound is metabolized by CYP1A2, CYP2C9, and CYP3A4, and can inhibit CYP1A2. This can increase plasma levels of co-administered drugs like warfarin, theophylline, and propranolol, requiring dose adjustment and close monitoring [8].

References

Zileuton: Laboratory Handling & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Specification
Recommended Storage Temperature 20°C to 25°C (68°F to 77°F) [1] [2]. Short-term excursions permitted between 15°C to 30°C (59°F to 86°F) [2].
Protection Required Protect from light [3] [2] and moisture [3].
Handling Precautions Do not crush, split, or chew extended-release tablets [4] [3]. For oral administration in animal studies, tablets are typically suspended in a vehicle like normal saline [5].
Stability & Shelf Life Refer to the certificate of analysis (CoA) from the supplier for the specific lot number's expiration date.

Detailed Handling Protocols for Research

Receiving and Storage

Upon receipt, immediately inspect the shipment for any damage or temperature excursions if shipped on cold packs. Store the product in its original container within a controlled environment, such as a chemical storage cabinet, that maintains a temperature at 20–25°C and is shielded from light [1] [3] [2].

Preparing for Experimental Use
  • Weighing: For pure powder forms, use standard laboratory personal protective equipment (PPE) and handle within a fume hood to minimize personal exposure.
  • Formulation:
    • In Vitro Studies: Zileuton can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which should be aliquoted and stored at -20°C to prevent freeze-thaw cycles and hydrolysis.
    • In Vivo Studies (Oral Administration): Experimental protocols often use aqueous suspensions. For example, one study administered this compound to mice via oral gavage after suspending the drug in normal saline (0.9% sodium chloride) [5]. Ensure the suspension is freshly prepared and vortexed thoroughly before administration to ensure dosing consistency.

Example Experimental Protocol: In Vivo Efficacy Study

This protocol outlines a method to evaluate this compound's antidepressant-like effect in a mouse model, based on a published study [5].

1. Aim To evaluate the antidepressant efficacy of this compound in a murine model of unpredictable chronic mild stress (UCMS)-induced depression.

2. Materials

  • Animals: Swiss albino mice (e.g., 25-35 g).
  • Test Compound: this compound.
  • Vehicle: Normal saline (0.9% NaCl).
  • Positive Control: Fluoxetine (20 mg/kg).
  • Equipment: Tail suspension test (TST) and forced swim test (FST) apparatuses, ELISA kit for Interleukin-6 (IL-6).

3. Methodology

  • Induction of Depression Model:
    • Expose mice to UCMS for 28 days. Stressors include cage tilting, continuous lighting, and cage shaking, applied unpredictably [5].
  • Drug Treatment:
    • After induction, randomly assign mice to groups (n=6): Disease Control (vehicle), Positive Control (Fluoxetine, 20 mg/kg), and this compound-treated (e.g., 50 mg/kg).
    • Administer drugs orally via gavage once daily for 14 days. Continue the UCMS protocol during this period [5].
  • Behavioral Assessment:
    • Tail Suspension Test (TST): Adhere tape over the mouse's tail and suspend it 58 cm above a surface. Record the duration of immobility over a 5-minute session [5].
    • Forced Swim Test (FST): Place individual mice in a plexiglass cylinder (25 cm height, 12 cm diameter) filled with water (25 ± 3°C) to a 15 cm depth. Record the duration of immobility during a 5-minute test [5].
    • A significant decrease in immobility time in treated groups compared to the disease control indicates an antidepressant-like effect.
  • Biochemical Analysis:
    • On the final day, euthanize the animals and dissect the hippocampal tissue.
    • Homogenize the tissue and estimate the levels of Interleukin-6 (IL-6) using a commercial ELISA kit, following the manufacturer's instructions [5].
    • A significant reduction in IL-6 levels suggests a reduction in neuroinflammation.

4. Data Analysis Use descriptive statistics and one-way ANOVA to compare results between groups, with a p-value < 0.05 considered statistically significant [5].

Experimental Workflow and Mechanism of Action

The following diagram illustrates the experimental workflow from the protocol described above:

Start Start: UCMS Model Induction (28 days) A Group Assignment & Daily Drug Treatment (14 days) Start->A B Behavioral Tests: TST and FST A->B C Tissue Collection: Hippocampal Dissection B->C D Biomarker Analysis: IL-6 ELISA C->D E Data Analysis & Statistical Evaluation D->E

This compound is a selective 5-lipoxygenase (5-LO/ALOX5) inhibitor. Its primary mechanism of action involves blocking the conversion of arachidonic acid to leukotriene A4 (LTA4), thereby inhibiting the synthesis of all downstream leukotrienes (LTB4, LTC4, LTD4, LTE4) [4]. This pathway is central to its anti-inflammatory effects in asthma and its investigated roles in other conditions.

AA Arachidonic Acid ALOX5 5-Lipoxygenase (5-LO/ALOX5) AA->ALOX5 LTA4 Leukotriene A4 (LTA4) ALOX5->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CystLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CystLTs Inflammation Pro-inflammatory Effects: Bronchoconstriction, Edema, Neutrophil & Eosinophil Migration LTB4->Inflammation CystLTs->Inflammation This compound This compound This compound->ALOX5 Inhibits

Critical Safety & Interaction Notes for Researchers

  • Hepatotoxicity: this compound is associated with a risk of drug-induced liver injury. In a clinical trial, 2.5% of patients receiving the extended-release formulation had ALT elevations ≥3 times the upper limit of normal [1]. Researchers should be aware of this and handle the compound with appropriate caution.
  • Drug-Drug Interactions: this compound is a weak inhibitor of CYP1A2 and can increase the plasma concentration of co-administered drugs metabolized by this pathway [4] [6]. In research settings, this is critical for designing combination studies. Key interactions include:
    • Theophylline: Reduced clearance; monitor levels if used in models [4] [1].
    • Warfarin: Increased prothrombin time [4] [1].
    • Propranolol: Increased serum levels, leading to bradycardia and hypotension risk [4].

Research Applications & repurposing Potential

Beyond its approved use for asthma, this compound is being investigated in various research areas, highlighting its repurposing potential [4]:

  • Neuroinflammation & Depression: Preclinical studies show that this compound (50 mg/kg) reduces immobility time in forced swim and tail suspension tests and lowers hippocampal IL-6, indicating antidepressant-like effects likely through an anti-inflammatory mechanism [5] [7].
  • Oncology: this compound-loaded polymeric micelles have been studied in breast cancer models, showing a reduction in intratumoral cancer stem cells and circulating tumor cells [8]. It has also been researched, alone or with imatinib, for inhibiting chronic myeloid leukemia [4].
  • Other Areas: Research supports its potential use in chronic obstructive pulmonary disease (COPD), aspirin-induced asthma, and dermatological conditions like atopic dermatitis [4].

References

Comprehensive Application Notes and Protocols for Zileuton Pharmacokinetic Study Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zileuton and Clinical Significance

This compound is an FDA-approved 5-lipoxygenase (5-LOX) inhibitor used for the prophylaxis and chronic treatment of asthma in patients aged 12 and older. By inhibiting the conversion of arachidonic acid to leukotrienes, this compound effectively reduces inflammation, edema, mucus secretion, and bronchoconstriction in the airways. The drug's mechanism involves inhibition of the formation of leukotrienes B4, C4, D4, and E4, resulting in reduced leukocyte adhesion, smooth muscle contraction, capillary permeability, and migration of neutrophils and eosinophils. [1] Recent research developments have expanded this compound's potential applications beyond asthma management, including investigation as a nephroprotectant adjuvant to attenuate antibiotic-associated kidney injury and exploration in oncology contexts such as cholangiocarcinoma. [2] [3] Additionally, this compound has demonstrated potential in cancer chemoprevention, particularly in tobacco-related carcinogenesis, when combined with aspirin. [4]

The pharmacokinetic profile of this compound presents both challenges and opportunities for drug development. As a Biopharmaceutical Classification System (BCS) Class II drug with poor water solubility (0.14 mg/mL), this compound formulation development requires sophisticated approaches to enhance bioavailability. [2] Currently available only in oral tablet formulations, recent research has advanced parenteral formulations that could benefit critically ill patients or those with unreliable gastrointestinal absorption. [2] This document provides comprehensive application notes and experimental protocols to support researchers in designing robust pharmacokinetic studies for both existing and emerging this compound formulations.

Drug Properties and Pharmacokinetic Parameters

Basic Physicochemical and Pharmacokinetic Properties

Table 1: Fundamental Properties of this compound

Property Characteristics Research Implications
Chemical Description N-(1-benzo(b)thien-2-ylethyl)-N-hydroxyurea [5] -
Solubility 0.14 mg/mL in water (poor aqueous solubility) [2] BCS Class II; requires formulation strategies
Mechanism of Action 5-lipoxygenase (5-LOX) redox inhibitor [5] [1] Suppresses leukotriene B4, C4, D4, E4 synthesis
Absorption Rapid absorption after oral administration [1] Tmax ≈ 1.7 hours; food increases Cmax by 27% [6]
Distribution Vd: ~1.2 L/kg; 93% plasma protein binding [1] Primarily to albumin; good tissue distribution
Metabolism Hepatic (CYP1A2, CYP2C9, CYP3A4) [1] Forms glucuronide conjugates and N-dehydroxylated metabolite
Elimination Primarily renal (94.5%); half-life: ~2.5 hours [1] Minimal accumulation with appropriate dosing
Key Pharmacokinetic Parameters

Table 2: Pharmacokinetic Parameters of this compound Formulations in Human Studies

Parameter Immediate-Release (600mg single dose) Multiple Dose (600mg q6h) Parenteral Formulation (Research)
Cmax (mg/L) - 4.37 ± 1.02 [7] Target: Comparable to human exposure [2]
Tmax (h) 1.7 [1] 1.5 ± 0.9 [7] -
AUC - - -
Clearance - 34.7-47.6 L/h [7] -
Volume of Distribution 1.2 L/kg [1] 115-179 L [7] -
Half-life 2.5 h [1] - -
Trough Concentrations - Maintained >1.5 mg/L with q6h dosing [7] -
Tissue Distribution - - Well-distributed to renal tissue [2]

Table 3: Formulation Characteristics of Investigational this compound Preparations

Formulation Type Concentration Stability Safety Profile Research Applications
Parenteral (Research) 1 mg/mL & 10 mg/mL [2] Stable at various temperatures [2] No significant changes in sCr, ALT, or body weight at 12 mg/kg daily for 10 days [2] Nephroprotection studies [2]
Nanocrystalline Oral - - - Enhanced bioavailability; gender-specific PK evaluation [8]
Immediate-Release Tablet 600 mg [1] Room temperature [1] Hepatotoxicity monitoring required [1] Asthma chronic therapy [1]

Mechanism of Action and Metabolic Pathways

This compound exerts its therapeutic effects through specific inhibition of 5-lipoxygenase (5-LOX), the key enzyme responsible for converting arachidonic acid to pro-inflammatory leukotrienes. The metabolic pathways involved in this compound's action and disposition encompass both its pharmacological activity and its own biotransformation.

G Arachidonic_Acid Arachidonic_Acid HPETE HPETE Arachidonic_Acid->HPETE 5-LOX LTA4 LTA4 LTB4 LTB4 LTA4->LTB4 LTC4 LTC4 LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTE4->Inflammation This compound This compound 5-LOX 5-LOX This compound->5-LOX Inhibits HPETE->LTA4 5-LOX LTD4->LTE4 LTD4->Inflammation

Figure 1: this compound Inhibition of the 5-Lipoxygenase Pathway. This compound specifically inhibits 5-LOX, preventing the conversion of arachidonic acid to pro-inflammatory leukotrienes.

The redox inhibition mechanism of this compound reduces the iron atom in the 5-LOX catalytic site from the active ferric state (Fe³⁺) to the inactive ferrous state (Fe²⁺). [5] This inhibition suppresses the synthesis of key inflammatory mediators including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent mediators of inflammation, bronchoconstriction, and immune response. [1] Recent research indicates that the phosphatidylinositide 3-kinase (PI3K) pathway significantly influences individual response to this compound, with patients exhibiting poor response showing increased activation of PIK3CA, resulting in elevated LTB4 production and therapeutic resistance. [1]

This compound itself undergoes hepatic metabolism primarily through cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP3A4), producing two primary glucuronide conjugates and an N-dehydroxylated metabolite. [1] The parent drug is responsible for most pharmacologic activity, with metabolites being primarily excreted renally (94.5%). [1] This metabolic profile creates potential for drug-drug interactions, particularly with medications that are substrates of these CYP enzymes or those with narrow therapeutic windows like theophylline and warfarin. [1]

Experimental Protocols for Pharmacokinetic Studies

Protocol 1: Preclinical Pharmacokinetics and Tissue Distribution

Objective: To evaluate this compound serum pharmacokinetics and tissue distribution in a rat model, specifically assessing renal distribution relevant to nephroprotectant applications. [2]

Materials and Reagents:

  • This compound powder (United States Pharmacopeia grade)
  • Parenteral this compound formulations (1 mg/mL and 10 mg/mL)
  • LC/MS-grade water and acetonitrile
  • Sprague Dawley rats (male 325-350 g; female 225-250 g)

Methodology:

  • Formulation Preparation: Prepare this compound formulations according to patent PCT/US2023/072771. [2]
  • Dosing Regimen: Administer 12 mg/kg this compound as single daily dose for 10 days.
  • Sample Collection:
    • Collect blood samples (0.2 mL) from tail tip at predetermined time points
    • At sacrifice, harvest renal tissue and homogenize
  • Sample Processing:
    • Serum separation via centrifugation
    • Tissue homogenization in appropriate buffer
    • Protein precipitation with cold acetonitrile
  • Analytical Quantification: Use validated LC-MS/MS method for simultaneous serum and tissue analysis
  • Safety Monitoring: Monitor serum creatinine, ALT, and body weight longitudinally

Key Parameters:

  • Assess Cmax, Tmax, AUC, half-life in serum
  • Determine tissue-to-serum concentration ratio
  • Evaluate drug accumulation at steady state (day 10)
Protocol 2: Clinical Pharmacokinetic Study Design

Objective: To characterize this compound pharmacokinetics after single and multiple dose administration in healthy volunteers or patients. [7]

Study Design:

  • Phase: Phase I (healthy volunteers) or Phase II (patient population)
  • Design: Randomized, open-label, single and multiple dose
  • Participants: 12-36 healthy males or gender-balanced cohort aged 18-50

Inclusion Criteria:

  • Male or female patients 12 years or older
  • Diagnosis of asthma by current ATS guidelines (for asthma studies)
  • Willingness to withhold SABA for 6 hours and ICS for 24 hours prior to treatment
  • Informed consent

Exclusion Criteria:

  • Females of childbearing potential not using contraception
  • Uncontrolled systemic disease
  • Known hypersensitivity to this compound or components
  • Upper or lower respiratory tract infection within last 2 weeks
  • Hepatic impairment (ALT > 3 × ULN) or renal impairment (creatinine > 1.5 × ULN)
  • Concomitant medications including warfarin, propranolol, theophylline, montelukast

Dosing Regimens:

  • Single-dose phase: 600 mg this compound after overnight fast
  • Multiple-dose phase: 600 mg every 6 hours (q6h) or every 8 hours (q8h) for 10 days
  • Food effect arm: Standardized breakfast administration

Pharmacokinetic Sampling:

  • Pre-dose (0 h)
  • 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-dose
  • 24-hour trough sample for multiple dose
  • Urine collection for metabolite profiling

Pharmacodynamic Assessment:

  • Leukotriene B4 biosynthesis inhibition (ex vivo)
  • Pulmonary function tests (FEV1/PEFR) for asthma studies
Analytical Method: LC-MS/MS Quantification of this compound

Objective: To quantitatively determine this compound concentrations in biological matrices (serum, plasma, tissue homogenates) using LC-MS/MS. [2]

Sample Preparation:

  • Serum/Plasma:
    • Aliquot 50 μL of sample
    • Add internal standard (phenacetin or stable isotope-labeled this compound)
    • Protein precipitation with 0.5 mL cold acetonitrile
    • Vortex for 0.5 minutes, centrifuge at 15,000 × g for 15 minutes
    • Transfer supernatant, evaporate under air stream
    • Reconstitute in mobile phase for analysis
  • Tissue Homogenate:
    • Prepare 25% w/v homogenate in buffer
    • Follow similar extraction as serum

Chromatographic Conditions:

  • Column: Kinetex EVO C18 (100 × 2.1 mm, 5 μm)
  • Mobile Phase: A: Water + 0.1% formic acid; B: Acetonitrile + 0.1% formic acid
  • Gradient: 30% B isocratic or gradient elution based on separation needs
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 30°C

Mass Spectrometric Conditions:

  • Ionization: ESI positive mode
  • Detection: MRM transitions for this compound and internal standard
  • Calibration Range: 0.125-32 mg/L (serum); 0.125-15 mg/L (formulation)
  • LLOQ: 0.0625 mg/L

Validation Parameters:

  • Intra- and inter-day precision and accuracy (CV% and error% < 10%)
  • Extraction recovery (>80%)
  • Matrix effect (< ±10%)
  • Selectivity, linearity, stability

Clinical Protocol Considerations and Special Populations

Key Design Considerations

G Study_Design Study_Design Population Population Study_Design->Population Dosing Dosing Study_Design->Dosing PK_Assessment PK_Assessment Study_Design->PK_Assessment Safety Safety Study_Design->Safety Healthy_Volunteers Healthy_Volunteers Population->Healthy_Volunteers Phase I Patient_Population Patient_Population Population->Patient_Population Phase II Special_Populations Special_Populations Population->Special_Populations Hepatic/Renal Impairment Single_Dose Single_Dose Dosing->Single_Dose Initial Multiple_Dose Multiple_Dose Dosing->Multiple_Dose Steady-State Food_Effect Food_Effect Dosing->Food_Effect Formulation Blood_Sampling Blood_Sampling PK_Assessment->Blood_Sampling Urine_Collection Urine_Collection PK_Assessment->Urine_Collection Tissue_Analysis Tissue_Analysis PK_Assessment->Tissue_Analysis Preclinical Liver_Function Liver_Function Safety->Liver_Function ALT Monitoring Drug_Interactions Drug_Interactions Safety->Drug_Interactions Adverse_Events Adverse_Events Safety->Adverse_Events

Figure 2: Comprehensive Pharmacokinetic Study Design Workflow. The diagram outlines key components and considerations for designing robust this compound pharmacokinetic studies across different phases and populations.

Special Population Considerations

Hepatic Impairment:

  • This compound is contraindicated in patients with active liver disease or persistent ALT elevations ≥3 × ULN [1]
  • Patients aged 65+ taking immediate-release this compound have higher risk of elevated ALT levels [1]
  • Required monitoring: baseline ALT, then monthly for first 3 months, then every 3 months for first year [1]

Renal Impairment:

  • No dose adjustment required in renal impairment or hemodialysis [1]
  • However, note that 94.5% of drug and metabolites excreted renally [1]

Geriatric Population:

  • Increased monitoring for hepatotoxicity in patients >65 years [1]
  • Potential for altered pharmacokinetics due to age-related changes in metabolism

Pediatric Population:

  • This compound is not FDA-approved for asthma management in patients aged 12 or younger [1]

Pregnancy and Lactation:

  • Former FDA pregnancy Category C; use only after careful risk-benefit analysis [1]
  • No published experience during breastfeeding; consider alternative agents [1]
Drug Interaction Studies

This compound has demonstrated clinically significant interactions with several medications:

  • Warfarin: 15% decrease in clearance, significantly increased prothrombin times [1]
  • Propranolol: Increased serum concentrations within 5 days, risk of bradycardia and hypotension [1]
  • Theophylline: Increased serum concentrations requiring monitoring [1]

Design of interaction studies should include:

  • Appropriate washout periods between treatments
  • Therapeutic monitoring of concomitant medications
  • Specific safety parameters based on interacting drug profile

Conclusion

These application notes and protocols provide comprehensive guidance for designing and conducting robust pharmacokinetic studies for this compound across preclinical and clinical development. The integration of quantitative data through structured tables and detailed methodological protocols enables researchers to effectively plan studies that capture the unique pharmacokinetic characteristics of this 5-lipoxygenase inhibitor. Recent advances in parenteral formulations and expanding clinical applications into areas such as nephroprotection and oncology underscore the importance of thorough pharmacokinetic characterization. [2] The described methodologies account for this compound's charmaceutical challenges as a BCS Class II compound, its complex metabolic profile, and its known drug interaction potential, providing a solid foundation for generating clinically relevant pharmacokinetic data to support both established and emerging therapeutic uses.

References

Zileuton Research Synthesis: Analytical Methods and Application Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Zileuton is a selective 5-lipoxygenase (5-LOX) inhibitor originally developed for the management of chronic asthma in patients aged 12 and older. This drug represents a significant advancement in targeting the leukotriene pathway, a key inflammatory cascade involved in numerous disease states. This compound functions as a reversible inhibitor of the iron-containing enzyme 5-lipoxygenase, which serves as the rate-limiting step in the conversion of arachidonic acid to pro-inflammatory leukotrienes (LTs), including LTB4, LTC4, LTD4, and LTE4. By inhibiting this enzymatic pathway, this compound effectively reduces inflammation, edema, mucus secretion, and bronchoconstriction in the airways, making it valuable for respiratory conditions [1] [2].

The molecular mechanism of this compound involves chelation of iron at the active site of 5-lipoxygenase, thereby blocking the enzyme's redox potential and preventing the formation of pro-inflammatory leukotrienes from arachidonic acid. This inhibition results in broad anti-inflammatory effects, including reduced leukocyte adhesion, decreased smooth muscle contraction, lowered capillary permeability, and diminished migration and aggregation of neutrophils and eosinophils [1] [2]. Recent research has revealed that the phosphatidylinositide 3-kinase (PI3K) pathway significantly influences clinical response to this compound, with patients exhibiting poor response showing increased activation of PIK3CA, resulting in elevated LTB4 production and therapeutic resistance [1].

Table 1: Key Characteristics of this compound

Property Description
FDA Approval Status Approved for prophylaxis and chronic treatment of asthma in patients ≥12 years old
Mechanism of Action Selective 5-lipoxygenase (5-LOX) inhibitor
Biological Target Arachidonic acid/5-lipoxygenase/leukotriene axis
Primary Metabolic Pathway Cytochrome P450 system (CYP1A2, CYP2C9, CYP3A4)
Elimination Half-life 2.5 hours
Protein Binding 93% (primarily albumin)
Route of Elimination Primarily renal (94.5%)

This compound is commercially available in both immediate-release (IR) and extended-release (ER) formulations, with the IR tablets typically administered four times daily (600 mg per dose) and ER tablets administered twice daily (2 × 600 mg tablets) [1]. The pharmacokinetic profile demonstrates rapid absorption upon oral administration, with peak plasma concentration achieved in approximately 1.7 hours. The apparent volume of distribution is approximately 1.2 L/kg, and the drug undergoes extensive hepatic metabolism primarily via glucuronidation and N-dehydroxylation [1] [2]. Understanding these fundamental characteristics provides the foundation for exploring this compound's emerging applications across various disease states.

Emerging Research Applications and Therapeutic Potential

Food Allergy and Anaphylaxis Prevention

Groundbreaking research published in 2025 has revealed this compound's remarkable potential in preventing food-induced anaphylaxis through a previously unrecognized mechanism. Northwestern Medicine scientists discovered that leukotrienes, historically known for their role in asthma, play a critical role in regulating anaphylaxis by controlling how much food allergen is absorbed from the gut into the bloodstream. The research identified the DPEP1 gene as essential in this process, coding for an enzyme in the small intestine that breaks down leukotrienes. Mice susceptible to anaphylaxis were found to have a less active form of this enzyme, allowing leukotrienes to build up and facilitate allergen transport across the gut lining [3] [4].

In experimental models, this compound demonstrated exceptional efficacy in blocking this pathway. When peanut-allergic mice received a dose of this compound prior to consuming peanut, 95% showed almost no symptoms of anaphylaxis, effectively reversing their risk from 95% susceptible to 95% protected. The treatment significantly reduced allergen absorption from the gut into the bloodstream, with researchers noting "it was actually shocking how well this compound worked" [3] [4]. Importantly, this protective effect was only observed when allergens were consumed orally, not when injected, supporting the role of leukotrienes specifically in gut-mediated allergic responses. Based on these promising findings, Northwestern researchers launched a proof-of-concept clinical trial in July 2025 to evaluate this compound's efficacy in humans with food allergies [3] [4].

Neuroprotection in Traumatic Brain Injury

Recent investigations have illuminated this compound's potential in mitigating neuroinflammation and damage following traumatic brain injury (TBI). Research published in Frontiers of Pharmacology in June 2025 demonstrated that TBI induces significant upregulation of the AA/5-LOX/LT axis, with substantial increases in arachidonic acid and LTB4 production observed post-injury. The expression of Pla2g4a (which hydrolyzes phospholipids to release AA) and 5-LOX (which converts AA to leukotrienes) were dramatically upregulated for up to 7 days following TBI. Importantly, 5-LOX accumulation was specifically observed in the cytoplasm of activated ameboid microglial cells, highlighting the cellular localization of this inflammatory response [5].

When administered to TBI mouse models (10 mg/kg intraperitoneally daily, starting 30 minutes post-injury), this compound effectively blocked LT release and reduced microglial activation and production of inflammatory cytokines including Il-1β, Ccl7, Spp1, Ccr1, Ccl2, and Il-10. The treatment also reduced TBI-induced lipid ROS and neuronal apoptosis, resulting in significantly ameliorated brain damage and improved neurological outcomes compared to vehicle groups. Mechanistic studies revealed that TBI-induced LT upregulation stimulates BV2 microglial activation through ERK, NF-κB, and Akt pathways, providing insight into the molecular mechanisms underlying this compound's neuroprotective effects [5].

Acute Kidney Injury Mitigation

2025 research has also revealed this compound's protective effects in rhabdomyolysis-induced acute kidney injury (RI-AKI). In a glycerol-induced AKI mouse model, a single intraperitoneal dose of this compound (30 mg/kg) administered concurrently with glycerol injection significantly improved renal function parameters within 24 hours. Blood urea nitrogen levels decreased from 129.7 ± 17.9 mg/dL in the glycerol-only group to 101.7 ± 6.8 mg/dL in the this compound-treated group, while serum creatinine levels dropped from 2.2 ± 0.3 mg/dL to 0.9 ± 0.3 mg/dL [6].

The reno-protective mechanisms appear multifaceted, involving modulation of mitochondrial quality control and suppression of inflammatory pathways. This compound treatment downregulated mRNA expression of macrophage-inducible C-type lectin (mincle) and associated macrophage infiltration factors (Areg-1, Cx3cl1, and Cx3CR1), reduced NLRP-3 inflammasome activation, and restored markers of mitochondrial biogenesis (mtDNA, TFAM, CPT1α). Additionally, this compound decreased infiltration of CD11b(+) Gr-1(+) myeloid-derived suppressor cells (MDSCs) and downregulated MDSC-associated markers (TGF-β, Arg-1, iNOS, Irp4), suggesting immunomodulatory mechanisms contribute to its protective effects against RI-AKI [6].

Table 2: Summary of this compound's Emerging Therapeutic Applications

Therapeutic Area Experimental Model Dosing Regimen Key Findings
Food Allergy Prevention Peanut-allergic mice Single dose prior to allergen exposure 95% protection from anaphylaxis; reduced allergen absorption into bloodstream
Traumatic Brain Injury Controlled cortical impact mouse model 10 mg/kg/day IP starting 30 min post-injury Reduced microglial activation, inflammatory cytokines, neuronal apoptosis; improved neurological outcomes
Acute Kidney Injury Glycerol-induced RI-AKI mouse model Single 30 mg/kg IP dose concurrently with glycerol Improved renal function; reduced tubular injury, macrophage infiltration, inflammasome activation

The emerging research applications for this compound extend beyond these key areas to include investigations in chronic obstructive pulmonary disease, dermatological conditions such as acne and atopic dermatitis, upper airway inflammatory conditions, and even inhibition of chronic myeloid leukemia both as monotherapy and in combination with imatinib [1]. The diversity of these applications underscores the fundamental role of the 5-lipoxygenase pathway in multiple disease processes and highlights this compound's potential as a versatile therapeutic agent.

Experimental Protocols and Analytical Methods

In Vivo Efficacy Assessment Protocols

Food Allergy Anaphylaxis Model: To evaluate this compound's efficacy in preventing food-induced anaphylaxis, researchers utilize peanut-sensitized mouse models. The protocol begins with sensitization phase where mice receive peanut extract with adjuvant via intraperitoneal injection weekly for 4-6 weeks. Following sensitization, mice receive this compound (typically 30-50 mg/kg) via oral gavage 1-2 hours before oral challenge with peanut extract. Core assessment parameters include: (1) clinical symptom scoring (0-5 scale based on puffiness, reduced activity, labored respiration); (2) body temperature measurement via rectal probe; (3) serum collection for allergen-specific IgE and measurement of allergen levels in bloodstream; (4) mast cell activation markers in blood and tissues. Mice are monitored for 60-120 minutes post-challenge, with severe reactions terminated according to ethical guidelines [3] [4].

Traumatic Brain Injury Model: The controlled cortical impact (CCI) protocol induces traumatic brain injury in mice for evaluating this compound's neuroprotective effects. Animals are anesthetized and positioned in a stereotaxic frame before a craniotomy is performed to expose the dura matter. The CCI injury is induced using a 3-mm diameter impactor tip with parameters set to velocity of 1.5 m/s, deformation depth of 1.5 mm, and dwell time of 100 ms. This compound treatment (10 mg/kg intraperitoneally) begins 30 minutes post-injury and continues daily. Assessment methods include: (1) neurological function evaluation using rotarod and fear conditioning tests at multiple timepoints; (2) brain tissue collection for RNA-seq analysis, RT-PCR, and Western blotting; (3) histological examination for brain damage, blood-brain barrier disruption, and neuronal apoptosis; (4) liquid chromatography mass spectrometry for arachidonic acid detection; (5) ELISA for LTB4 measurement [5].

Biomarker Analysis Techniques

Leukotriene Measurement: Accurate quantification of leukotrienes is essential for evaluating this compound's pharmacological activity. The recommended protocol utilizes enzyme-linked immunosorbent assay (ELISA) for LTB4 detection in tissue homogenates or plasma samples. Briefly, samples or standards are added to antibody-coated wells followed by addition of detection antibody and incubation for 2 hours at room temperature. After washing, substrate solution is added and incubated for 30 minutes before stopping the reaction. Absorbance is measured at 450 nm with correction at 540-570 nm. Alternatively, liquid chromatography-mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity for comprehensive leukotriene profiling, allowing simultaneous quantification of LTB4, LTC4, LTD4, and LTE4 [5].

Gene Expression Analysis: RNA-sequencing and real-time PCR protocols enable assessment of this compound's impact on inflammatory gene expression. For RNA-seq, total RNA is extracted using Trizol reagent and quantified spectrophotometrically. cDNA libraries are prepared and sequenced using Illumina platforms. Differentially expressed genes are identified and subjected to KEGG pathway enrichment analysis. For RT-PCR validation, RNA is reverse transcribed to cDNA followed by amplification with gene-specific primers using SYBR Green chemistry. Key target genes include Pla2g4a, 5-Lox, Il-1β, Ccl7, Spp1, Ccr1, Ccl2, Il-10, mincle, Areg, Cx3cl1, Cx3CR1, NLRP3, caspase-1, IL-1β, and IL-18 [5] [6].

Table 3: Analytical Methods for Assessing this compound Efficacy

Parameter Method Key Steps Applications
Leukotriene Levels ELISA Sample incubation, detection antibody, substrate reaction, absorbance measurement Plasma, tissue homogenates, bronchoalveolar lavage fluid
Gene Expression RNA-sequencing & RT-PCR RNA extraction, cDNA synthesis, amplification, data analysis Pathway analysis, inflammatory marker quantification
Protein Expression Western Blot Protein extraction, gel electrophoresis, transfer, antibody incubation, detection 5-LOX, cytokines, signaling pathway components
Histological Assessment Immunohistochemistry/ H&E staining Tissue fixation, sectioning, staining, microscopic evaluation Tissue damage, immune cell infiltration, apoptosis
Mitochondrial Function mtDNA analysis, Western Blot DNA extraction, PCR, protein analysis for TFAM, CPT1α, PGC-1α Mitochondrial biogenesis, quality control assessment
Safety and Toxicity Monitoring Protocols

Hepatotoxicity Assessment: Given the known risk of liver enzyme elevations with this compound therapy, rigorous hepatic monitoring is essential in both clinical and research settings. The standard protocol recommends obtaining baseline serum alanine aminotransferase (ALT) before initiating treatment. During therapy, ALT should be monitored monthly for the first 3 months, then every 2-3 months for the remainder of the first year, and periodically during long-term treatment. The drug should be discontinued if ALT elevations ≥3 times the upper limit of normal persist. The pattern of liver injury is typically hepatocellular, with ALT being the most sensitive indicator. Symptoms of potential hepatotoxicity include jaundice, right upper abdominal pain, edema, or pruritus [1] [2].

Drug Interaction Management: this compound inhibits cytochrome P450 enzymes, particularly CYP1A2, necessitating careful management of potential drug interactions. Key recommendations include: (1) Avoiding concurrent use with Loxapine due to risk of severe bronchospasm; (2) Monitoring plasma concentrations of Theophylline, Warfarin, and Propranolol when co-administered, as this compound can increase their serum concentrations; (3) Close monitoring of prothrombin times in patients taking Warfarin, as studies show a 15% decrease in Warfarin clearance with concomitant this compound; (4) Avoiding concurrent administration with Tizanidine due to risk of adverse reactions including bradycardia and hypotension [1].

Signaling Pathways and Visualizations

This compound Mechanism in Asthma

The following diagram illustrates this compound's fundamental mechanism of action in asthma, highlighting its targeted inhibition of the 5-lipoxygenase enzyme in the leukotriene synthesis pathway:

G ArachidonicAcid Arachidonic Acid Enzyme5LOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->Enzyme5LOX Conversion Leukotrienes Leukotrienes (LTB4, LTC4, LTD4) Enzyme5LOX->Leukotrienes Biosynthesis This compound This compound This compound->Enzyme5LOX Inhibits Inflammation Inflammation & Bronchoconstriction Leukotrienes->Inflammation Triggers

This visualization captures the core pharmacological mechanism where this compound specifically targets 5-lipoxygenase to prevent the formation of pro-inflammatory leukotrienes from arachidonic acid, thereby interrupting the cascade that leads to airway inflammation and bronchoconstriction in asthma [1].

This compound in Food Allergy Protection

The diagram below outlines the newly discovered pathway through which this compound protects against food-induced anaphylaxis by modulating allergen absorption in the gut:

G FoodAllergen Food Allergen Ingestion GutLumen Gut Lumen FoodAllergen->GutLumen LeukotrienesGut Leukotrienes GutLumen->LeukotrienesGut Stimulates AllergenTransport Allergen Transport Across Gut Lining LeukotrienesGut->AllergenTransport Facilitates DPEP1 DPEP1 Enzyme DPEP1->LeukotrienesGut Breaks Down Bloodstream Bloodstream Allergen Presence AllergenTransport->Bloodstream Anaphylaxis Anaphylactic Reaction Bloodstream->Anaphylaxis ZileutonGut This compound ZileutonGut->LeukotrienesGut Inhibits Production

This pathway illustrates the significant discovery that leukotrienes regulate allergen absorption from the gut into the bloodstream, and how this compound blocks this process by inhibiting leukotriene production, thereby preventing systemic allergen exposure and subsequent anaphylactic reactions [3] [4].

Neuroprotective Mechanism in TBI

The following diagram depicts this compound's neuroprotective mechanism in traumatic brain injury, focusing on its inhibition of the neuroinflammatory cascade:

G TBI Traumatic Brain Injury (TBI) PLA2G4A Pla2g4a Upregulation TBI->PLA2G4A AARelease Arachidonic Acid Release PLA2G4A->AARelease FiveLOX 5-LOX Activation AARelease->FiveLOX LTB4 LTB4 Production FiveLOX->LTB4 MicroglialActivation Microglial Activation LTB4->MicroglialActivation Stimulates Neuroinflammation Neuroinflammation & Neuronal Apoptosis MicroglialActivation->Neuroinflammation ZileutonTBI This compound ZileutonTBI->FiveLOX Inhibits

This visualization demonstrates how this compound interrupts the secondary injury cascade following TBI by inhibiting 5-LOX-mediated conversion of arachidonic acid to LTB4, thereby reducing microglial activation and subsequent neuroinflammation and neuronal apoptosis [5].

Conclusion and Future Directions

The expanding research landscape for this compound reveals remarkable potential beyond its original application in asthma management. The diverse therapeutic applications - from preventing food-induced anaphylaxis through gut modulation to providing neuroprotection in TBI and mitigating kidney injury - underscore the fundamental importance of the 5-lipoxygenase pathway in multiple disease processes. The experimental protocols and analytical methods detailed in this document provide researchers with robust methodologies for investigating this compound's efficacy across these various applications.

Future research directions should focus on several key areas: (1) Translational clinical studies to validate the promising preclinical findings, particularly in food allergy prevention where human trials are already underway; (2) Combination therapy approaches exploring synergistic effects with existing treatments, such as this compound with imatinib in chronic myeloid leukemia or with melatonin in renal injury; (3) Formulation optimization to enhance bioavailability and tissue targeting, including topical formulations for dermatological conditions and improved extended-release formulations for chronic conditions; (4) Biomarker development to identify patient subgroups most likely to respond to this compound therapy, potentially based on PI3K pathway activation status or DPEP1 gene variants [1] [3] [4].

As research continues to unravel the multifaceted therapeutic potential of this compound, this well-established drug is poised for significant expansion of its clinical applications. The robust safety profile and existing regulatory approval may facilitate more rapid translation of these emerging uses, potentially offering new treatment options for conditions with significant unmet medical needs.

References

managing Zileuton hepatotoxicity elevated ALT levels

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Incidence & Presentation of Hepatotoxicity

The table below summarizes the frequency and characteristics of liver enzyme elevations associated with Zileuton, based on clinical trials and post-marketing data.

Parameter Incidence / Value Context & Notes
ALT Elevation (>3x ULN) 1.9% - 4.6% [1] [2] In patients treated for at least one year; higher than placebo (0.2%-1.1%).
Typical Onset 1 to 3 months [3] [1] Majority of elevations occur within the first 3 months of therapy.
Pattern of Injury Hepatocellular [1] Characterized by a predominant rise in ALT (SGPT).
Clinical Apparent Injury Rare (< 0.1%) [1] Jaundice and symptomatic liver injury are infrequent.
Recovery Post-Discontinuation 1 to 4 weeks [1] Enzyme elevations are typically transient and resolve upon stopping the drug.

Proposed Mechanisms of this compound-Induced Liver Injury (ZILI)

The mechanism of ZILI is not fully elucidated, but research points to several key pathways. A study using genetically diverse Diversity Outbred (DO) mice, which model human genetic variability, provided significant insights [4].

  • Reactive Metabolites: Evidence suggests that this compound is metabolized in the liver into reactive intermediates that can covalently bind to cellular proteins, disrupting function [1] [4].
  • Nitrosative Stress: Susceptible DO mice showed increased markers of nitrosative stress, including elevated inducible nitric oxide synthase (iNOS) and nitrotyrosine in the liver [4].
  • Mitochondrial Dysfunction & Altered Lipid Homeostasis: Transcriptomic analysis of sensitive mice highlighted perturbations in mitochondrial function and fatty acid oxidation pathways, leading to microvesicular steatosis (fatty change) in some cases [4].
  • Genetic Susceptibility: The response to this compound exposure varies significantly between individuals, underscoring a genetic component to susceptibility that is an active area of research [4].

The following diagram illustrates the key molecular and cellular events in this compound-induced liver injury, integrating insights from mechanistic studies.

G This compound This compound Metabolism Hepatic Metabolism (via CYP450) This compound->Metabolism ReactiveMetabolite Reactive Metabolite Formation Metabolism->ReactiveMetabolite NitrosativeStress Nitrosative Stress ReactiveMetabolite->NitrosativeStress MitochondrialDysfunction Mitochondrial Dysfunction & Altered Lipid Homeostasis ReactiveMetabolite->MitochondrialDysfunction CellularInjury Cellular Injury & Hepatocyte Death NitrosativeStress->CellularInjury MitochondrialDysfunction->CellularInjury ALT_Elevation Elevated Serum ALT CellularInjury->ALT_Elevation GeneticSusceptibility Genetic Susceptibility (Underlying Risk) GeneticSusceptibility->ReactiveMetabolite GeneticSusceptibility->NitrosativeStress GeneticSusceptibility->MitochondrialDysfunction

Monitoring, Management & Discontinuation Protocols

Based on clinical guidelines and prescribing information, the following monitoring protocol is mandatory for managing patients on this compound.

  • Baseline Assessment: Obtain serum ALT (SGPT) levels before initiating therapy [3] [2].
  • Routine Monitoring:
    • Monthly for the first 3 months of treatment.
    • Every 2-3 months for the remainder of the first year.
    • Periodically thereafter for patients on long-term therapy [3] [2].
  • Discontinuation Criteria: Immediately discontinue this compound if:
    • Clinical symptoms of liver injury occur (e.g., right upper quadrant pain, nausea, fatigue, lethargy, pruritus, jaundice, or "flu-like" symptoms) [2].
    • ALT elevations persist at ≥5 times the Upper Limit of Normal (ULN) [2].
  • Contraindications: this compound is contraindicated in patients with active liver disease or persistent baseline ALT elevations ≥3x ULN [3] [2].

Research Applications & Emerging Insights

Beyond its use in asthma, this compound is being investigated in other research contexts that are relevant for drug development professionals.

  • Attenuating Antibiotic-Associated Nephrotoxicity: Recent studies have developed a parenteral formulation of this compound and demonstrated its efficacy in reducing kidney injury caused by vancomycin, polymyxin B, and amikacin in rat models. This positions this compound as a potential adjuvant nephroprotectant [5].
  • Targeted Delivery for Liver Fibrosis: Research shows that 5-lipoxygenase (5-LO) expression increases in activated hepatic stellate cells (HSCs), a key driver of liver fibrosis. A targeted liposomal delivery system for this compound (RGD-Lip/zileuton) was shown to ameliorate liver fibrosis in mouse models, suggesting a potential therapeutic application and a model for targeted drug delivery [6].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the most sensitive indicator of liver injury in preclinical and clinical studies with this compound? A1: The serum alanine aminotransferase (ALT or SGPT) level is the most sensitive indicator of this compound-associated liver injury for both clinical monitoring and in research studies [3] [2].

Q2: If ALT levels elevate in an animal model or clinical trial, will they resolve upon stopping the drug? A2: Yes. In the vast majority of cases, ALT elevations are transient and reversible upon discontinuation of this compound. In clinical studies, levels typically returned to normal within 1 to 4 weeks [1] [2].

Q3: Are there specific patient populations at higher risk for this compound-induced hepatotoxicity? A3: Clinical data suggests that patients aged 65 or older, particularly women, may have a higher risk of developing elevated ALT levels. The drug should be used with caution in patients who consume substantial quantities of alcohol and/or have a past history of liver disease [3] [2].

Q4: Can this compound be re-administered after an episode of elevated ALT levels? A4: No. Rechallenge should be avoided as it can lead to the recurrence of hepatotoxicity. Clinical guidance strongly recommends against re-administering the drug after a confirmed liver enzyme elevation [1].

References

Key Experiment: PI3K Pathway & Zileuton Response Variability

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Why do cellular models show variable LTB4 suppression in response to zileuton?

Answer: Research indicates that genetic variation leading to activation of the phosphatidylinositide 3-kinase (PI3K) signaling pathway is a major determinant of poor this compound response. In some lymphoblastoid cell lines (LCLs) from asthmatic patients, the PI3K pathway remains activated despite this compound treatment, leading to persistent leukotriene B4 (LTB4) production [1] [2]. The following diagram illustrates this mechanism.

zileuton_response This compound Response Mechanism (Width: 760px) This compound This compound PI3K_Activation PI3K_Activation This compound->PI3K_Activation In poor responders     Good_Response Good_Response This compound->Good_Response In most responders Genetic_Variation Genetic_Variation Genetic_Variation->PI3K_Activation Leads to Persistent_LTB4 Persistent_LTB4 PI3K_Activation->Persistent_LTB4 Causes LTB4_Reduction LTB4_Reduction Good_Response->LTB4_Reduction Results in

Experimental Protocol: Validating PI3K Pathway Activation in Cellular Models

This methodology is adapted from studies investigating this compound response in lymphoblastoid cell lines (LCLs) [1] [2].

  • 1. Cell Culture & Treatment:

    • Cell Lines: Use LCLs or other relevant cell types (e.g., microglial cells for neuroinflammation research [3]).
    • Culture: Maintain cells in appropriate growth medium (e.g., RPMI 1640 with 5% FBS for LCLs).
    • Stimulation: Pre-stimulate cells with 10 µM Arachidonic Acid (AA) for 12 hours to activate the leukotriene synthesis pathway.
    • Treatment: Treat cells with 1 µM this compound or a vehicle control (e.g., ethanol) for 6 hours.
    • Activation: Stimulate cells with 0.1 mM calcium ionophore and 4 mM AA for 5 minutes to trigger maximum leukotriene production.
  • 2. Sample Collection:

    • Supernatant: Harvest for LTB4 quantification via ELISA.
    • Cell Pellet: Lyse for RNA/Protein extraction.
  • 3. Downstream Analysis:

    • LTB4 Measurement: Quantify LTB4 concentration using a commercial Enzyme Immunoassay (EIA) kit. Compare levels between this compound-treated and control groups [1] [3].
    • Pathway Activation:
      • Western Blot: Probe cell lysates with antibodies against PI3K, total AKT, and phospho-AKT (Ser473). β-actin should be used as a loading control. Elevated levels of PI3K and phospho-AKT indicate pathway activation in poor responders [1] [2].
      • Gene Expression: Use RNA from cell pellets for microarray or RT-PCR analysis to identify differentially expressed genes in pathways of interest (e.g., PI3K signaling) [1].

This compound Drug Interaction Management

FAQ: What are the critical drug interactions to manage in preclinical and clinical studies involving this compound?

Answer: this compound is primarily metabolized by CYP1A2, CYP2C9, and CYP3A4 and is a moderate CYP1A2 inhibitor. This profile leads to interactions with drugs that are substrates of these enzymes [4].

The table below summarizes key interactions for monitoring.

Interacting Drug Interaction Severity & Effect Management Recommendation
Theophylline Moderate: this compound increases serum concentration of Theophylline [4]. Monitor Theophylline plasma levels; dose reduction may be required.
Warfarin Moderate: this compound decreases Warfarin clearance, increasing prothrombin time [4]. Monitor prothrombin time closely and adjust Warfarin dose as needed.
Propranolol Moderate: this compound increases serum levels, risk of bradycardia and hypotension [4]. Monitor heart rate and blood pressure; consider reducing beta-blocker dose.
Tizanidine Major: CYP1A2 inhibition by this compound significantly increases Tizanidine concentration [4]. Avoid concurrent administration.

Experimental Protocol: Assessing this compound-Mediated Hepatotoxicity

Hepatotoxicity is a known clinical adverse effect, and monitoring is crucial in research settings [4].

  • 1. Baseline Measurement: Obtain serum Alanine Aminotransferase (ALT) levels before initiating this compound treatment in animal models or human subjects.
  • 2. Monitoring Schedule:
    • If baseline is normal, monitor ALT monthly for the first 3 months.
    • Subsequently, monitor every 2-3 months during long-term treatment.
  • 3. Action Plan:
    • Discontinue this compound if ALT elevations ≥3x the upper limit of normal occur or if symptoms of liver injury (jaundice, right upper abdominal pain) appear.
    • Note that hepatotoxicity is usually reversible upon discontinuation [4].

Technical Support & Troubleshooting

FAQ: Our in-vivo model of Traumatic Brain Injury (TBI) isn't showing expected neuroprotection with this compound. What could be wrong?

Answer: Ensure proper dosing, timing, and model validation. Recent research on TBI suggests that this compound's efficacy depends on its ability to penetrate the injury site and suppress the AA/5-LOX/LT axis. Verify the following [3]:

  • Dosing Regimen: In mouse models, a common effective dose is 10 mg/kg body weight, administered via intraperitoneal injection. The first dose should be given 30 minutes after inducing injury, followed by daily injections [3].
  • Treatment Window: this compound is most effective when administered during the acute phase of inflammation. Upregulation of genes like Pla2g4a and 5-Lox can persist for up to 7 days post-TBI, so ensure your treatment covers this critical period [3].
  • Biomarker Validation: Confirm that this compound is having its intended biochemical effect by measuring:
    • LTB4 levels in brain tissue or plasma via ELISA. This compound should significantly reduce LTB4 compared to the vehicle group.
    • AA concentration via liquid chromatography-mass spectrometry (LC-MS/MS) to confirm pathway activation.
    • Gene expression of 5-Lox and Pla2g4a via RT-PCR from pericontusional brain tissue.

References

Zileuton neuropsychiatric side effects research agitation

Author: Smolecule Technical Support Team. Date: February 2026

Evidence Summary: Neuropsychiatric Events and Zileuton

The table below summarizes the key findings on neuropsychiatric events associated with this compound.

Aspect Key Findings
Reported Events Agitation, aggression, hallucinations, sleep disorders, and other behavior changes [1] [2].
Evidence Source Primarily from post-marketing experience and case reports; not consistently observed in all controlled clinical trials [3] [2].
FDA Assessment The US FDA has concluded that some neuropsychiatric events appear consistent with a drug-induced effect [2].
Clinical Guidance Patients and caregivers should be alerted to contact their clinician if any behavior or mood changes occur [2].

Experimental & Research Protocols

For researchers investigating these effects, the following approaches are derived from the literature.

  • Clinical Vigilance and Reporting: A primary method for identifying these events is the analysis of spontaneous reports from post-marketing surveillance and pharmacovigilance databases [3]. Researchers can analyze databases like the FDA Adverse Event Reporting System (FAERS) to detect disproportionality reporting signals for neuropsychiatric events associated with this compound compared to other drugs.
  • In Vitro Mechanistic Studies: To explore the biological plausibility, you can conduct in vitro studies on neuronal cell lines. The general workflow involves:
    • Cell Culture: Maintain relevant cell lines (e.g., neuronal precursors or glial cells).
    • Treatment: Expose cells to this compound and its metabolites across a range of concentrations.
    • Endpoint Analysis: Assess endpoints like:
      • Cell Viability: Using assays (e.g., MTT, propidium iodide staining for apoptosis) [4].
      • Inflammatory Markers: Measure changes in cytokines and other inflammatory mediators.
      • Signal Transduction: Analyze key signaling pathways such as PKCδ, ERK1/2, and Akt, which have been implicated in this compound's effects in other tissue types [4].
  • Genetic Association Studies: Given that susceptibility may be genetic, you can use genetically diverse mouse populations (like Diversity Outbred mice) to model human variability [5]. The protocol includes:
    • Animal Dosing: Administer this compound (e.g., 300 mg/kg) or vehicle to mice daily for a set period (e.g., 7 days) [5].
    • Phenotypic Assessment: Monitor behavior (e.g., in an open field test for agitation-like symptoms) and measure serum biomarkers (e.g., liver enzymes, hormones like leptin and resistin) [5].
    • Tissue Analysis: Perform histopathology on brain and liver tissue, and conduct transcriptomic analysis to identify differentially expressed genes and pathways (e.g., those related to glutathione detoxification or nitrosative stress) [5].

The following diagram illustrates the potential biological pathways and the associated experimental workflow based on current research.

cluster_pathway Potential Pathway & Mechanisms (Hypothesized) cluster_research Experimental Research Workflow This compound This compound 5-Lipoxygenase\nInhibition 5-Lipoxygenase Inhibition This compound->5-Lipoxygenase\nInhibition  Primary Action Downstream Downstream Inflammatory/ Cellular Effects Neuro_Effects Neuropsychiatric Events (Agitation, Sleep Disorders) Downstream->Neuro_Effects Altered Leukotriene\nSynthesis Altered Leukotriene Synthesis 5-Lipoxygenase\nInhibition->Altered Leukotriene\nSynthesis Altered Leukotriene\nSynthesis->Downstream Step1 1. In Vitro Studies (Cell cultures, Viability assays, Pathway analysis) Step2 2. In Vivo Studies (Animal models, Behavioral tests, Biomarker measurement) Step1->Step2 Step3 3. Clinical & Genetic Studies (Patient data analysis, Genetic association studies) Step2->Step3 Step4 4. Data Synthesis & Mechanism Validation Step3->Step4

FAQs for a Technical Support Context

Q: What is the strongest evidence linking this compound to neuropsychiatric events like agitation? A: The most direct evidence comes from post-marketing surveillance and pharmacovigilance studies that have detected a signal for these events. The FDA's assessment, which notes consistency with a drug effect, is a key reference point [3] [2].

Q: Are there specific patient factors that increase the risk of these side effects? A: Current public information does not clearly identify specific demographic risk factors. However, research models suggest that interindividual genetic variability is a crucial area of investigation, as it may underlie differences in susceptibility to this compound's adverse effects, including liver injury and potentially neuropsychiatric events [5].

Q: How should these risks be communicated in a clinical trial protocol? A: Protocols should include clear language informed by the FDA's guidance. It is recommended to instruct patients and caregivers to be alert for and report any changes in behavior or mood, and to carefully evaluate the risks and benefits of continuing treatment if such symptoms arise [2].

Q: Is the risk profile different between this compound and other leukotriene modifiers like montelukast? A: Agitation and other neuropsychiatric events have been reported across the class of leukotriene-modifying agents [3]. A direct comparative clinical trial focused on efficacy and common side effects, but did not highlight neuropsychiatric events as a key differentiator [6].

References

Zileuton stability issues in laboratory settings

Author: Smolecule Technical Support Team. Date: February 2026

Zileuton Stability: Key Issues & Mechanisms

This compound is prone to chemical degradation under various conditions. Understanding these pathways is the first step in troubleshooting stability issues in your experiments.

Stability Challenge Underlying Mechanism & Key Findings Relevant Experimental Conditions
pH-Dependent Hydrolysis The primary degradation pathway is hydrolysis of the hydroxyurea moiety to form a hydroxylamine derivative [1]. This product is unstable and further decomposes [1]. Aqueous solutions; studied across pH 0-9 and varying temperatures [1].
Oxidative Degradation The hydroxylamine derivative undergoes air oxidation to isomeric oximes at pH > 7 [1]. Oxidation is a major pathway under forced degradation studies [2]. Basic conditions (pH > 7); also occurs during forced oxidative stress [1] [2].
Acidic Condition Decomposition Under strong acids (pH 0-2), parallel decomposition pathways lead to the alcohol derivative [1]. Highly acidic environments (pH 0-2) [1].
Low Aqueous Solubility This compound is a BCS Class II drug with very low water solubility (0.14 mg/mL), which complicates formulation and can be a factor in precipitation issues [3]. Aqueous solutions, formulation development [3] [4].

Analytical Methods for Monitoring Stability

Robust analytical methods are essential for identifying and quantifying this compound and its degradation products. Here are two established RP-HPLC protocols.

Method Attribute Method 1 (Stability-Indicating) [5] Method 2 (Rapid Assay) [6]
Objective Stability-indicating analysis, separation of forced degradation products [5]. Rapid estimation in tablet formulation [6].
Column LC – GC Qualisil BDS C18 (250 mm × 4.6 mm, 5 μm) [5]. Flowrosil C18 (250 mm × 4.6 mm, 5 μm) [6].
Mobile Phase Methanol : 0.2% (v/v) Orthophosphoric Acid (80:20, v/v) [5]. Methanol : Acetonitrile : 1% Glacial Acetic Acid (70:10:20, v/v) [6].
Flow Rate 1.0 mL/min [5]. 1.0 mL/min [6].
Detection 260 nm [5]. 230 nm [6].
Retention Time Not specified in abstract. ~3.12 minutes [6].
Key Feature Validated with Design of Experiments (DoE) for robustness; effectively resolves degradation products [5]. Simple, fast, and fully validated as per ICH guidelines [6].

Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during experiments, with suggested solutions based on the degradation mechanisms and analytical methods.

FAQ 1: Why do I observe multiple unknown peaks in my HPLC analysis of this compound?

This is a classic sign of degradation.

  • Possible Cause: The most common cause is hydrolysis of the hydroxyurea group or oxidation [1] [2].
  • Troubleshooting Steps:
    • Check pH: Ensure your solution is buffered correctly. This compound is most stable in mildly acidic to neutral pH (around 3-8) [1]. Avoid strong acids/bases without proper stabilization.
    • Prevent Oxidation: Use fresh solvents, degas your mobile phases, and consider sparging with inert gas (e.g., N₂) for stock solutions.
    • Verify Method Specificity: Use a stability-indicating method like the one above [5] to ensure it can separate this compound from its degradation products. A method that is not stability-indicating might co-elute the peaks, giving inaccurate results.

FAQ 2: How can I improve the solubility of this compound without causing degradation?

Traditional methods can be risky, but advanced techniques show promise.

  • Challenge: this compound's low solubility is a major bottleneck. Simply using extreme pH to ionize the drug or organic solvents can accelerate degradation [1] [4].
  • Proposed Solution: Research explores Deep Eutectic Solvents (DES) and adsorbed solid formulations.
    • DES: A DES composed of Choline Chloride and Lactic Acid (1:2) significantly enhanced this compound's solubility. This system appears to form intermolecular hydrogen bonds with the drug, improving solvation without severe degradation [4].
    • Solid Impregnation: To handle the stability issues of liquid DES, the formed DES can be impregnated onto solid adsorbents like Aerosil-200 or Avicel pH-102. This creates a free-flowing, stable powder that is easier to handle and dose [4].

FAQ 3: My this compound solution in the HPLC vial changed color over time. What does this mean?

Color change, often to yellow or brown, is a strong visual indicator of chemical instability.

  • Implication: This typically suggests the formation of degradation products, likely through oxidative pathways [2]. The conjugated systems in degradation products (like oximes) can absorb visible light, causing color change.
  • Action Plan:
    • Prepare fresh solution and analyze immediately.
    • Protect the solution from light by using amber vials.
    • Ensure your mobile phase contains a suitable acid modifier (like 0.1-0.2% orthophosphoric or formic acid) to suppress degradation and improve chromatography [5] [3].

Experimental Workflow for Stability Testing

The following diagram maps out a logical workflow for conducting forced degradation studies, which are critical for validating your analytical methods and understanding the stability profile of this compound.

G cluster_conditions Common Stress Conditions Start Start: Prepare this compound Solution A1 Stress the Sample (Apply specific conditions) Start->A1 A2 Analyze Stressed Sample (e.g., via stability-indicating HPLC) A1->A2 C1 Acidic Hydrolysis (e.g., 0.1M HCl) C2 Basic Hydrolysis (e.g., 0.1M NaOH) C3 Oxidative Stress (e.g., 3% H₂O₂) C4 Thermal Stress (e.g., 60°C) C5 Photolytic Stress (e.g., UV light) A3 Compare Chromatograms (vs. Untreated Control) A2->A3 A4 Method is Suitable A3->A4 Degradation products are well separated A5 Method is NOT Suitable (Peaks are not resolved) A3->A5 Degradation products co-elute with main peak End Proceed with Stability Studies A4->End A5->A1 Modify Method & Repeat Test

References

Recommended Hepatic Monitoring Protocol for Zileuton

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the official monitoring schedule and key actions as per the full prescribing information [1].

Monitoring Phase Schedule / Trigger Key Action / Rule
Baseline Assessment Prior to initiation Obtain serum ALT (SGPT) levels. Contraindicated if active liver disease or baseline ALT ≥3x ULN [1].
Early Treatment Monthly for the first 3 months Monitor serum ALT levels [1].
First Year Every 2-3 months for the remainder of the year Continue periodic monitoring of serum ALT [1].
Long-Term Treatment Periodically thereafter Continue monitoring for the duration of therapy [1].
Suspected DILI Clinical signs/symptoms appear or ALT elevations ≥5x ULN Discontinue zileuton and follow liver enzymes until they return to normal [1].

Frequently Asked Questions for Researchers

What is the biological basis for this compound's hepatotoxicity risk?

The exact mechanism is not fully detailed in the provided sources, but it is known that this compound is metabolized primarily in the liver by the cytochrome P450 system (isozymes CYP1A2, CYP2C9, and CYP3A4) [2]. This metabolism, along with the fact that this compound itself can inhibit CYP1A2, may contribute to its potential for liver injury [2].

How should we manage subjects with pre-existing liver conditions?
  • Exclusion Criteria: this compound is contraindicated in patients with active liver disease or persistent ALT elevations ≥3 times the Upper Limit of Normal (ULN) [1].
  • Increased Caution: Use this compound with caution in patients who consume substantial quantities of alcohol and/or have a past history of liver disease [1].
Are there special monitoring considerations for subjects with NAFLD/NASH?

While there is no unequivocal evidence that patients with Non-Alcoholic Fatty Liver Disease (NAFLD) or NASH are more susceptible to Drug-Induced Liver Injury (DILI) from all drugs, there is a consensus that if DILI occurs in a patient with advanced liver damage, there is an increased risk for serious injury and adverse outcomes [3]. This warrants heightened vigilance in trials that may include such subjects.

What other safety aspects should be monitored?
  • Neuropsychiatric Events: Be alert for neuropsychiatric events in subjects, including sleep disorders and behavior changes. Instruct patients to report such changes [1].
  • Drug Interactions: this compound is known to increase the plasma levels of several drugs, necessitating dose monitoring and/or reduction. Key interactions include:
    • Theophylline: Reduce theophylline dose and monitor levels [1].
    • Warfarin: Monitor prothrombin time and adjust warfarin dose accordingly [1].
    • Propranolol: Monitor for increased beta-blocker activity [1].

Experimental Workflow for Hepatic Safety Assessment

For a visual summary of the key decision points in the monitoring protocol, please refer to the following workflow diagram:

Start Subject Assessment Baseline Obtain Baseline ALT Start->Baseline Decision1 Is ALT ≥3x ULN or Active Liver Disease? Baseline->Decision1 Exclude Contraindicated Exclude Subject Decision1->Exclude Yes Initiate Initiate this compound Therapy Decision1->Initiate No Monitor Monitor ALT per Schedule: - Monthly (Months 1-3) - Q 2-3 Mo (Rest of Yr 1) - Periodically (Long-term) Initiate->Monitor Decision2 Signs/Symptoms of DILI OR ALT ≥5x ULN? Monitor->Decision2 Decision2->Monitor No Discontinue Discontinue this compound Decision2->Discontinue Yes Follow Follow Liver Enzymes Until Normal Discontinue->Follow

Key Considerations for Protocol Design

  • ALT as Key Biomarker: The ALT (SGPT) test is the most sensitive indicator of liver injury for this compound and should be the primary biomarker monitored [1].
  • Clinical Symptoms: In addition to laboratory monitoring, clinical vigilance is required. Instruct subjects to report symptoms like right upper quadrant pain, nausea, fatigue, lethargy, pruritus, jaundice, or “flu-like” symptoms, as these may indicate liver dysfunction [1].
  • Consult Resources: For complex cases, such as patients with varying degrees of hepatic fibrosis not covered by the contraindication, it is recommended to seek further advice from a liver specialist [4].

References

minimizing Zileuton experimental variability

Author: Smolecule Technical Support Team. Date: February 2026

Zileuton Pharmacology & Key Considerations

The table below summarizes this compound's core mechanism and critical experimental factors.

Attribute Description & Relevance for Experimental Variability
Mechanism of Action Selective, reversible inhibitor of 5-lipoxygenase (5-LOX) [1].
Primary Effect Inhibits biosynthesis of pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, LTE4) [2].

| Key Considerations | Hepatotoxicity: Potential to cause elevated liver enzymes (ALT). Regular monitoring is crucial in long-term studies [2] [1] [3]. Drug Interactions: Inhibits CYP1A2; can increase serum levels of other drugs (e.g., Theophylline, Warfarin, Propranolol) [2] [1]. | | Relevant In Vivo Model | Controlled cortical impact (CCI) in male C57BL/6J mice [4]. |

Experimental Protocol for Traumatic Brain Injury Research

This detailed methodology is based on a recent study investigating this compound for neuroprotection [4].

  • Animal Model: The study used adult male C57BL/6J mice (20-25 g). A Controlled Cortical Impact (CCI) injury model was constructed to simulate TBI. Sham animals underwent identical surgical procedures without the impact.
  • Drug Treatment:
    • Compound: this compound, dissolved in corn oil.
    • Dosage & Route: 10 mg per kg body weight, administered via intraperitoneal (IP) injection.
    • Dosing Schedule: Daily. The first dose was given 30 minutes after TBI induction. This specific dose was reported to significantly inhibit 5-LOX activity and alleviate inflammatory response.
  • Key Outcome Assessments:
    • Molecular: RNA-seq analysis of pericontusional brain tissue, RT-PCR, Western blotting, ELISA for LTB4, and liquid chromatography-mass spectrometry for Arachidonic Acid (AA).
    • Histological: Examination of brain damage, blood-brain barrier disruption, and neuronal apoptosis.
    • Functional: Neurological outcomes were evaluated using rotarod and fear conditioning tests.

This compound's Mechanism in Neuroinflammation

The Graphviz DOT code below represents the signaling pathway involved in this compound's inhibition of neuroinflammation, as described in the TBI study [4].

G This compound Inhibits Neuroinflammation in TBI TBI Traumatic Brain Injury (TBI) PLA2 Pla2g4a Activation TBI->PLA2 AA Arachidonic Acid (AA) Release PLA2->AA LOX 5-Lipoxygenase (5-LOX) Upregulation AA->LOX FLAP 5-LOX-Activating Protein (FLAP) LOX->FLAP Leukotrienes Pro-inflammatory Leukotrienes (LTB4, etc.) FLAP->Leukotrienes Microglia Microglial Activation Leukotrienes->Microglia Cytokines Inflammatory Cytokines (Il-1β, Ccl2, etc.) Microglia->Cytokines Damage Neuronal Apoptosis & Brain Damage Cytokines->Damage This compound This compound (5-LOX Inhibitor) This compound->LOX  Inhibits

The diagram illustrates how this compound acts on the 5-LOX enzyme to block the production of pro-inflammatory leukotrienes, which are key drivers of neuroinflammation and subsequent brain damage in this model [4].

Critical Troubleshooting & FAQs

  • How should liver toxicity be monitored in studies? Monitor serum Alanine Aminotransferase (ALT) levels. Obtain a baseline measurement before treatment, then monitor monthly for the first 3 months, and every 2-3 months thereafter during long-term studies. Discontinue treatment if ALT elevations ≥3x the upper limit of normal occur [2] [1] [3].

  • What are the primary sources of experimental variability? Key sources include the bioavailability and short half-life (~2.5 hours) of this compound. Consistent dosing timing relative to experiments is critical. Strain and sex of animals may also influence response. The cited protocol used male C57BL/6J mice [4]. Drug formulation and storage must be consistent, as stability can affect potency.

  • Can this compound be used in studies involving other common lab drugs? Use with extreme caution. This compound is known to inhibit cytochrome P450 enzymes (particularly CYP1A2), which can significantly increase the serum concentration and half-life of co-administered drugs like Theophylline and Propranolol. Dose adjustments and close monitoring are essential [2] [1].

References

Experimental Protocols for Solubility & Formulation

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed methodologies for key experiments related to zileuton's solubility and formulation.

Preparation of Nanocrystalline this compound (NfZ)

This protocol, based on wet media milling and spray drying, is used to create a more soluble and bioavailable formulation [1].

  • Materials: this compound API, Kollidon VA64 fine (stabilizer), Dowfax 2A1 (stabilizer), distilled water.
  • Method:
    • Suspension Preparation: Suspend 1% w/v of this compound in distilled water containing 0.75% w/v Kollidon VA64 and 0.05% w/v Dowfax 2A1.
    • Wet Media Milling: Mill the suspension using a suitable mill (e.g., with zirconia beads) to reduce particle size to the nanocrystalline range.
    • Spray Drying: Spray dry the milled nanocrystalline suspension to produce a dry, free-flowing powder.
  • Characterization: Use Dynamic Light Scattering (DLS) for particle size analysis and Scanning Electron Microscopy (SEM) for morphological examination [1].
Equilibrium Solubility Determination

This standard method is used to measure the intrinsic solubility of this compound in a solvent [2].

  • Materials: Excess this compound powder, solvent of interest (e.g., water, buffer), UV spectrophotometer or HPLC.
  • Method:
    • Add an excess amount of this compound to the chosen solvent.
    • Shake the mixture for at least 24 hours at a constant temperature (e.g., 25°C) to reach equilibrium.
    • Centrifuge the sample at a high speed (e.g., 10,000 × g for 10 minutes) to separate the undissolved solid.
    • Carefully collect the supernatant and dilute it appropriately with methanol.
    • Quantify the this compound concentration using a calibrated UV spectrophotometer (absorbance at 230 nm) or an HPLC method [2].
Formulation Stability Study

This protocol assesses the chemical and physical stability of a this compound formulation over time [2].

  • Materials: Prepared this compound formulation (e.g., solution, suspension), HPLC system.
  • Method:
    • Prepare the formulation and store it at various temperatures (e.g., -80°C, 4°C, 22°C, 37°C).
    • At predetermined time points (e.g., 1 day, 1 week, 1 month), sample the formulation in triplicate.
    • Dilute the samples and analyze them using a validated HPLC method to quantify the remaining this compound concentration.
    • Monitor for any changes in appearance, pH, or particle size.

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Low and variable bioavailability in animal studies Poor aqueous solubility of API limits absorption [1]. Switch from API or physical mixtures to a nanocrystalline formulation (NfZ) to enhance dissolution [1].
Need for parenteral administration for critically ill patients This compound is water-insoluble and only available as tablets [2]. Develop a safe parenteral formulation. Studies show 1 mg/mL and 10 mg/mL formulations can be stable and safe for multi-day dosing in preclinical models [2].
Low drug concentration in HPLC/UV analysis Solubility-limited concentration in sample. Ensure the sample is properly diluted in an organic solvent like methanol before analysis to dissolve all this compound [2].

Analytical Workflow for Solubility and Stability

The following diagram outlines a logical workflow for characterizing this compound's solubility and stability, integrating the experimental protocols above.

cluster_1 Solubility Assessment cluster_2 Formulation Development (If needed) cluster_3 Stability Evaluation Start Start: this compound Sample SolubilityMethod Equilibrium Solubility Protocol Start->SolubilityMethod SolubilityResult Obtain Solubility Value SolubilityMethod->SolubilityResult FormulationMethod Prepare Nanocrystal (NfZ) (Wet Milling & Spray Drying) SolubilityResult->FormulationMethod If solubility is low StabilityMethod Formulation Stability Protocol SolubilityResult->StabilityMethod If solubility is acceptable Characterize Characterize Formulation (DLS, SEM) FormulationMethod->Characterize Characterize->StabilityMethod StabilityResult Determine Shelf-life and Storage Conditions StabilityMethod->StabilityResult

Frequently Asked Questions (FAQs)

Q1: What is the most critical property of this compound that affects its experimentation? A1: Its very low aqueous solubility (0.14 mg/mL) is the primary challenge. It is a BCS Class II drug, meaning its absorption is solubility-limited, which affects bioavailability and the reliability of in vitro and in vivo studies [1] [2].

Q2: Are there any novel formulation approaches that show promise for this compound? A2: Yes, nanocrystalline formulations (NfZ) have been successfully developed. These formulations significantly increase the surface area of the drug, leading to a higher dissolution rate and improved bioavailability in preclinical models compared to the coarse API or simple physical mixtures [1].

Q3: How can I test the stability of a this compound solution I've prepared in the lab? A3: A robust method is to use HPLC with UV detection. Prepare your formulation and store it at different temperatures. At set time points, sample and dilute the solution, then run it on the HPLC. Monitor the peak area of this compound against a standard to quantify the concentration remaining over time [2].

Q4: Does gender need to be considered in this compound pharmacokinetic studies? A4: Preclinical evidence from rat models suggests yes. Studies have shown that female rats exhibited higher peak plasma concentrations (Cmax) and greater overall exposure (AUC) to this compound than males, regardless of the formulation used. This highlights the importance of considering gender as a biological variable in experimental design [1].

References

Zileuton metabolic pathway inhibition strategies

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

What is the primary pharmacological action of Zileuton?

This compound is a specific inhibitor of the enzyme 5-lipoxygenase (5-LOX) [1]. This enzyme is a key regulator in the arachidonic acid (AA) metabolic pathway.

By inhibiting 5-LOX, this compound effectively blocks the formation of pro-inflammatory leukotrienes (LTs), including LTB4, LTC4, LTD4, and LTE4 [1]. This action leads to reduced inflammation, edema, mucus secretion, and bronchoconstriction.

The following diagram illustrates the targeted pathway:

G AA Arachidonic Acid (AA) (Released from membrane phospholipids) Enzyme 5-Lipoxygenase (5-LOX) AA->Enzyme  Conversion FLAP 5-LOX Activating Protein (FLAP) FLAP->Enzyme  Activation LTA4 Leukotriene A4 (LTA4) Enzyme->LTA4 This compound This compound (5-LOX Inhibitor) This compound->Enzyme  Inhibits LTB4 Leukotriene B4 (LTB4) (Chemoattractant) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (CysLTs) (LTC4, LTD4, LTE4) (Bronchoconstrictors) LTA4->CysLTs

Experimental Models & Protocols

The following table summarizes key in vivo study designs for investigating this compound in various disease models.

Disease Model Species/Sample This compound Dose & Administration Key Outcomes Measured Primary Findings
Traumatic Brain Injury (TBI) [2] Male C57BL/6J mice 10 mg/kg/day, intraperitoneal (IP) injection; first dose 30 min post-TBI [2]. Neurological function (rotarod, fear conditioning); LTB4 levels (ELISA); gene expression (RNA-seq, RT-PCR); neuronal apoptosis [2]. Reduced LTB4 and neuroinflammation; improved neurological scores; decreased microglial activation and neuronal apoptosis.
Nonalcoholic Fatty Liver Disease (NAFLD) [3] Sprague-Dawley rats 3 mg/kg, intravenous (IV) injection daily for one week [3]. Liver transaminases (ALT, AST); NAFLD Activity Score (NAS); AA and CysLTs levels (ELISA); PLA2 and 5-LOX expression (RT-PCR) [3]. Inhibited AA/5-LOX pathway; decreased NAS and improved liver function markers.
Rhabdomyolysis-induced Acute Kidney Injury (AKI) [4] Male C57BL/6 mice Single 30 mg/kg IP injection, concurrent with glycerol injury [4]. Blood Urea Nitrogen (BUN); Serum Creatinine; tubular injury score; mitochondrial biogenesis markers; MDSC infiltration [4]. Improved renal function; reduced tubular damage and inflammation; modulated mitochondrial quality control.
Colon Cancer Chemoprevention [5] APCΔ468 mice Dietary administration (1200 mg/kg in chow) for 12 weeks [5]. Polyp number and size; serum LTB4 (ELISA); immune cell infiltration (flow cytometry, immunofluorescence) [5]. 2.6x fewer polyps in small intestine; reduced systemic and polyp-associated inflammation.
Myocardial Infarction (Ischemia/Reperfusion) [6] Wistar rats 5 mg/kg, orally, twice daily for 3 days prior to I/R [6]. Apoptotic index; NF-κB expression; tissue injury score; TNF-α levels [6]. Attenuated NF-κB expression and apoptosis in left ventricle tissue.
Subarachnoid Hemorrhage (in vitro) [7] BV-2 microglial cells 5-20 μM, added to culture media for 24h post-haemolysate exposure [7]. Cell viability; M1/M2 polarization markers (CD68/CD206); pro-inflammatory cytokines; MyD88/NF-κB pathway protein expression [7]. High doses (20μM) shifted microglia from M1 to M2 phenotype; suppressed MyD88/NF-κB pathway.

Drug-Drug Interactions & Pharmacokinetics

What are the critical drug-drug interactions (DDIs) to consider with this compound?

This compound is primarily metabolized by CYP1A2, CYP2C9, and CYP3A4 and can also act as a time-dependent inhibitor of CYP1A2 [1] [8]. This inhibition can increase the plasma concentration of co-administered drugs that are metabolized by this enzyme.

The table below lists key interactions and recommended management strategies.

Affected Drug Class Example Drugs Interaction Mechanism Recommended Action
Methylxanthines [1] Theophylline Inhibition of metabolism (CYP1A2). Monitor plasma Theophylline concentrations.
Anticoagulants [1] Warfarin Decreased clearance (15% reduction). Monitor prothrombin time closely.
Beta-Blockers [1] Propranolol Increased serum concentration. Monitor for bradycardia/hypotension; consider dose reduction.
Centrally Acting Alpha-2 Agonists [1] Tizanidine Increased serum concentration (CYP1A2 inhibition). Avoid concurrent administration.
Antipsychotics [1] Loxapine Risk of severe bronchospasm. Avoid concurrent use.

Troubleshooting Common Experimental Issues

1. Issue: Failure to observe efficacy in disease model.

  • Potential Cause: Suboptimal dosing or timing. This compound prevents LT-mediated damage but may not reverse it.
  • Solution: Ensure the first dose is administered as early as possible in the disease process (e.g., 30 minutes post-TBI [2]). For chronic models, confirm sustained dosing. Verify the activity of your this compound batch by measuring serum or tissue LTB4 levels via ELISA to confirm pathway inhibition [2] [5].

2. Issue: Observed hepatotoxicity in animal models.

  • Potential Cause: Known, dose-dependent side effect of this compound.
  • Solution: Adhere to the dosing regimens reported in the literature. Monitor liver function by measuring serum alanine transaminase (ALT) levels at baseline, monthly for the first 3 months, and periodically thereafter [1]. Discontinuation typically leads to resolution of liver enzyme elevations [1].

3. Issue: High variability in drug response between subjects.

  • Potential Cause: The phosphatidylinositide 3-kinase (PI3K) pathway is a major determinant of response. Patients or models with increased PI3KCA activation may show poor response to this compound due to increased LTB4 production and resistance to therapy [1].
  • Solution: Stratify subjects based on severity and comorbidities (e.g., obesity and severe asthma are linked to lower response [1]). Consider analyzing markers of PI3K pathway activation.

4. Issue: Confounding results from combination therapies.

  • Potential Cause: Complex shunting in the arachidonic acid pathway.
  • Solution: Be aware that inhibition of the 5-LOX pathway by this compound may shunt the AA substrate towards the cyclooxygenase (COX) pathway, potentially increasing prostaglandin production [6]. Design controls accordingly when studying this compound in combination with NSAIDs or COX-2 inhibitors.

Key Preclinical and Clinical Considerations

  • Formulation: For animal studies, this compound can be administered orally via diet [5], by oral gavage [6], or via intraperitoneal injection [2] [4]. It is available commercially in 600 mg immediate-release and extended-release tablets for human use [1].
  • Safety Monitoring: Preclinical studies should include regular monitoring of liver enzymes (ALT) and white blood cell counts, as this compound has been associated with hepatotoxicity and, infrequently, with a decrease in WBC count [1].
  • Beyond Asthma: The research summarized here strongly supports the investigation of this compound for conditions involving neuroinflammation, liver disease, kidney injury, and cancer chemoprevention [2] [3] [4].
  • Ongoing Research: Novel 5-LOX/FLAP inhibitors, such as Atuliflapon (AZD5718), are under active investigation in clinical trials for asthma, indicating continued interest in this pathway [9].

References

addressing Zileuton research limitations

Author: Smolecule Technical Support Team. Date: February 2026

Research Summary & Key Limitations

The research around Zileuton is rapidly evolving. The table below summarizes the current state of research and its primary limitations, which is crucial for designing future studies.

Research Aspect Current Findings & Status Key Limitations & Unknowns
Primary Indication FDA-approved for chronic asthma [1]. Not for acute asthma attacks; requires monitoring for hepatotoxicity [1].

| New Application: Food Allergy | Prevents allergen absorption in gut, blocking anaphylaxis in mice [2] [3] [4]. | • Human Efficacy Unknown: Early-stage human trial began July 2025 [2] [4]. • Route-Specific: In mice, only works on oral exposure, not injected allergens [4]. • Biological Role Unclear: Why leukotriene levels are high in allergic gut is unknown [4]. | | New Application: Traumatic Brain Injury (TBI) | Reduces neuroinflammation and improves outcomes in mouse TBI models [5]. | • Early Preclinical Stage: Findings are from animal models only [5]. • Mechanism Complexity: Role of 5-LOX in TBI pathophysiology was previously unclear [5]. | | Mechanism of Action | Inhibits 5-lipoxygenase (5-LOX), blocking production of pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, LTE4) [1]. | • Variable Response: Poor response in some asthmatics linked to increased PI3K pathway activation [1]. |

Experimental Protocols & Workflows

Here are the detailed methodologies from key studies investigating this compound's new applications.

Food Allergy Study (Mouse Model)

This protocol is based on the Northwestern Medicine study published in Science [2] [3] [4].

  • Objective: To determine if this compound can block food-induced anaphylaxis by preventing allergen absorption in the gut.
  • Animal Models:
    • Used two strains of peanut-sensitized mice: a susceptible strain (C3H/HeJ) and a resistant strain (C57BL/6) [3].
    • Genetic mapping identified the DPEP1 gene as a key regulator of anaphylaxis susceptibility [2] [4].
  • Drug Administration:
    • Treatment Group: Administered this compound to susceptible mice prior to oral challenge with peanut extract [2] [3].
    • Control Groups: Included susceptible mice without treatment and resistant mice.
  • Challenge & Monitoring:
    • Mice were orally given peanut extract.
    • The team monitored for anaphylaxis symptoms and measured levels of allergenic protein in the bloodstream [4].
  • Key Experimental Checks:
    • To confirm the gut-specific mechanism, another test involved injecting peanut allergen directly into the bloodstream, bypassing the gut. This compound did not prevent reactions in this case [4].
Traumatic Brain Injury Study (Mouse Model)

This protocol is based on the original research published in Frontiers in Pharmacology [5].

  • Objective: To evaluate the role of the AA/5-LOX/LT axis in TBI and the therapeutic potential of this compound.
  • TBI Model:
    • A Controlled Cortical Impact (CCI) injury was induced in mice using a PinPoint Precision Cortical Impactor [5].
  • Drug Administration:
    • Treatment Group: Mice received intraperitoneal injections of this compound (10 mg/kg body weight daily), starting 30 minutes after TBI induction [5].
    • Control Groups: Included sham-operated mice and TBI-induced mice given a vehicle.
  • Outcome Measures:
    • Molecular Analysis: RNA-sequencing, RT-PCR, Western blotting, and LC-MS/MS to analyze gene expression, protein levels, and metabolites (AA, LTB4) [5].
    • Histological Examination: Brain damage, blood-brain barrier disruption, and neuronal apoptosis were analyzed [5].
    • Functional Tests: Rotarod and fear conditioning tests were used to assess neurological outcomes [5].

Troubleshooting Common Research Challenges

  • Q: How should we monitor for hepatotoxicity in a long-term study with this compound?

  • A: Per FDA labeling, obtain serum alanine aminotransferase (ALT) levels before treatment. If normal, monitor monthly for the first 3 months, then every 2-3 months for the remainder of the first year, with periodic monitoring thereafter [1]. Discontinue the drug if ALT elevations ≥3x the upper limit of normal occur [1].

  • Q: What are critical drug-drug interactions to control for in preclinical research?

  • A: this compound inhibits CYP1A2 and can increase serum concentrations of several drugs. Be vigilant with co-administering Theophylline, Warfarin, and Propranolol. Monitoring plasma concentrations or dose adjustment is necessary [1].

Mechanism and Workflow Visualizations

The following diagrams, created using Graphviz, illustrate the core concepts from the research.

This compound Mechanism: Asthma vs. Food Allergy

The diagram below compares the established mechanism of this compound in asthma with its newly discovered potential mechanism in food allergy.

G This compound Inhibits 5-LOX in Asthma and Food Allergy cluster_asthma Asthma (Established Mechanism) cluster_food Food Allergy (New Proposed Mechanism) A1 Immune Trigger A2 5-Lipoxygenase (5-LOX) Activation A1->A2 A3 Leukotriene Production (LTB4, CysLTs) A2->A3 A4 Bronchoconstriction Airway Inflammation A3->A4 AZ This compound AZ->A2 F1 Food Allergen F2 Leukotriene Production in Gut F1->F2 F3 Increased Allergen Absorption into Blood F2->F3 F4 Systemic Anaphylaxis F3->F4 FZ This compound FZ->F2

Food Allergy Study Workflow

The diagram below outlines the key experimental workflow used in the Northwestern food allergy study.

G Workflow: this compound Food Allergy Study in Mice Start Start: Two Mouse Strains S1 Genetic Screening & Mapping Start->S1 S2 Identify DPEP1 Gene as Key Regulator S1->S2 S3 Hypothesis: Test this compound (5-LOX Inhibitor) S2->S3 S4 Administer this compound Prior to Oral Allergen S3->S4 S5 Oral Food Challenge with Peanut Extract S4->S5 M1 Measurement: Anaphylaxis Symptoms S5->M1 M2 Measurement: Allergen in Bloodstream S5->M2 Result Result: 95% of Mice Protected from Anaphylaxis M1->Result M2->Result

References

Zileuton vs montelukast efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol from Key Study

The data in the table above comes from a randomized, prospective, placebo-controlled, double-blinded study [1]. Here are the key methodological details:

  • Participants: 120 patients with acute exacerbation of asthma requiring hospitalization.
  • Intervention: Patients were randomized into three groups. All received standard therapy (nebulized salbutamol, nebulized ipratropium bromide, and intravenous methylprednisolone) plus:
    • Montelukast group: A single 10 mg oral dose at enrollment and placebos after 12 hours.
    • Zileuton group: Two 600 mg controlled-release tablets twice daily.
    • Placebo group: Two placebo tablets twice daily.
  • Primary Outcome: Mean Peak Expiratory Flow Rate (PEFR) measured at 6, 12, 24, and 48 hours, at discharge, and the morning after admission.
  • Secondary Outcome: The need for rescue nebulized salbutamol doses.

Mechanisms of Action

While both drugs target the leukotriene pathway, their mechanisms are fundamentally different, as shown in the diagram below.

LeukotrienePathway Leukotriene Pathway and Drug Inhibition Mechanisms ArachidonicAcid Arachidonic Acid Enzyme_5LOX 5-Lipoxygenase (5-LOX) Enzyme ArachidonicAcid->Enzyme_5LOX Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) Enzyme_5LOX->Leukotrienes Inflammation Bronchoconstriction Airway Inflammation Edema Leukotrienes->Inflammation This compound This compound (5-LOX Inhibitor) This compound->Enzyme_5LOX Inhibits Montelukast Montelukast (CysLT1 Receptor Antagonist) Montelukast->Inflammation Blocks

  • This compound works upstream as a 5-lipoxygenase (5-LOX) inhibitor [2]. It blocks the enzyme responsible for producing all leukotrienes (LTB4, LTC4, LTD4, LTE4) from arachidonic acid. This prevents the initial synthesis of these inflammatory molecules.
  • Montelukast works downstream as a cysteinyl leukotriene receptor antagonist (CysLT1) [3] [2]. It blocks the receptors (primarily for LTC4, LTD4, and LTE4) on target tissues like bronchial smooth muscle, preventing them from triggering inflammation and bronchoconstriction.

Safety and Clinical Considerations

When choosing between these drugs, their distinct safety profiles are a critical factor.

Consideration Montelukast This compound
Key Safety Concerns Neuropsychiatric effects: Increased risk of anxiety, sleep disturbances; FDA Boxed Warning for serious mental health side effects [3]. Hepatotoxicity: Can cause liver enzyme elevation; requires regular monitoring of ALT levels [2].
Common Side Effects Headache, upper respiratory infection [3]. Headache, infection, nausea, dyspepsia [2].
Dosing & Administration Once daily (10 mg for adults), no dietary restrictions [4]. Twice daily for extended-release (2x600 mg), with meals [2].
Drug Interactions Fewer significant interactions. Multiple interactions (e.g., with theophylline, warfarin, propranolol); requires monitoring [2].
Cost Lower cost, widely available as generic [4]. Significantly higher cost [4].

Conclusion for Research and Development

For researchers and drug development professionals, the comparison reveals a clear trade-off:

  • This compound shows superior efficacy in a controlled acute asthma setting, potentially due to its broader inhibition of the leukotriene pathway. This makes it an interesting candidate for repurposing, as seen in early research for conditions like traumatic brain injury where inhibiting the entire 5-LOX pathway may be beneficial [5] [6].
  • Montelukast, despite a potentially lower efficacy in acute attacks, has a more favorable dosing regimen and safety profile (excluding neuropsychiatric risks) for long-term chronic use, which has led to its widespread adoption.

The choice in a clinical or research context depends heavily on the target condition, the balance between efficacy and safety, and the specific point in the inflammatory pathway being targeted.

References

Zileuton comparative safety profile analysis

Author: Smolecule Technical Support Team. Date: February 2026

Zileuton Safety and Efficacy Profile

The table below summarizes the key safety and efficacy information for this compound gathered from the available literature.

Attribute Profile for this compound
Mechanism of Action 5-lipoxygenase (5-LO) inhibitor; inhibits formation of Leukotrienes B4, C4, D4, E4 [1].
Efficacy vs. ICS As monotherapy, anti-leukotrienes (including 5-LO inhibitors) are less effective than Inhaled Corticosteroids (ICS) in preventing exacerbations requiring systemic corticosteroids (RR 1.51, 95% CI 1.17 to 1.96) [2].
Primary Safety Concern Hepatotoxicity [1].
Hepatotoxicity Incidence & Monitoring Pattern of liver injury is hepatocellular. Alanine aminotransferase (ALT) monitoring is required: before treatment, monthly for first 3 months, then every 2-3 months for the first year, and periodically during long-term therapy [1].
Other Adverse Effects Headache, upper respiratory tract infections, diarrhea, myalgia, dyspepsia, sinusitis, nausea, abdominal pain, pharyngolaryngeal pain. Risk of decreased white blood cell count (typically resolves without intervention) [1].

| Key Drug-Drug Interactions | • Warfarin: Decreased clearance, increased prothrombin time [1]. • Theophylline & Propranolol: Increased serum concentrations; monitor levels and for bradycardia/hypotension [1]. • Tizanidine: CYP1A2 inhibition may increase serum concentration; avoid concurrent use [1]. |

Experimental Data and Comparative Context

  • Efficacy in Clinical Context: A 2012 meta-analysis of 65 randomized trials concluded that inhaled corticosteroids are superior to anti-leukotrienes (the class which includes this compound) as monotherapy for persistent asthma. The superiority was particularly marked in patients with moderate airway obstruction. For every 28 patients treated with anti-leukotrienes instead of ICS, one additional patient suffered an exacerbation requiring systemic corticosteroids [2].

  • Comparative Neuropsychiatric Safety: While this compound's specific neuropsychiatric profile was not detailed, a 2025 meta-analysis on montelukast (a leukotriene receptor antagonist) provides context for the drug class. Montelukast was associated with a modestly increased risk of anxiety, leading to an FDA black box warning. This highlights the importance of monitoring central nervous system effects across leukotriene-modifying agents [3].

Mechanistic Insights and Experimental Protocols

The unique safety and efficacy profile of this compound is linked to its mechanism as a redox inhibitor. A mathematical model of the 5-LO pathway suggests a potential mechanistic drawback: while redox inhibitors like this compound suppress leukotriene synthesis, they may paradoxically increase the production of 5-oxo-ETE, a potent chemoattractant for eosinophils and neutrophils, under conditions of oxidative stress. This is due to the pseudo-peroxidase activity of 5-LO and could compromise therapeutic efficacy [4].

For researchers investigating hepatotoxicity, the following parameters are derived from clinical monitoring guidelines and can form the basis of a preclinical or clinical safety protocol [1]:

  • Primary Endpoint: Serum Alanine Aminotransferase (ALT) levels.
  • Monitoring Schedule: Baseline, then monthly for first 3 months, every 2-3 months for the remainder of the first year, and periodically thereafter during chronic treatment.
  • Stopping Rules: The drug is contraindicated in patients with active liver disease or persistent ALT elevations ≥3 times the upper limit of normal (ULN). Discontinuation should be considered if clinical symptoms of liver injury (e.g., jaundice, right upper abdominal pain) appear.

Pathway and Monitoring Workflow Visualization

To clarify this compound's mechanism and its clinical monitoring requirements, the following diagrams were generated using DOT language.

This compound Mechanism and 5-LO Pathway

G cluster_pathway 5-LO Metabolic Pathway AA Arachidonic Acid (AA) FiveLO 5-Lipoxygenase (5-LO) (Fe³⁺ Active Form) AA->FiveLO Oxygenation HPETE 5-HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Dehydration oxoETE 5-oxo-ETE HPETE->oxoETE via 5-HETE HPETE->FiveLO Activates LTB4 LTB4 LTA4->LTB4 cysLTs CysLTs (C4, D4, E4) LTA4->cysLTs FiveLO->HPETE FiveLO_inactive 5-LO (Fe²⁺ Inactive Form) FiveLO_inactive->FiveLO Oxidized by Lipid Peroxides This compound This compound (Redox Inhibitor) This compound->FiveLO_inactive Reduces

This diagram illustrates this compound's unique mechanism as a redox inhibitor that reduces the active 5-LO enzyme to an inactive form. It also highlights the potential for increased 5-oxo-ETE production, a consequence of its redox activity that may limit efficacy [4].

This compound Hepatotoxicity Monitoring Protocol

G Start Initiate this compound Therapy BaselineALT Obtain Baseline ALT Start->BaselineALT ALT3xULN ALT ≥ 3x ULN or Active Liver Disease? BaselineALT->ALT3xULN Contraindicated Contraindicated Do Not Proceed MonitorSchedule Proceed with Monitoring Schedule Month1_3 Monthly ALT checks (Months 1-3) MonitorSchedule->Month1_3 Month4_12 ALT every 2-3 months (Months 4-12) Month1_3->Month4_12 SymptomCheck Develops Symptoms of Hepatotoxicity? Month1_3->SymptomCheck LongTerm Periodic ALT monitoring (Long-term therapy) Month4_12->LongTerm Month4_12->SymptomCheck LongTerm->SymptomCheck SymptomCheck->LongTerm No Discontinue Discontinue this compound and Monitor SymptomCheck->Discontinue Yes ALT3xULN->Contraindicated Yes ALT3xULN->MonitorSchedule No

This flowchart details the mandatory liver enzyme monitoring protocol for patients on this compound therapy, which is critical for managing its primary safety risk [1].

Conclusion for Research and Development

For researchers and drug development professionals, the key takeaways are:

  • Safety Profile: this compound's profile is dominated by a mechanism-based risk of hepatotoxicity, requiring rigorous clinical monitoring.
  • Efficacy Positioning: It is less effective than inhaled corticosteroids as first-line monotherapy, positioning it as an alternative for specific phenotypes, such as aspirin-exacerbated respiratory disease (AERD) [1] [2].
  • Mechanistic Trade-off: Its nature as a redox inhibitor may explain its sub-optimal efficacy profile compared to non-redox inhibitors, suggesting an avenue for improved drug development [4].

References

Zileuton leukotriene inhibition vs receptor antagonism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: Inhibition vs. Antagonism

The fundamental difference lies in where these agents intervene in the leukotriene pathway, illustrated in the diagram below.

G Arachidonic_Acid Arachidonic Acid enzyme_5_LO Enzyme: 5-Lipoxygenase (5-LO) Arachidonic_Acid->enzyme_5_LO LTA4 Leukotriene A4 (LTA4) enzyme_5_LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT_Receptor CysLT1 Receptor LTC4->CysLT_Receptor LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT_Receptor LTE4->CysLT_Receptor Biological_Effects Biological Effects: Bronchoconstriction, Inflammation, Mucus Secretion, Edema CysLT_Receptor->Biological_Effects Zileuton_Inhib Zileuton (5-LO Inhibitor) Zileuton_Inhib->enzyme_5_LO  Inhibits LTRA_Antag LTRA (e.g., Montelukast) (Receptor Antagonist) LTRA_Antag->CysLT_Receptor  Blocks

This mechanistic difference results in varying scopes of activity [1] [2] [3]:

  • This compound (5-Lipoxygenase Inhibitor): Blocks the 5-LO enzyme, preventing the formation of all leukotrienes (LTB4, LTC4, LTD4, and LTE4). This broader inhibition affects multiple inflammatory pathways.
  • Leukotriene Receptor Antagonists (LTRAs like Montelukast): Selectively block the CysLT1 receptor on target cells (e.g., bronchial smooth muscle). They do not inhibit leukotriene production but prevent the binding of the cysteinyl leukotrienes (LTC4, LTD4, LTE4).

Comparative Efficacy and Clinical Data

The following tables summarize key experimental data comparing these agents in different clinical scenarios.

Table 1: Efficacy in Exercise-Induced Asthma (EIA) [4] A randomized, double-blind, placebo-controlled clinical trial in 10 patients with EIA. The primary endpoint was the percent decrease in FEV1 after exercise.

Treatment (Single Dose) ΔFEV1 at 1 Hour (Mean ± SE) ΔFEV1 at 12 Hours (Mean ± SE) Duration of Action
Placebo 21% ± 5% to 26% ± 5% 21% ± 5% to 26% ± 5% -
Salmeterol (LABA) 8% ± 3% 8% ± 3% Persistent (12+ hours)
Montelukast (LTRA) Data not specified 9% ± 4% Persistent (12+ hours)
Zafirlukast (LTRA) Data not specified 11% ± 2% Persistent (12+ hours)
This compound Data not specified 19% ± 4% (Not significantly different from placebo) Short (≤4 hours of equivalent prophylaxis)

Table 2: Efficacy in Acute Asthma Exacerbations [5] A randomized, double-blinded, placebo-controlled study in 120 hospitalized patients with acute asthma. The primary endpoint was mean Peak Expiratory Flow Rate (PEFR) after treatment.

Treatment Group (Added to Standard Care) Mean PEFR at 12 Hours (L/min) Mean PEFR at 48 Hours (L/min) Total Rescue Doses Needed
Placebo 271.0 295.0 10
Montelukast (10 mg) 251.5 293.5 1
This compound (2x600 mg CR twice daily) 309.5 344.8 0

Table 3: Pharmacological and Clinical Profile Summary [1] [6]

Attribute This compound Montelukast (Representative LTRA)
Mechanism 5-Lipoxygenase (5-LO) inhibitor [1] CysLT1 receptor antagonist [2]
FDA-approved Indications Prophylaxis and chronic treatment of asthma in patients ≥12 years [1] Asthma (ages 2+); Exercise-Induced Bronchoconstriction (ages 6+); Allergic Rhinitis (ages 2+) [6]
Off-label Uses Aspirin-exacerbated respiratory disease (AERD); Chronic Obstructive Pulmonary Disease (COPD) [1] -
Dosing Frequency 4 times daily (Immediate-Release) or 2 times daily (Extended-Release) [1] Once daily [6]
Half-Life ~2.5 hours [1] ~5.5 hours [6]
Key Monitoring & Safety Hepatotoxicity: Monthly ALT monitoring for first 3 months, then every 2-3 months. Contraindicated in active liver disease [1]. Neuropsychiatric Effects: Warnings for sleep disorders, depression, agitation (particularly with montelukast) [7].
Drug-Drug Interactions Inhibits CYP1A2, CYP2C9, and CYP3A4. Increases plasma levels of theophylline, warfarin, and propranolol [1]. Fewer significant interactions reported.

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of the key methodologies from the cited studies.

1. Protocol for EIA Challenge Trial [4]

  • Objective: To compare the duration and extent of protection against EIA offered by single doses of different leukotriene modifiers and a long-acting beta-agonist.
  • Design: Random-order, blinded, double-dummy, placebo-controlled trial.
  • Subjects: 10 patients with documented EIA.
  • Intervention: Each subject received, on separate days, single doses of salmeterol, montelukast, zafirlukast, this compound, and placebo.
  • Challenge & Measurement: Patients performed 4 minutes of cycle ergometry while breathing frigid air at 1, 4, 8, and 12 hours post-drug administration. The primary endpoint was the maximum percent decrease in FEV1 measured 10 minutes after each exercise challenge.

2. Protocol for Acute Asthma Study [5]

  • Objective: To study and compare the effects of oral montelukast versus oral this compound as an add-on therapy in acute asthma exacerbations.
  • Design: Randomized, prospective, placebo-controlled, double-blinded, single-center study.
  • Subjects: 120 patients (aged 18-65) hospitalized for acute asthma exacerbation.
  • Intervention: Patients were randomized to one of three groups, all receiving standard therapy (nebulized salbutamol, ipratropium bromide, and IV methylprednisolone):
    • Group 1: Oral montelukast 10 mg + placebo.
    • Group 2: Oral this compound CR 600 mg (two tablets twice daily).
    • Group 3: Placebo tablets.
  • Outcome Measures:
    • Primary: Mean Peak Expiratory Flow Rate (PEFR) measured at baseline, 6h, 12h, 24h, 48h, and at discharge.
    • Secondary: Need for rescue nebulized salbutamol doses.

Research and Development Implications

The data reveals several critical considerations for drug development and clinical research:

  • This compound's Broader Mechanism, Shorter Duration: While this compound inhibits the entire leukotriene pathway, its short half-life and duration of action are limitations [4] [1]. This presents an opportunity for developing longer-acting 5-LO inhibitors.
  • Variable Patient Response: A key area of research is understanding variable patient response. Evidence suggests that the phosphatidylinositide 3-kinase (PI3K) signaling pathway is a major determinant of this compound response. Patients with activated PI3K pathways may have increased LTB4 production and show resistance to this compound therapy [1] [8].
  • Differentiation in Acute Settings: Contrary to the established role of these drugs in chronic management, evidence suggests this compound may provide a more significant additive benefit in acute asthma exacerbations compared to montelukast [5]. This indicates a potential area for further clinical investigation and drug repositioning.
  • Safety-Driven Design: The hepatotoxicity profile of this compound necessitates rigorous monitoring [1], while the neuropsychiatric safety signals associated with LTRAs (like montelukast) require careful post-marketing surveillance and patient counseling [7]. Next-generation agents should aim to mitigate these specific adverse effects.

References

Zileuton clinical trial outcomes validation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & Safety Profile

The table below summarizes key outcomes from a pivotal 6-month phase III clinical trial and post-marketing safety data for Zileuton.

Aspect Details & Outcomes
Trial Design 6-month, multicenter, randomized, double-blind, placebo-controlled trial; 373 patients with mild to moderate asthma [1].
Dosage 400 mg or 600 mg of this compound, administered four times daily [1].

| Primary Efficacy (600 mg dose) | • FEV1 Improvement: 16% from baseline (vs. 6% for placebo) by Day 36 [1]. • Morning PEFR: Improved by 7-10% [1]. • Symptoms: Daytime (-37%) and nocturnal (-31%) symptoms decreased [1]. • Beta-agonist use: Reduced by 31% [1]. • Steroid Rescue: Reduced need by 62% [1]. | | Onset of Action | Acute bronchodilatory effect observed 2-5 hours after the initial dose [1]. | | Key Safety Findings | • Hepatotoxicity: Reversible elevation of alanine aminotransferase (ALT); requires monitoring before treatment, monthly for first 3 months, then every 2-3 months [2] [3]. • Common Adverse Events: Headache, dyspepsia, upper respiratory tract infection, nausea [1] [2]. • Behavioral Effects: Rare reports of agitation, aggression, hallucinations [3]. |

Comparative Analysis with Alternative Agents

This table provides a high-level comparison of this compound with two other biologic agents used in asthma management, based on drug compendium data.

Feature This compound Xolair (Omalizumab) Dupixent (Dupilumab)
Drug Class 5-lipoxygenase inhibitor [2] Anti-IgE monoclonal antibody [4] Anti-IL-4/IL-13 monoclonal antibody [4]
Primary Mechanism Inhibits leukotriene (LTB4, LTC4, LTD4, LTE4) synthesis [2] Binds to free IgE, preventing attachment to mast cells/basophils [4] Blocks IL-4 and IL-13 signaling, key drivers of type 2 inflammation [4]
Approved Indications Prophylaxis/chronic asthma (≥12 years) [2] Allergic asthma, chronic rhinosinusitis with nasal polyps [4] Asthma, atopic dermatitis, chronic rhinosinusitis with nasal polyps, others [4]
User Rating (on Drugs.com) 6.8/10 (from 8 ratings) [4] 7.5/10 (from 240 ratings) [4] 7.3/10 (from 540 ratings) [4]
Dosing Route Oral tablet [4] [2] Subcutaneous injection [4] Subcutaneous injection [4]

Detailed Experimental Protocols

For your experimental validation work, here are the methodologies from key studies.

  • Pivotal Clinical Trial [1]

    • Patient Population: 373 patients aged 18-62 with mild to moderate asthma, managed with inhaled beta-agonists alone.
    • Outcome Measures: Serial spirometry (FEV1), daily peak expiratory flow rates (PEFR), daytime/nocturnal symptom scores, beta-agonist use, and number of asthma exacerbations requiring systemic corticosteroids.
    • Duration: 6 months.
  • Genomic & Functional Validation Study [5]

    • Cohorts: Integrated data from a GWAS of this compound response (309 subjects) and lymphoblastoid cell lines (LCLs) from 345 asthmatic patients.
    • Cell-Based Assay: LCLs were treated with 1 µM this compound or vehicle control for 6 hours. Cells were then stimulated with calcium ionophore and arachidonic acid to activate the 5-LOX pathway.
    • Endpoint Measurement: LTB4 concentration in supernatant was quantified using a specific ELISA kit.
    • Pathway Analysis: RNA from treated cells was hybridized to microarray chips (Sentrix BeadChip Array for Gene Expression HumanRef12_V4). QTL mapping and pathway enrichment analysis (KEGG, WikiPathways) were performed.

Signaling Pathways & Variability in Response

This compound's core mechanism and a key pathway responsible for variable patient response are illustrated below. The DOT script for this diagram is provided for your use.

Zileuton_Mechanism AA Arachidonic Acid (AA) FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX Conversion Leukotrienes Leukotrienes (LTB4, CysLTs) FiveLOX->Leukotrienes Synthesis FLAP 5-LOX Activating Protein (FLAP) FLAP->FiveLOX Activates Inflammation Bronchoconstriction & Inflammation Leukotrienes->Inflammation LTB4_loop LTB4 binds GPCR & activates PI3K Leukotrienes->LTB4_loop LTB4 This compound This compound This compound->FiveLOX Inhibits PI3K PI3K/AKT Pathway (Activated in poor responders) PI3K->FiveLOX Promotes Resistance     LTB4_loop->PI3K Stimulates

This compound Mechanism and Resistance Pathway

The diagram illustrates that This compound directly inhibits the 5-LOX enzyme, preventing the formation of pro-inflammatory leukotrienes from arachidonic acid [2]. A critical finding from genomic studies is that activation of the PI3K/AKT signaling pathway is a major determinant of poor response to this compound. In poor responders, activated PI3K signaling leads to continued production of LTB4 despite treatment, creating a resistant feedback loop [5].

Emerging Research & Potential Repurposing

Recent preclinical studies have highlighted this compound's potential beyond asthma, indicating promising new therapeutic directions.

  • Food Allergy & Anaphylaxis [6]: A Northwestern Medicine study discovered a pathway involving the DPEP1 gene, which regulates gut leukotriene levels and promotes anaphylaxis. In mice highly susceptible to food-induced anaphylaxis, this compound treatment blocked this pathway and protected 95% of them from severe reactions. An early-stage clinical trial has been launched to validate this in humans.
  • Neuroinflammation & Traumatic Brain Injury (TBI) [7]: In a mouse model of TBI, the AA/5-LOX/LT axis was significantly upregulated. Inhibition with this compound reduced microglial activation, decreased inflammatory cytokines, lessened neuronal apoptosis, and improved neurological outcomes, suggesting a potential neuroprotective role.
  • Depression [8]: An AI-driven drug repurposing strategy identified the NRF2 pathway as a key target for modulating pro-inflammatory M1 macrophages in depression. The model predicted and preliminary validation confirmed that this compound could activate NRF2, suggesting a novel, safer mechanism for treating depression.

Conclusion for Research and Development

  • For Asthma: Understanding the PI3K pathway's role in resistance can help stratify patients and develop combination therapies to overcome non-response [5].
  • For Drug Repurposing: The strong preclinical evidence in food allergy, TBI, and depression opens significant new avenues for clinical development, leveraging its well-understood safety profile [8] [6] [7].

References

Zileuton anti-inflammatory potency comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Zileuton vs. Leukotriene Pathway Inhibitors

The table below summarizes the comparative anti-inflammatory efficacy of this compound against other agents that target the leukotriene pathway.

Agent Mechanism of Action Experimental Model Key Efficacy Findings Potency/Outcome
This compound 5-Lipoxygenase (5-LOX) inhibitor [1] [2] Murine zymosan-induced peritonitis [3] Inhibited LTB4 production; did not affect cysteinyl leukotriene (cysLT) production; maintained or increased Lipoxin A4 (LXA4) [3] Effectively reduced neutrophil influx, albeit less potently than Montelukast in some models [3]
JNJ-26993135 Leukotriene A4 Hydrolase (LTA4H) inhibitor [3] Murine zymosan-induced peritonitis [3] Selectively inhibited LTB4 production; maintained or increased Lipoxin A4 (LXA4) [3] Superior inhibition of neutrophil influx compared to this compound, potentially due to increased LXA4 [3]
Montelukast Cysteinyl leukotriene receptor 1 (CysLT1) antagonist [4] [5] Human asthma (acute & chronic) [4] [5] Improved lung function (PEFR) and reduced rescue medication use [4] [5] In chronic asthma, this compound ER showed greater PEFR improvement than Montelukast [5]. In acute asthma, this compound was more effective [4].

Experimental Data Across Disease Models

This compound's anti-inflammatory potency has been evaluated in diverse experimental systems, from cellular models to animal studies and human clinical trials.

  • Neuroinflammation and Ischemic Injury: In a rat model of ischemic stroke, this compound significantly reduced neurological deficit scores, cerebral infarct volume, and cerebral water content. A key finding was that it up-regulated p-Akt expression and down-regulated pro-inflammatory factors like COX-2 and TNF-α. These protective effects were abolished by the PI3K/Akt inhibitor LY294002, demonstrating that this compound's efficacy in this context is critically dependent on the activation of the PI3K/Akt signaling pathway [1].
  • Traumatic Brain Injury (TBI): RNA-seq analysis of mouse brain tissue after TBI showed significant enrichment of genes in the arachidonic acid (AA) metabolic pathway. This compound treatment effectively blocked leukotriene release, reduced microglial activation and pro-inflammatory cytokines, decreased neuronal apoptosis, and led to improved neurological outcomes. This positions 5-LOX as a potential therapeutic target for TBI [2].
  • Oncology Research: In pancreatic cancer research, this compound has shown anti-tumor effects by regulating the tumor microenvironment. It inhibited the M2 polarization of tumor-associated macrophages (TAMs) via the JAK/STAT pathway, thereby suppressing cancer invasion and metastasis [6].
  • Clinical Trials in Respiratory Diseases:
    • Acute Asthma: A randomized, double-blind study in patients with acute asthma found that oral this compound, as an add-on to standard therapy, led to a significantly greater improvement in lung function and a greater reduction in the need for rescue medications compared to Montelukast [4].
    • COPD Exacerbations: A clinical trial investigating this compound for acute COPD exacerbations requiring hospitalization found that while the treatment was safe and successfully reduced urinary levels of leukotriene E4, it did not significantly reduce hospital length of stay or treatment failure rates compared to placebo [7].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

  • Murine Zymosan-Induced Peritonitis: This model is used to assess systemic anti-inflammatory activity. Mice are injected intraperitoneally with zymosan (a yeast cell wall component) to elicit acute inflammation and neutrophil influx. Test compounds are administered prior to or following the injection. The primary outcomes measured include leukotriene B4 (LTB4) and lipoxin A4 (LXA4) levels in the peritoneal exudate, as well as the number of infiltrated neutrophils [3] [8].
  • Rat Middle Cerebral Artery Occlusion (MCAO): This is a standard model for ischemic stroke. A filament is inserted to transiently or permanently occlude the middle cerebral artery in rats. Drugs like this compound are administered after the induction of ischemia. Assessments performed 24 hours post-ischemia include neurological deficit scores, cerebral infarct volume (TTC staining), cerebral water content (for edema), and Western blot analysis for proteins like p-Akt and COX-2. To investigate mechanism, pathway inhibitors like LY294002 can be administered intracerebroventricularly [1].
  • Controlled Cortical Impact (CCI) for TBI: A mouse model for traumatic brain injury uses a precision impactor to deliver a controlled mechanical impact to the exposed dura of the brain. This compound is typically administered via intraperitoneal injection shortly after injury. Outcomes include RNA sequencing of pericontusional tissue, ELISA for LTB4, immunohistochemistry for microglial activation, and behavioral tests like the rotarod and fear conditioning tests to assess functional recovery [2].

Signaling Pathways in Neuroprotection

The diagram below illustrates the signaling pathways through which this compound exerts its anti-inflammatory and neuroprotective effects, as identified in experimental models.

G This compound This compound 5-LOX Inhibition 5-LOX Inhibition This compound->5-LOX Inhibition Directly Inhibits AA Arachidonic Acid (AA) LTs Leukotrienes (LTs) AA->LTs Reduced Production ERK, NF-κB, Akt\nPathways ERK, NF-κB, Akt Pathways LTs->ERK, NF-κB, Akt\nPathways Reduced Stimulation Neuroprotection Neuroprotection 5-LOX Inhibition->AA Prevents Conversion Microglial Activation &\nInflammatory Cytokines Microglial Activation & Inflammatory Cytokines ERK, NF-κB, Akt\nPathways->Microglial Activation &\nInflammatory Cytokines Decreased Neuronal Apoptosis &\nBrain Damage Neuronal Apoptosis & Brain Damage Microglial Activation &\nInflammatory Cytokines->Neuronal Apoptosis &\nBrain Damage Leads to Neuronal Apoptosis &\nBrain Damage->Neuroprotection Inhibition Leads to

Key Insights for Research and Development

  • Mechanistic Advantage over 5-LOX Pathway Blockade: Unlike 5-LOX inhibitors like this compound, which block the entire pathway, LTA4H inhibitors (e.g., JNJ-26993135) offer a more targeted approach. They selectively inhibit LTB4 production while potentially shunting the substrate LTA4 towards the synthesis of anti-inflammatory lipoxins (LXA4), which may translate to superior efficacy in certain inflammatory contexts [3].
  • Clinical Efficacy is Condition-Specific: this compound's clinical potency is highly dependent on the disease. It has shown promising results in acute and chronic asthma [4] [5], but not in COPD exacerbations [7]. This underscores the importance of the specific inflammatory milieu and the relative contribution of leukotrienes to the disease pathology.
  • Therapeutic Potential Beyond Asthma: Strong preclinical evidence supports the investigation of this compound for conditions involving neuroinflammation (e.g., stroke, TBI, and depression) [1] [9] [2] and oncology (e.g., pancreatic cancer) [6], highlighting its potential for drug repurposing.

References

Zileuton receptor selectivity validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Zileuton Selectivity and Efficacy Profile

The table below summarizes this compound's core mechanism and key experimental findings across various studies.

Aspect Experimental Findings & Validation Data
Primary Mechanism Selective inhibition of Arachidonate 5-lipoxygenase (5-LOX) [1] [2] [3].
Key Quantitative Data In SLE patients, significantly improved Systemic Lupus Activity Measure (SLAM) score (-2.1 +/- 1.3 vs. +2.3 +/- 1.3 with placebo, p=0.048) [1]. In asthma, reduced airway resistance (Raw) and specific resistance (SRaw) with high significance (p<0.01) [4].
Therapeutic Scope Efficacy shown in mild SLE [1], bronchial asthma [4] [3], traumatic brain injury (TBI) models [5], Acute Respiratory Distress Syndrome (ARDS) models [6], and as a potential dengue virus NS3 protease inhibitor [7].
Response Determinants PI3K signaling pathway activation status identified as key determinant of variable this compound response; poor responders show activated PI3K pathway and persistent LTB4 production [8] [9] [3].

Detailed Experimental Protocols

The validation of this compound's selectivity and efficacy is based on several critical experimental approaches.

  • Clinical Trial in Systemic Lupus Erythematosus (SLE) [1]

    • Objective: To evaluate the efficacy and safety of this compound in patients with active SLE.
    • Methods: A randomized, double-blind, placebo-controlled trial. 40 patients received either this compound (600 mg, four times daily) or placebo for 8 weeks. Disease activity was measured using the Systemic Lupus Activity Measure (SLAM) at baseline, Day 15, and Day 57. Urinary leukotriene E4 (LTE4) levels were measured to confirm biochemical inhibition of the 5-LOX pathway.
    • Outcome Measures: The primary efficacy measure was the change in the overall SLAM score. Secondary measures included changes in individual SLAM subscores, arthritis severity, global ratings, and interleukin-2 receptor (IL-2R) levels.
  • Functional Cell-Based Assay for Pharmacogenomics [8] [9]

    • Objective: To identify genetic and pathway-level determinants of variable this compound response.
    • Methods: Lymphoblastoid cell lines (LCLs) derived from asthmatic patients were cultured and treated with this compound or a control (ethanol). Cells were then stimulated with calcium ionophore and arachidonic acid to activate the 5-LOX pathway.
    • Post-Treatment Analysis:
      • LTB4 Quantification: Supernatants were harvested, and LTB4 concentrations were measured using a specific Enzyme Immunoassay (EIA) kit.
      • Pathway Activation: Protein lysates from cells were analyzed by Western blot to measure the activation status of the PI3K pathway (e.g., probing for PI3K, AKT, and phospho-AKT).
      • Genomic Analysis: Genome-wide association study (GWAS) data and mRNA expression profiles from the cells were integrated to identify quantitative trait loci (QTLs) and enriched biological pathways.
  • In-Vitro Antiviral and Protease Inhibition Assay [7]

    • Objective: To repurpose old drugs as novel Dengue virus (DENV) NS3 protease inhibitors.
    • Methods: Selected drugs, including this compound, were subjected to a protease inhibition assay. The assay measured the drug's ability to inhibit the activity of the DENV NS3 protease.
    • Validation: The in-vitro results were further validated through molecular docking studies to observe the binding affinity and interaction between the drug and the NS3 protease active site.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the core mechanistic pathway of this compound and a generalized workflow for the key cell-based assay used in its validation.

AA Arachidonic Acid (AA) LOX 5-Lipoxygenase (5-LOX) AA->LOX    Conversion by FLAP 5-LOX Activating Protein (FLAP) FLAP->LOX Activates LT Pro-inflammatory Leukotrienes (LTB4, C4, D4, E4) LOX->LT    Produces Effect Effects: - Bronchoconstriction - Inflammation - Edema - Neutrophil Recruitment LT->Effect This compound This compound This compound->LOX Inhibits

Step1 1. Culture Lymphoblastoid Cell Lines (LCLs) Step2 2. Treat with this compound or Vehicle Control Step1->Step2 Step3 3. Stimulate with Calcium Ionophore & Arachidonic Acid Step2->Step3 Step4 4. Harvest Components Step3->Step4 Step5 5. Analyze Results Step4->Step5 Assay1 Biochemical Assay: Measure LTB4 in supernatant via EIA/ELISA Step4->Assay1 Assay2 Molecular Assay: Analyze protein lysates via Western Blot Step4->Assay2 Assay3 Genomic Analysis: Integrate GWAS & mRNA data for QTL mapping Step4->Assay3

Key Insights for Research and Development

  • Mechanistic Distinction: this compound inhibits 5-LOX enzyme activity, preventing the formation of all leukotrienes (LTB4, C4, D4, E4). This is different from receptor antagonists like montelukast, which only block the effects of cysteinyl leukotrienes (C4, D4, E4) at the CysLT1 receptor [6] [3].
  • Therapeutic Repurposing: Evidence supports this compound's potential beyond asthma. Promising areas include neuroinflammation (e.g., TBI) [5], acute lung injury (ARDS) [6], and as a starting point for antiviral drug discovery [7].
  • Response Variability: A significant portion of non-responsiveness to this compound is linked to PI3K pathway activation. This suggests that patient stratification or combination therapy with PI3K pathway inhibitors could improve clinical outcomes [8] [9] [3].

References

Efficacy and Safety: Zileuton vs. Montelukast

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from a head-to-head clinical trial, providing a direct comparison of efficacy and safety metrics.

Parameter Zileuton ER (2400 mg/day) Montelukast (10 mg/day) P-value
Study Design Randomized, comparative, multicentric clinical trial (12 weeks) in patients with mild to moderate chronic persistent asthma [1].
Patients for Efficacy 109 101 -
Mean PEFR Improvement 64.8 ± 52.8 L/min (95% CI: 54.8-74.7) 40.6 ± 47.5 L/min (95% CI: 31.3-49.9) < 0.001
Mean % PEFR Improvement 27.0% (95% CI: 22.6%-31.5%) 18.4% (95% CI: 14.1%-22.7%) 0.006
Patients with ≥12% PEFR Improvement 74/109 (67.9%) 52/101 (51.5%) 0.015
Reduction in Overall Symptom Score -5.0 ± 2.1 -4.2 ± 2.3 0.018
Common Adverse Events Headache, gastrointestinal effects [1] Headache, gastrointestinal effects [1] Not Significant

Beyond direct comparison, it is crucial to consider the distinct safety profiles of these drugs. This compound requires monitoring for potential hepatotoxicity, including checking serum alanine aminotransferase (ALT) levels before treatment, monthly for the first 3 months, and then every 2-3 months during long-term therapy [2]. In contrast, Montelukast carries a FDA black box warning for serious neuropsychiatric events, such as mood changes, aggression, and suicidal ideation [3].

Understanding Variable Treatment Response

A significant source of variability in this compound response is linked to genetic differences that affect the phosphatidylinositide 3-kinase (PI3K) signaling pathway. The diagram below illustrates this mechanism.

G This compound This compound 5-LOX Inhibition 5-LOX Inhibition This compound->5-LOX Inhibition LTB4 LTB4 5-LOX Inhibition->LTB4 Reduces Persistent Inflammation Persistent Inflammation LTB4->Persistent Inflammation PI3K Pathway\n(Poor Responders) PI3K Pathway (Poor Responders) PI3K Pathway\n(Poor Responders)->LTB4 Increases Genetic Variation Genetic Variation Genetic Variation->PI3K Pathway\n(Poor Responders) Activates

Key Insight: In patients with specific genetic variations, the PI3K pathway remains activated despite this compound treatment. This activated PI3K signaling drives continued production of the pro-inflammatory leukotriene LTB4, leading to a diminished clinical response to the drug [4] [2].

Key Experimental Protocols for Efficacy Validation

For researchers looking to validate or build upon these findings, the following experimental methodologies provide a foundation.

Clinical Trial: Comparative Efficacy in Asthma

This protocol is designed to assess long-term efficacy and safety in a human patient population.

  • Objective: To assess the comparative efficacy and safety of this compound ER versus Montelukast over 12 weeks in adults with mild to moderate chronic persistent asthma [1].
  • Subjects: Patients aged 18-65 years with chronic stable asthma [1].
  • Randomization & Dosing: Patients are randomized to receive either this compound ER (2400 mg/day) or Montelukast (10 mg/day) for 12 weeks [1].
  • � Primary Efficacy Endpoint: Change in Peak Expiratory Flow Rate (PEFR), measured in liters per minute (L/min). PEFR is assessed at scheduled outpatient visits [1].
  • ◐ Secondary Endpoints:
    • Percent change in PEFR.
    • Proportion of patients achieving a clinically significant PEFR improvement (≥12%).
    • Change in asthma symptom scores (e.g., cough, wheeze, chest tightness, shortness of breath) on a 4-point scale [1].
  • Safety Monitoring: Assessment via clinical and laboratory parameters. For this compound, this includes regular monitoring of liver enzymes (ALT) [1] [2].
In Vitro & Genomic Study: Mechanisms of Response Variability

This integrated protocol combines cellular models with genomic analysis to investigate non-response mechanisms.

  • Objective: To identify genetic loci and biological pathways associated with variable response to this compound, using lymphoblastoid cell lines (LCLs) derived from asthmatic patients [4].
  • Cell Model: Lymphoblastoid cell lines (LCLs) from asthmatic patients. LCLs are cultured in growth medium (e.g., RPMI 1640 with FBS) [4].
  • Stimulation & Treatment:
    • Cells are treated with 1 µM this compound or a vehicle control (e.g., ethanol).
    • Cell stimulations are performed using calcium ionophore and arachidonic acid to activate the leukotriene pathway [4].
  • Outcome Measurements:
    • LTB4 Quantification: LTB4 concentration in supernatant is measured using a specific ELISA kit [4].
    • Pathway Activation: Validation of the PI3K pathway activation status in cell lysates via Western blotting, probing for key proteins like PI3K, AKT, and phospho-AKT [4].
    • Genomic Analysis: Integrative quantitative trait loci (QTL) mapping to correlate genetic variation with differential LTB4 production and gene expression changes post-zileuton treatment [4].
  • Data Integration: Pathway enrichment analysis (e.g., using KEGG, WikiPathways) is performed on genomic data to identify pathways like PI3K signaling that are enriched in poor responders [4].

Emerging Applications and Novel Formulations

Recent research highlights this compound's potential beyond asthma, which is valuable for strategic drug repurposing.

  • Neuroinflammation & Traumatic Brain Injury (TBI): In a mouse model of TBI, intraperitoneal administration of this compound (10 mg/kg) significantly inhibited the arachidonic acid/5-LOX/LT axis, reduced microglial activation and inflammatory cytokines, decreased neuronal apoptosis, and improved neurological outcomes [5].
  • Nephroprotectant Adjuvant: A novel parenteral formulation of this compound has been developed. In rat models, this formulation (dosed at 12 mg/kg) demonstrated good distribution into renal tissue and effectively attenuated nephrotoxicity associated with vancomycin, polymyxin B, and amikacin in a dose-dependent manner [6].

Conclusion and Key Takeaways

  • Proven Superior Efficacy in Asthma: For adult patients with mild to moderate chronic persistent asthma, this compound ER demonstrates statistically significant superior improvement in lung function (PEFR) and symptom reduction compared to Montelukast over a 12-week period [1].
  • Distinct and Manageable Safety Profiles: The choice between leukotriene modifiers must carefully weigh this compound's hepatotoxicity risk (requiring monitoring) against Montelukast's neuropsychiatric risk (subject to a black box warning) [3] [2].
  • Biomarker-Driven Patient Stratification: The PI3K pathway activation status serves as a key determinant and potential biomarker for this compound response, explaining a major component of treatment variability and offering a path toward personalized therapy [4].
  • Significant Repurposing Potential: Preclinical data strongly supports the investigation of this compound, including novel formulations, for new indications such as mitigating neuroinflammation in TBI and serving as a nephroprotectant adjuvant with antibiotics [6] [5].

References

Combination Therapy: Nephroprotection with Antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study developed a parenteral formulation of zileuton to counteract the nephrotoxicity associated with powerful antibiotics, aiming to enable their safer use in treating drug-resistant infections [1].

  • Experimental Subjects: Sprague Dawley rats [1].
  • Dosing Regimen: this compound was co-administered with nephrotoxic antibiotics (vancomycin, polymyxin B, or amikacin) over 10 days [1].
  • Key Efficacy Endpoint: Reduction in serum creatinine (sCr) levels, a marker of kidney injury [1].
  • Safety Monitoring: Body weight and alanine transaminase (ALT) levels were tracked to assess general and liver safety [1].

The table below summarizes the quantitative findings from this study:

Combination & Dosing Strategy Nephroprotective Efficacy (Reduction in Nephrotoxicity) Key Pharmacokinetic Findings
This compound + Vancomycin [1] Dose-dependent protection [1] This compound was well-distributed into renal tissue. No drug accumulation at steady state after 10 days [1].
This compound + Polymyxin B [1] Dose-dependent protection [1] Serum exposure in rats was comparable to humans taking 600–2,400 mg [1].
This compound + Amikacin [1] Dose-dependent protection [1] Two formulations (1 and 10 mg/mL) showed good multi-dose safety [1].
Once-daily vs. Fractionated this compound Dosing [1] Similar renal protection with same total daily dose [1] Supported the feasibility of a once-daily parenteral regimen [1].

Combination Therapy: Synergy with Melatonin Against Kidney Fibrosis

A 2023 study demonstrated that the combination of This compound and melatonin has a synergistic effect in protecting against a specific type of cell death called ferroptosis in kidney injury and fibrosis [2].

  • In Vitro Model: Human renal tubular epithelial cells (HK-2 and HKC-8 lines) were treated with RSL3, a known ferroptosis inducer [2].
  • In Vivo Model: Unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis [2].
  • Dosing: In vivo, mice were administered 20 mg/kg each of melatonin and this compound [2].
  • Key Measurements: Cell viability, lipid peroxidation (a marker of ferroptosis), and expression of proteins like GPX4 and 4-HNE [2].

The combination therapy yielded significant results, as shown in the table below:

Experimental Model Key Outcome Measures Results of Combination Therapy
RSL3-induced Ferroptosis (In Vitro) [2] Cell viability; Lipid peroxidation; Cell death (SYTOX Green staining) Synergistically mitigated RSL3-induced lipid peroxidation and cell death [2].
UUO Mouse Model (In Vivo) [2] Tubular injury; Fibrosis (α-SMA, fibronectin markers); Ferroptosis markers (4-HNE, GPX4) Significantly reduced tubular injury and fibrosis; Ameliorated increase in 4-HNE and decrease in GPX4 [2].
Mechanistic Insight [2] AKT/mTOR/NRF2 signaling pathway Upregulated p-AKT, p-mTOR, and NRF2 protein expression in renal cells [2].

Combination Therapy: Aspirin and this compound in Cancer Chemoprevention

A 2022 clinical trial investigated the combination of aspirin and this compound for modulating biomarkers of tobacco-related lung carcinogenesis in current smokers [3].

  • Study Design: Randomized, double-blinded, placebo-controlled trial [3].
  • Participants: 63 current smokers [3].
  • Intervention: Aspirin (81 mg daily) + this compound (Zyflo CR, 600 mg BID) vs. double placebo for 12 weeks [3].
  • Primary Method: Gene expression profiling via microarray on nasal brushings (as a surrogate for the bronchial airway) [3].
  • Biomarker Measurement: Urinary leukotriene E4 (LTE4) to confirm 5-LOX pathway inhibition [3].
Study Component Methodology & Findings
Primary Objective Modulate gene expression signatures associated with smoking and lung cancer in the nasal epithelium [3].
Overall Gene Signature Result Minimal effects on most predefined nasal or bronchial gene expression signatures for smoking, lung cancer, and COPD [3].
Positive Finding Favorable modulation of a bronchial gene signature of squamous dysplasia, a precancerous condition [3].
Biochemical Efficacy The combination successfully suppressed urinary leukotriene (LTE4), confirming target engagement [3].

Experimental Protocols & Workflows

The core methodologies from the cited studies are detailed below to facilitate experimental replication and design.

1. In Vivo Nephroprotection Model Workflow The following diagram outlines the key steps from the rat model study evaluating this compound's protective effect against antibiotic-induced nephrotoxicity [1].

G Start Study Population: Sprague Dawley Rats A Formulation & Dosing Start->A B Co-administer for 10 days: This compound + Nephrotoxic Antibiotic (Vancomycin, Polymyxin B, Amikacin) A->B C Endpoint Assessment B->C D Primary: Serum Creatinine (sCr) Secondary: Body Weight, ALT C->D

2. In Vitro & In Vivo Ferroptosis Workflow This diagram illustrates the integrated experimental approach used to validate the synergy between this compound and melatonin [2].

G Start Experimental Models A In Vitro (Cell Culture) Start->A E In Vivo (Mouse Model) Start->E B Human renal tubular cells (HK-2, HKC-8) A->B C Induce ferroptosis with RSL3 Treat with this compound + Melatonin B->C D Assess: - Cell Viability (Alamar Blue) - Cell Death (SYTOX Green) - Western Blot (GPX4, 4-HNE) C->D F Unilateral Ureteral Obstruction (UUO) model of kidney fibrosis E->F G Treat with this compound + Melatonin (20 mg/kg each) F->G H Assess: - Tubular Injury - Fibrosis (α-SMA, Fibronectin) - Ferroptosis Markers G->H

Future Research Directions

The collected data indicates several promising future directions for this compound combination therapy:

  • Clinical Translation: The promising preclinical data for nephroprotection warrants further studies to translate the parenteral this compound-antibiotic combination into clinical trials [1].
  • Mechanism Exploration: The synergistic effect with melatonin opens avenues for exploring this compound's role in other conditions where ferroptosis is implicated [2].
  • Broader Chemoprevention: While the aspirin-zileuton trial showed limited effects on most gene signatures, the positive effect on a squamous dysplasia signature suggests a potential niche in preventing specific types of lung cancer, meriting further investigation [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

236.06194880 Da

Monoisotopic Mass

236.06194880 Da

Heavy Atom Count

16

LogP

0.9
0.9

Appearance

Solid powder

Melting Point

144.2-145.2 °C
144.2 - 145.2 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V1L22WVE2S

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (92.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.
FDA Label
Zileuton is a 5-lipoxygenase inhibitor approved by the United States Food and Drug Administration (FDA) for the prophylaxis and treatment of chronic asthma in patients aged 12 and older.

Livertox Summary

Zileuton is an antiinflammatory leukotriene pathway inhibitor classified as an inhibitor of the enzyme 5-lipoxygenase that is used in the treatment of asthma and allergic rhinitis. Zileuton has been linked to rare cases of drug induced liver disease and is considered to be contraindicated in patients with active liver disease.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Asthmatic Agents; Leukotriene Antagonists; Lipoxygenase Inhibitors
Antiasthmatic Agents

Pharmacology

Zileuton is an asthma drug that differs chemically and pharmacologically from other antiasthmatic agents. It blocks leukotriene synthesis by inhibiting 5-lipoxygenase, an enzyme of the eicosanoid synthesis pathway. Current data indicates that asthma is a chronic inflammatory disorder of the airways involving the production and activity of several endogenous inflammatory mediators, including leukotrienes. Sulfido-peptide leukotrienes (LTC4, LTD4, LTE4, also known as the slow-releasing substances of anaphylaxis) and LTB4, a chemoattractant for neutrophils and eosinophils, are derived from the initial unstable product of arachidonic acid metabolism, leukotriene A4 (LTA4), and can be measured in a number of biological fluids including bronchoalveolar lavage fluid (BALF) from asthmatic patients. In humans, pretreatment with zileuton attenuated bronchoconstriction caused by cold air challenge in patients with asthma.
Zileuton is a synthetic derivative of hydroxyurea with antiasthmatic properties. The leukotriene inhibitor zileuton blocks 5-lipoxygenase, which catalyzes the formation of leukotrienes from arachidonic acid; causes bronchodilation; decreases bronchial mucous secretion and edema; and may prevent or decrease the symptoms of asthma. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Mechanism of Action

Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction. These effects contribute to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients. Zileuton relieves such symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Specifically, it inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation. Both the R(+) and S(-) enantiomers are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems. Due to the role of leukotrienes in the pathogenesis of asthma, modulation of leukotriene formation by interruption of 5-lipoxygenase activity may reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dioxygenases [EC:1.13.11.-]
ALOX5 [HSA:240] [KO:K00461]

Pictograms

Irritant

Irritant

Other CAS

111406-87-2

Absorption Distribution and Excretion

Rapidly and almost completely absorbed. The absolute bioavailability is unknown.
Elimination of zileuton is predominantly via metabolism with a mean terminal half-life of 2.5 hours. The urinary excretion of the inactive N-dehydroxylated metabolite and unchanged zileuton each accounted for less than 0.5% of the dose.
1.2 L/kg
Apparent oral cl=7 mL/min/kg

Metabolism Metabolites

Hepatic. Zileuton and its N-dehydroxylated metabolite are oxidatively metabolized by the cytochrome P450 isoenzymes 1A2, 2C9 and 3A4.
Zileuton has known human metabolites that include Zileuton O-glucuronide.

Wikipedia

Zileuton

Biological Half Life

2.5 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Kuvibidila S, Warrier RP, Haynes J, Baliga SB. Hydroxyurea and Zileuton Differentially Modulate Cell Proliferation and Interleukin-2 Secretion by Murine Spleen Cells: Possible Implication on the Immune Function and Risk of Pain Crisis in Patients with Sickle Cell Disease. Ochsner J. 2015 Fall;15(3):241-7. PubMed PMID: 26412995; PubMed Central PMCID: PMC4569155.
2: Silva BC, de Miranda AS, Rodrigues FG, Malheiros Silveira AL, de Souza Resende GH, Dutra Moraes MF, Pinheiro de Oliveira AC, Parreiras PM, da Silva Barcelos L, Teixeira MM, Machado FS, Teixeira AL, Rachid MA. The 5-lipoxygenase (5-LOX) Inhibitor Zileuton Reduces Inflammation and Infarct Size with Improvement in Neurological Outcome Following Cerebral Ischemia. Curr Neurovasc Res. 2015;12(4):398-403. PubMed PMID: 26265153.
3: Liu Y, Wang W, Li Y, Xiao Y, Cheng J, Jia J. The 5-Lipoxygenase Inhibitor Zileuton Confers Neuroprotection against Glutamate Oxidative Damage by Inhibiting Ferroptosis. Biol Pharm Bull. 2015;38(8):1234-9. doi: 10.1248/bpb.b15-00048. PubMed PMID: 26235588.
4: Fuijkschot J, Seyger MM, Bastiaans DE, Wevers RA, Roeleveld N, Willemsen MA. Zileuton for Pruritus in Sjögren-Larsson Syndrome: A Randomized Double-blind Placebo-controlled Crossover Trial. Acta Derm Venereol. 2015 Jun 30. doi: 10.2340/00015555-2195. [Epub ahead of print] PubMed PMID: 26123322.
5: Prakash K, Adiki SK, Kalakuntla RR. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma. Sci Pharm. 2014 Mar 26;82(3):571-83. doi: 10.3797/scipharm.1402-19. eCollection 2014 Sep. PubMed PMID: 25853069; PubMed Central PMCID: PMC4339974.
6: Gounaris E, Heiferman MJ, Heiferman JR, Shrivastav M, Vitello D, Blatner NR, Knab LM, Phillips JD, Cheon EC, Grippo PJ, Khazaie K, Munshi HG, Bentrem DJ. Zileuton, 5-lipoxygenase inhibitor, acts as a chemopreventive agent in intestinal polyposis, by modulating polyp and systemic inflammation. PLoS One. 2015 Mar 6;10(3):e0121402. doi: 10.1371/journal.pone.0121402. eCollection 2015. PubMed PMID: 25747113; PubMed Central PMCID: PMC4351892.
7: Zhang XY, Chen L, Xu DM, Wang XR, Wang YF, Li CT, Wei EQ, Zhang LH. [Zileuton, a 5-lipoxygenase inhibitor, attenuates mouse microglial cell-mediated rotenone toxicity in PC12 cells]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2014 May;43(3):273-80. Chinese. PubMed PMID: 24998649.
8: Di Meco A, Lauretti E, Vagnozzi AN, Praticò D. Zileuton restores memory impairments and reverses amyloid and tau pathology in aged Alzheimer's disease mice. Neurobiol Aging. 2014 Nov;35(11):2458-64. doi: 10.1016/j.neurobiolaging.2014.05.016. Epub 2014 May 27. PubMed PMID: 24973121; PubMed Central PMCID: PMC4171192.
9: Gonca E. The effects of zileuton and montelukast in reperfusion-induced arrhythmias in anesthetized rats. Curr Ther Res Clin Exp. 2013 Dec;75:27-32. doi: 10.1016/j.curtheres.2013.06.001. PubMed PMID: 24465039; PubMed Central PMCID: PMC3898183.
10: Meng Z, Cao R, Yang Z, Liu T, Wang Y, Wang X. Inhibitor of 5-lipoxygenase, zileuton, suppresses prostate cancer metastasis by upregulating E-cadherin and paxillin. Urology. 2013 Dec;82(6):1452.e7-14. doi: 10.1016/j.urology.2013.08.060. PubMed PMID: 24295266.
11: Pian P, Labovitz E, Hoffman K, Clavijo CF, Rzasa Lynn R, Galinkin JL, Vinks AA, Malik P, Christians U. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Oct 15;937:79-83. doi: 10.1016/j.jchromb.2013.08.014. Epub 2013 Aug 28. PubMed PMID: 24029553.
12: Chen WJ, Liaw SF, Lin CC, Lin MW, Chang FT. Effects of zileuton on airway smooth muscle remodeling after repeated allergen challenge in brown Norway rats. Respiration. 2013;86(5):421-9. doi: 10.1159/000353427. Epub 2013 Sep 10. PubMed PMID: 24021192.
13: Chu J, Li JG, Praticò D. Zileuton improves memory deficits, amyloid and tau pathology in a mouse model of Alzheimer's disease with plaques and tangles. PLoS One. 2013 Aug 7;8(8):e70991. doi: 10.1371/journal.pone.0070991. eCollection 2013. PubMed PMID: 23951061; PubMed Central PMCID: PMC3737232.
14: Shi SS, Yang WZ, Tu XK, Wang CH, Chen CM, Chen Y. 5-Lipoxygenase inhibitor zileuton inhibits neuronal apoptosis following focal cerebral ischemia. Inflammation. 2013 Dec;36(6):1209-17. doi: 10.1007/s10753-013-9657-4. PubMed PMID: 23695166.
15: Mohebati A, Milne GL, Zhou XK, Duffield-Lillico AJ, Boyle JO, Knutson A, Bosworth BP, Kingsley PJ, Marnett LJ, Brown PH, Akpa EG, Szabo E, Dannenberg AJ. Effect of zileuton and celecoxib on urinary LTE4 and PGE-M levels in smokers. Cancer Prev Res (Phila). 2013 Jul;6(7):646-55. doi: 10.1158/1940-6207.CAPR-13-0083. Epub 2013 May 16. PubMed PMID: 23682075; PubMed Central PMCID: PMC3707304.
16: Atemnkeng VA, Pink M, Schmitz-Spanke S, Wu XJ, Dong LL, Zhao KH, May C, Laufer S, Langer B, Kaiser A. Deoxyhypusine hydroxylase from Plasmodium vivax, the neglected human malaria parasite: molecular cloning, expression and specific inhibition by the 5-LOX inhibitor zileuton. PLoS One. 2013;8(3):e58318. doi: 10.1371/journal.pone.0058318. Epub 2013 Mar 7. PubMed PMID: 23505486; PubMed Central PMCID: PMC3591309.
17: Isikdemir F, Kurcer Z, Dengiz GO, Sipahi EY, Banoglu ZN, Baba F, Acikgoz S, Kelek S. Effects of montelukast and zileuton on testicular torsion/detorsion injury in rats. Andrologia. 2014 Feb;46(1):59-64. doi: 10.1111/and.12042. Epub 2012 Nov 9. PubMed PMID: 23137139.
18: Kubavat AH, Khippal N, Tak S, Rijhwani P, Bhargava S, Patel T, Shah N, Kshatriya RR, Mittal R. A randomized, comparative, multicentric clinical trial to assess the efficacy and safety of zileuton extended-release tablets with montelukast sodium tablets in patients suffering from chronic persistent asthma. Am J Ther. 2013 Mar-Apr;20(2):154-62. doi: 10.1097/MJT.0b013e318254259b. PubMed PMID: 22926233.
19: Woodruff PG, Albert RK, Bailey WC, Casaburi R, Connett JE, Cooper JA Jr, Criner GJ, Curtis JL, Dransfield MT, Han MK, Harnden SM, Kim V, Marchetti N, Martinez FJ, McEvoy CE, Niewoehner DE, Reilly JJ, Rice K, Scanlon PD, Scharf SM, Sciurba FC, Washko GR, Lazarus SC; Copd Clinical Research Network. Randomized trial of zileuton for treatment of COPD exacerbations requiring hospitalization. COPD. 2011 Feb;8(1):21-9. doi: 10.3109/15412555.2010.540273. PubMed PMID: 21299475; PubMed Central PMCID: PMC3775706.
20: Rossi A, Pergola C, Koeberle A, Hoffmann M, Dehm F, Bramanti P, Cuzzocrea S, Werz O, Sautebin L. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. Br J Pharmacol. 2010 Oct;161(3):555-70. doi: 10.1111/j.1476-5381.2010.00930.x. PubMed PMID: 20880396; PubMed Central PMCID: PMC2990155.

Explore Compound Types